Levetiracetam-d6
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(2,2,3,3,4,4-hexadeuterio-5-oxopyrrolidin-1-yl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c1-2-6(8(9)12)10-5-3-4-7(10)11/h6H,2-5H2,1H3,(H2,9,12)/t6-/m0/s1/i3D2,4D2,5D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPHUVLMMVZITSG-QXMLZOKMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N)N1CCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(=O)N(C(C1([2H])[2H])([2H])[2H])[C@@H](CC)C(=O)N)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649402 | |
| Record name | (2S)-2-[2-Oxo(~2~H_6_)pyrrolidin-1-yl]butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1133229-30-7 | |
| Record name | (2S)-2-[2-Oxo(~2~H_6_)pyrrolidin-1-yl]butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Levetiracetam-d6: A Technical Guide for Researchers in Drug Development
An In-depth Whitepaper on its Core Applications as an Internal Standard in Quantitative Bioanalysis
Introduction
Levetiracetam is a second-generation anti-epileptic drug widely prescribed for the treatment of partial, myoclonic, and tonic-clonic seizures.[1] In the realm of pharmaceutical research and development, particularly in pharmacokinetic and bioequivalence studies, the accurate quantification of drug concentrations in biological matrices is paramount. Levetiracetam-d6, a deuterated analog of Levetiracetam, serves as an indispensable tool in achieving this analytical precision. This technical guide provides a comprehensive overview of this compound, its primary application as an internal standard in mass spectrometry-based bioanalytical methods, and detailed experimental protocols for its use.
This compound: Chemical Identity and Properties
This compound is a stable isotope-labeled version of Levetiracetam where six hydrogen atoms have been replaced by deuterium atoms. This isotopic substitution results in a molecule that is chemically identical to Levetiracetam but has a higher molecular weight. This key difference allows it to be distinguished from the unlabeled drug by mass spectrometry, while exhibiting nearly identical chromatographic behavior and extraction efficiency. These characteristics make it an ideal internal standard for the quantification of Levetiracetam in complex biological samples such as plasma, serum, and urine.
| Property | Value |
| Chemical Name | (2S)-2-(2,2,3,3,4,4-hexadeuterio-5-oxopyrrolidin-1-yl)butanamide |
| Synonyms | (-)-Levetiracetam-d6, Keppra-d6 |
| Molecular Formula | C₈H₈D₆N₂O₂ |
| Molecular Weight | 176.25 g/mol |
| CAS Number | 1133229-30-7 |
Primary Use in Research: Internal Standard for Quantitative Analysis
The principal application of this compound in a research setting is as an internal standard (IS) for the accurate quantification of Levetiracetam in biological fluids. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry as it compensates for variability that can be introduced during various stages of the analytical process, including sample preparation, injection volume, and ionization efficiency in the mass spectrometer source.
The workflow for using this compound as an internal standard in a typical pharmacokinetic study is depicted in the following diagram:
Experimental Protocols
The following sections provide detailed methodologies for the quantification of Levetiracetam in biological matrices using this compound as an internal standard. Two common analytical techniques are described: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
LC-MS/MS Method for Levetiracetam Quantification
LC-MS/MS is a highly sensitive and selective technique widely used for the quantification of drugs in biological fluids.
1. Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples:
-
Stock Solutions: Prepare individual stock solutions of Levetiracetam and this compound in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.
-
Calibration Standards (CS): Prepare a series of working solutions of Levetiracetam by serial dilution of the stock solution. Spike these working solutions into a drug-free biological matrix (e.g., human plasma) to obtain a calibration curve with a range of concentrations (e.g., 1-100 µg/mL).
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range in the same manner as the calibration standards.
2. Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of the plasma sample (unknown, CS, or QC) into a microcentrifuge tube.
-
Add a specific volume of the this compound internal standard working solution to each tube to achieve a final concentration that is consistent across all samples.
-
Add three volumes of cold acetonitrile (e.g., 300 µL) to precipitate the plasma proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
The supernatant can be injected directly or evaporated to dryness and reconstituted in the mobile phase.
3. LC-MS/MS Instrumental Conditions:
-
Liquid Chromatograph (LC):
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically in the range of 0.2-0.6 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Tandem Mass Spectrometer (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The precursor-to-product ion transitions for both Levetiracetam and this compound are monitored.
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Levetiracetam | 171.1 | 126.1 |
| This compound | 177.2 | 132.2 |
4. Data Analysis:
-
The peak areas of Levetiracetam and this compound are integrated.
-
A calibration curve is constructed by plotting the peak area ratio (Levetiracetam/Levetiracetam-d6) against the nominal concentration of the calibration standards.
-
The concentration of Levetiracetam in the unknown samples is determined from the calibration curve using the calculated peak area ratios.
GC-MS Method for Levetiracetam Quantification
GC-MS is another powerful technique for the quantification of small molecules. It often requires a derivatization step to improve the volatility and thermal stability of the analyte.
1. Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples:
-
Follow the same procedure as described for the LC-MS/MS method.
2. Sample Preparation (Solid-Phase Extraction):
-
Aliquot a known volume of the biological sample into a tube.
-
Add the this compound internal standard.
-
Condition a solid-phase extraction (SPE) cartridge (e.g., a C18 cartridge) with methanol followed by water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute the analyte and internal standard with an organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
3. Derivatization:
-
Reconstitute the dried extract in a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) and heat to facilitate the reaction. This step converts Levetiracetam and this compound into their more volatile silylated derivatives.
4. GC-MS Instrumental Conditions:
-
Gas Chromatograph (GC):
-
Column: A capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is typically used.
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A temperature gradient is used to separate the analytes.
-
Injection Mode: Splitless injection is often employed for trace analysis.
-
-
Mass Spectrometer (MS):
-
Ionization Source: Electron Ionization (EI).
-
Detection Mode: Selected Ion Monitoring (SIM) is used to monitor specific ions for Levetiracetam and this compound derivatives, enhancing selectivity and sensitivity.
-
5. Data Analysis:
-
Similar to the LC-MS/MS method, a calibration curve is generated by plotting the peak area ratio of the derivatized Levetiracetam to the derivatized this compound against the concentration of the calibration standards. The concentration of Levetiracetam in unknown samples is then calculated from this curve.
Quantitative Data Summary
The following tables summarize typical validation parameters for bioanalytical methods using this compound as an internal standard, as reported in various research studies. These values demonstrate the robustness and reliability of the methods.
Table 1: LC-MS/MS Method Validation Parameters
| Parameter | Typical Range/Value |
| Linearity Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.05 - 0.5 µg/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 85% |
Table 2: GC-MS Method Validation Parameters
| Parameter | Typical Range/Value |
| Linearity Range | 0.5 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1 µg/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 10% |
| Accuracy (% Bias) | Within ±10% |
| Recovery | > 80% |
Conclusion
This compound is a critical tool for researchers and scientists in the field of drug development. Its use as an internal standard in mass spectrometry-based bioanalytical methods ensures the generation of accurate and precise data for pharmacokinetic, toxicokinetic, and bioequivalence studies. The detailed protocols and validation data presented in this guide underscore the reliability of methods employing this compound, making it an essential component in the regulatory submission of new drug products containing Levetiracetam. The logical workflow and robust analytical performance associated with its use contribute significantly to the efficient and successful development of this important anti-epileptic medication.
References
Synthesis and Characterization of Levetiracetam-d6: A Technical Guide
Introduction
Levetiracetam is a second-generation antiepileptic drug widely used for the treatment of partial-onset, myoclonic, and tonic-clonic seizures[1][2]. Levetiracetam-d6, a deuterated analog of Levetiracetam, serves as an essential internal standard for the quantitative analysis of the parent drug in biological matrices by mass spectrometry[3][4]. The stable isotope label ensures that the internal standard has nearly identical chemical properties and chromatographic behavior to the analyte, but is distinguishable by its mass-to-charge ratio (m/z). This guide provides an in-depth overview of the synthesis and characterization of this compound for researchers, scientists, and drug development professionals.
Physicochemical and Analytical Data
Quantitative data for this compound is summarized in the tables below, providing key physicochemical properties and parameters for analytical characterization.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Chemical Name | (2S)-2-(2,2,3,3,4,4-hexadeuterio-5-oxo-pyrrolidin-1-yl)butanamide | [5] |
| Synonyms | (αS)-α-Ethyl-2-oxo-1-pyrrolidineacetamide-d6, Keppra-d6 | [4][6] |
| CAS Number | 1133229-30-7 | [4][5][7] |
| Molecular Formula | C₈H₈D₆N₂O₂ | [4][5][7] |
| Molecular Weight | 176.25 g/mol | [5][6][7] |
| Appearance | White to off-white solid | [6][7] |
| Purity (LCMS) | 98.70% | [7] |
| Isotopic Enrichment | 95.00% (d6) | [7] |
| Solubility | Slightly soluble in chloroform and acetone | [4] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months | [7] |
Table 2: Example LC-MS/MS Parameters for Analysis
| Parameter | Levetiracetam (Analyte) | This compound (Internal Standard) | References |
| Precursor Ion (m/z) | 171.2 | 177.2 (Calculated) | [8][9] |
| Product Ion (m/z) | 126.0 | 132.0 (Calculated) | [8][9] |
| Retention Time (UHPLC) | 1.43 min | 1.39 min | [10] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) | [8] |
Synthesis of this compound
The synthesis of this compound involves the introduction of six deuterium atoms onto the pyrrolidinone ring. This is typically achieved by using a deuterated starting material in a synthetic route analogous to that of unlabeled Levetiracetam. One common industrial method for Levetiracetam synthesis involves the condensation of (S)-2-aminobutyramide hydrochloride with 4-chlorobutyryl chloride, followed by intramolecular cyclization[11][12]. To produce the d6 analog, a deuterated version of 4-chlorobutyryl chloride is required.
Caption: Proposed synthesis pathway for this compound.
Experimental Protocol: Synthesis
The following is a representative protocol based on established methods for Levetiracetam synthesis[11][12].
-
Condensation:
-
To a stirred suspension of potassium carbonate in acetonitrile, add (S)-2-aminobutyramide hydrochloride at room temperature.
-
Slowly add a solution of 4-chlorobutyryl-2,2,3,3,4,4-d6 chloride in acetonitrile to the mixture.
-
Maintain the reaction at a controlled temperature (e.g., 20-25°C) and monitor for completion using an appropriate technique like TLC or HPLC.
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to yield the crude intermediate, (S)-N-[1-(aminocarbonyl)propyl]-4-chloro-butyramide-d6.
-
-
Cyclization:
-
Dissolve the crude intermediate in a suitable solvent such as dichloromethane.
-
Add a base, for example, powdered potassium hydroxide, to the solution.
-
Stir the mixture vigorously at room temperature. The progress of the ring-closure reaction can be monitored by GC or HPLC.
-
Once the reaction is complete, quench the mixture with water.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and evaporate the solvent to obtain crude this compound.
-
-
Purification:
-
Purify the crude product by recrystallization from a suitable solvent system, such as acetone or ethyl acetate, to yield high-purity this compound[11].
-
Characterization of this compound
The identity, purity, and isotopic enrichment of the synthesized this compound must be confirmed through various analytical techniques.
Caption: General workflow for the characterization of this compound.
Experimental Protocol: Characterization
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure and the location of deuterium atoms.
-
Method:
-
Dissolve a small amount of this compound in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
In the ¹H NMR spectrum, the signals corresponding to the protons on the pyrrolidinone ring (positions 2, 3, and 4) should be absent or significantly diminished, confirming successful deuteration[7].
-
The ¹³C NMR spectrum will show signals for the carbon atoms of the ring, but they may exhibit different splitting patterns due to coupling with deuterium.
-
2. Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight, assess isotopic enrichment, and determine purity.
-
Method (LC-MS/MS):
-
Prepare a dilute solution of this compound in the mobile phase.
-
Inject the solution into an LC-MS/MS system equipped with a C18 column[10][13].
-
Use a mobile phase such as methanol/water with a formic acid modifier[8][9].
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Acquire a full scan spectrum to confirm the [M+H]⁺ ion at m/z 177.2.
-
Perform a product ion scan on the precursor ion to identify characteristic fragments.
-
Analyze the isotopic distribution of the molecular ion peak to determine the percentage of d6, d5, d4, etc., which confirms the isotopic enrichment[7].
-
3. High-Performance Liquid Chromatography (HPLC/UPLC)
-
Objective: To determine the chemical purity of the compound.
-
Method:
-
Prepare a standard solution of this compound in the mobile phase.
-
Use a reverse-phase C18 column.
-
Employ a mobile phase mixture, for example, acetonitrile and a phosphate buffer, with UV detection at approximately 205 nm[11].
-
Inject the sample and record the chromatogram.
-
Calculate the purity by dividing the peak area of the main component by the total area of all peaks, expressed as a percentage.
-
References
- 1. The Production Process of Levetiracetam: A Technical Insight into Modern API Manufacturing [chemanalyst.com]
- 2. researchgate.net [researchgate.net]
- 3. nyc.gov [nyc.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound | TRC-L331503-10MG | LGC Standards [lgcstandards.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Quantification of levetiracetam in human plasma by liquid chromatography-tandem mass spectrometry: application to therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. tandfonline.com [tandfonline.com]
- 11. myexperiment.org [myexperiment.org]
- 12. researchgate.net [researchgate.net]
- 13. Determination of levetiracetam in human plasma/serum/saliva by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Levetiracetam vs. Levetiracetam-d6: A Technical Guide to Their Molecular Differences and Analytical Applications
Abstract
Levetiracetam is a second-generation anti-epileptic drug widely prescribed for various seizure types. Its efficacy and favorable safety profile have made it a cornerstone in epilepsy management.[1] For accurate quantification in biological matrices, essential for therapeutic drug monitoring and pharmacokinetic studies, a stable isotope-labeled internal standard is indispensable. Levetiracetam-d6, a deuterated analog of Levetiracetam, serves this critical role. This technical guide provides an in-depth comparison of the molecular and physicochemical properties of Levetiracetam and this compound, details their respective roles, and presents a comprehensive experimental protocol for the bioanalytical quantification of Levetiracetam using its deuterated counterpart.
Introduction to Levetiracetam
Levetiracetam is an S-enantiomer of α-ethyl-2-oxo-1-pyrrolidine acetamide, structurally distinct from other anti-epileptic drugs (AEDs).[2][3] It is approved as an adjunctive therapy for partial-onset, myoclonic, and primary generalized tonic-clonic seizures.[4] The primary mechanism of action involves binding to the synaptic vesicle protein SV2A in the brain, which modulates the release of neurotransmitters.[5][6] Levetiracetam exhibits a favorable pharmacokinetic profile, including rapid and near-complete oral absorption, minimal protein binding (<10%), and excretion primarily via the kidneys with minimal metabolism independent of the cytochrome P450 system.[1][2]
The Role of Isotopic Labeling in Pharmaceutical Analysis
In quantitative bioanalysis, particularly using mass spectrometry, an internal standard (IS) is crucial for achieving high accuracy and precision. An ideal IS co-elutes with the analyte and experiences identical effects during sample preparation, extraction, and ionization. Stable isotope-labeled (SIL) compounds, such as deuterated analogs, are considered the "gold standard" for internal standards. This compound is chemically identical to Levetiracetam, except that six hydrogen atoms have been replaced with their heavier isotope, deuterium.[7] This mass difference allows the mass spectrometer to distinguish between the analyte and the IS, while their shared physicochemical properties ensure they behave almost identically during the analytical process, effectively correcting for matrix effects and procedural variability.[8]
Core Molecular and Physicochemical Differences
The fundamental difference between Levetiracetam and this compound lies in the isotopic substitution, which results in an increased molecular weight. The six deuterium atoms are specifically located on the pyrrolidine ring.[5][7] This substitution has a negligible effect on the compound's chemical properties, such as polarity, solubility, and pKa, but provides the critical mass shift required for mass spectrometric differentiation.
| Property | Levetiracetam | This compound |
| IUPAC Name | (2S)-2-(2-oxopyrrolidin-1-yl)butanamide[3] | (2S)-2-(2,2,3,3,4,4-hexadeuterio-5-oxopyrrolidin-1-yl)butanamide[7] |
| Molecular Formula | C₈H₁₄N₂O₂[2][3] | C₈H₈D₆N₂O₂[5] |
| Molecular Weight | 170.21 g/mol [2][3] | 176.25 g/mol [7][9] |
| CAS Number | 102767-28-2[3] | 1133229-30-7[7][9] |
| Appearance | White to off-white crystalline powder[2] | Solid[5] |
| Melting Point | ~118-119 °C[10] | Not consistently reported |
| Solubility | Highly soluble in water[2][11] | Slightly soluble in Chloroform and Acetone[5] |
| pKa | < -2.0 (Highly acidic)[11] | Not specified, expected to be nearly identical to Levetiracetam |
Application in Bioanalytical Methods: Quantification of Levetiracetam
This compound is almost exclusively used as an internal standard for the quantification of Levetiracetam in biological samples like plasma, serum, and saliva by Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][12] The workflow ensures that any loss of analyte during sample processing is mirrored by a proportional loss of the internal standard, leading to a consistent analyte/IS peak area ratio and thus, accurate quantification.
Caption: A typical workflow for quantifying Levetiracetam in biological samples using this compound as an internal standard.
Experimental Protocol: LC-MS/MS Method for Levetiracetam Quantification in Human Plasma
This protocol is a representative example based on established methodologies for the determination of Levetiracetam in human plasma.[8][13][14]
5.1. Reagents and Materials
-
Levetiracetam analytical standard
-
This compound (internal standard)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Methanol (HPLC grade)
-
Ultrapure water
-
Drug-free human plasma
5.2. Standard and Sample Preparation
-
Stock Solutions: Prepare primary stock solutions of Levetiracetam and this compound in methanol.
-
Working Solutions: Prepare working solutions for calibration standards and quality controls (QCs) by serially diluting the stock solutions.
-
Sample Precipitation: To 100 µL of plasma sample, calibration standard, or QC, add 150 µL of acetonitrile containing the this compound internal standard.[13]
-
Vortex and Centrifuge: Vortex-mix the samples for 1 minute, followed by centrifugation at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Dilution: Transfer 100 µL of the resulting supernatant and dilute with 300 µL of water containing 0.1% formic acid.[13]
-
Injection: Inject a small aliquot (e.g., 10 µL) of the final diluted sample into the LC-MS/MS system.[13]
5.3. LC-MS/MS Instrumentation and Conditions
| Parameter | Condition |
| HPLC System | UHPLC or HPLC system (e.g., Shimadzu)[13] |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 5 µm)[14] |
| Mobile Phase | Isocratic elution with a mixture of methanol, water, and formic acid (e.g., 97:3:0.25, v/v/v)[14] |
| Flow Rate | 0.2 mL/min[14] |
| Column Temperature | 40 °C |
| Mass Spectrometer | Triple-quadrupole mass spectrometer (e.g., Sciex API-3000)[13] |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM)[13] |
| MRM Transition (Levetiracetam) | Q1: m/z 171.2 → Q3: m/z 126.0[14] |
| MRM Transition (this compound) | Q1: m/z 177.2 → Q3: m/z 132.0 (inferred) |
5.4. Data Analysis Quantification is performed by calculating the peak area ratio of the analyte (Levetiracetam) to the internal standard (this compound).[8] A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their nominal concentrations. The concentration of Levetiracetam in unknown samples is then determined by interpolating their peak area ratios from this curve using a weighted linear regression model (e.g., 1/x²).[8]
Synthesis Overview
The industrial synthesis of Levetiracetam is a multi-step chemical process that typically begins with a precursor like (S)-ethyl 2-oxo-1-pyrrolidineacetate and involves steps such as acylation and cyclization to ensure high enantiomeric purity.[15] The synthesis of this compound follows a similar pathway but incorporates a deuteration step. This can be achieved through methods like chemical deuteration, which uses deuterated reagents or solvents during the synthesis, or through isotopic exchange on the Levetiracetam molecule or an intermediate.[7]
Caption: Relationship between the synthesis of Levetiracetam and its deuterated analog, this compound.
Conclusion
This compound is a vital analytical tool whose value is derived from its molecular similarity to Levetiracetam, differentiated only by isotopic labeling. This subtle but critical modification does not alter its chemical behavior but provides the necessary mass shift for its use as a highly effective internal standard in mass spectrometry-based bioanalytical methods. The use of this compound enables researchers and clinicians to perform accurate therapeutic drug monitoring and conduct precise pharmacokinetic research, ultimately contributing to the safe and effective use of Levetiracetam in treating epilepsy.
References
- 1. Spotlight on levetiracetam in epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Review of levetiracetam, with a focus on the extended release formulation, as adjuvant therapy in controlling partial-onset seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Levetiracetam | C8H14N2O2 | CID 5284583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Levetiracetam - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. actascientific.com [actascientific.com]
- 7. Buy this compound | 1133229-30-7 [smolecule.com]
- 8. tandfonline.com [tandfonline.com]
- 9. This compound | 1133229-30-7 | IVB22930 | Biosynth [biosynth.com]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. derangedphysiology.com [derangedphysiology.com]
- 12. This compound | 1133229-30-7 [chemicalbook.com]
- 13. Determination of levetiracetam in human plasma/serum/saliva by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. longdom.org [longdom.org]
- 15. The Production Process of Levetiracetam: A Technical Insight into Modern API Manufacturing [chemanalyst.com]
Isotopic Labeling of Levetiracetam: A Technical Guide for Research Professionals
An in-depth technical guide for researchers, scientists, and drug development professionals on the isotopic labeling of Levetiracetam for research applications. This document provides a comprehensive overview of synthetic methodologies, quantitative data, and experimental protocols for the preparation of Levetiracetam labeled with various isotopes, including Carbon-11, Tritium, and Deuterium.
Introduction
Levetiracetam is a second-generation anti-epileptic drug with a unique mechanism of action, primarily involving binding to the synaptic vesicle glycoprotein 2A (SV2A).[1][2][3] This interaction modulates neurotransmitter release and reduces neuronal hyperexcitability.[2] To elucidate its mechanism of action, pharmacokinetics, and for in vivo imaging, isotopically labeled versions of Levetiracetam are indispensable tools in neuroscience research and drug development.
This guide details the synthesis and application of Levetiracetam labeled with positron-emitting (Carbon-11), beta-emitting (Tritium), and stable (Deuterium) isotopes.
Carbon-11 Labeled Levetiracetam ([11C]Levetiracetam)
[11C]Levetiracetam is a crucial radiotracer for in vivo imaging of SV2A expression using Positron Emission Tomography (PET).[4] PET studies with [11C]Levetiracetam allow for the non-invasive quantification and localization of SV2A in the brain, providing valuable insights into epilepsy and other neurological disorders.[4]
Radiosynthesis of [11C]Levetiracetam
A multi-step, one-pot radiosynthesis is the most common method for preparing [11C]Levetiracetam.[4][5] The synthesis starts with the production of [11C]carbon dioxide in a cyclotron.
Experimental Workflow for [11C]Levetiracetam Synthesis
Caption: Workflow for the radiosynthesis of [11C]Levetiracetam.
Experimental Protocol for [11C]Levetiracetam Synthesis
This protocol is adapted from the one-pot radiosynthesis method.[4][5]
Materials:
-
[11C]Carbon dioxide from a cyclotron
-
Propionaldehyde
-
Anhydrous ammonia
-
4-chlorobutyryl chloride
-
Triethylamine
-
Sodium tert-butoxide in THF
-
Dimethyl sulfoxide (DMSO)
-
Hydrogen peroxide
-
Dichloromethane (DCM)
-
Methanol
-
Chiral HPLC column
Procedure:
-
Production of [11C]HCN:
-
One-Pot Synthesis:
-
Propionaldehyde is reacted with ammonia in methanol to form propan-1-imine in situ.[4][5]
-
The produced [11C]HCN is bubbled through the imine solution to form 11C-aminonitrile.[4][5]
-
4-chlorobutyryl chloride and a base (e.g., triethylamine) are added to the crude 11C-aminonitrile.[4][5]
-
The resulting intermediate is hydrolyzed using a mixture of DMSO and hydrogen peroxide to yield crude [11C]Levetiracetam.[4]
-
-
Purification:
Quantitative Data for [11C]Levetiracetam Synthesis
| Parameter | Value | Reference |
| Radiochemical Yield | 8.3 ± 1.6% (decay corrected) | [4][5] |
| Synthesis Time | 50 ± 5 min | [4][5] |
| Radiochemical Purity | > 98% | [4][5] |
| Enantiomeric Purity | > 98% | [4][5] |
| Log P | -0.60 | [5] |
Tritium Labeled Levetiracetam ([3H]Levetiracetam)
Tritium-labeled Levetiracetam, or its analogues, are essential for in vitro binding assays to characterize the interaction with its target, SV2A.[1] These high-specific-activity radioligands enable the determination of binding affinity (Kd) and density (Bmax) of SV2A in various tissues and cell preparations.
Synthesis of [3H]Levetiracetam
Detailed experimental protocols for the synthesis of [3H]Levetiracetam are not as readily available in the public domain as for the 11C-labeled counterpart. However, a common strategy involves the reduction of a suitable precursor with tritium gas. A tritiated analogue, [3H]ucb 30889, has been extensively used in binding studies.[1]
General Synthetic Approach:
A likely synthetic route would involve the preparation of an unsaturated or halogenated precursor of Levetiracetam, followed by catalytic reduction with tritium gas (3H2) or catalytic dehalogenation with tritium gas.
Experimental Protocol for SV2A Binding Assay using a Tritiated Ligand
This protocol is a generalized procedure for a radioligand binding assay using brain membrane preparations and a tritiated Levetiracetam analogue.
Materials:
-
[3H]-labeled Levetiracetam analogue (e.g., [3H]ucb 30889)
-
Brain tissue (e.g., rat cortex)
-
Binding buffer (e.g., Tris-HCl buffer)
-
Unlabeled Levetiracetam (for determining non-specific binding)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize brain tissue in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend in binding buffer.
-
-
Binding Assay:
-
Incubate the membrane preparation with the [3H]-labeled ligand at various concentrations.
-
For non-specific binding, incubate in the presence of a high concentration of unlabeled Levetiracetam.
-
Allow the binding to reach equilibrium.
-
-
Separation and Counting:
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using saturation binding analysis to determine Kd and Bmax.
-
SV2A Binding Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. The sustainable synthesis of levetiracetam by an enzymatic dynamic kinetic resolution and an ex-cell anodic oxidation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]
- 5. e3s-conferences.org [e3s-conferences.org]
Levetiracetam-d6 Certified Reference Material: A Technical Guide for Researchers
An in-depth examination of the commercial availability, analytical applications, and experimental protocols for Levetiracetam-d6, a critical tool for therapeutic drug monitoring and pharmacokinetic studies.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, a deuterated analog of the anti-epileptic drug Levetiracetam. Utilized as an internal standard, this compound is indispensable for the accurate quantification of Levetiracetam in biological matrices. This document details its commercial availability, provides a summary of its key specifications from various suppliers, and outlines detailed experimental protocols for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
Commercial Availability and Specifications
This compound is commercially available from several reputable suppliers of certified reference materials. It is typically supplied as a solution in a specified solvent, such as methanol, at a certified concentration. The stability and quality of the material are ensured through rigorous testing, with certificates of analysis (CoA) provided by the manufacturers. These documents typically include data on identity, purity, concentration, and isotopic enrichment.
Below is a summary of quantitative data for this compound certified reference material from various suppliers.
| Supplier | Product Number | Concentration | Solvent | Purity | Isotopic Enrichment | CAS Number |
| Cerilliant | L-031 | 1.0 mg/mL | Methanol | Solution | Not specified | 1435933-72-4 |
| L-023 | 100 µg/mL | Methanol | Solution | Not specified | Not specified | |
| LGC Standards | TRC-L331503 | Not specified | Not specified | Not specified | Not specified | 1133229-30-7 |
| MedChemExpress | HY-110225 | Not specified (solid) | Not applicable | ≥98% | Not specified | 1133229-30-7 |
| Acanthus Research | ACB-161028-0058 | Not specified (solid) | Not applicable | Not specified | Not specified | 1133229-30-7 |
The Role of this compound in Therapeutic Drug Monitoring
Therapeutic drug monitoring (TDM) of Levetiracetam is crucial in certain clinical scenarios, such as in patients with renal impairment, pregnant women, and in cases of suspected non-compliance or drug-drug interactions[1][2][3][4]. The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative analysis by LC-MS/MS, as it effectively compensates for variations in sample preparation and instrument response, leading to highly accurate and precise results[5].
The logical workflow for utilizing this compound in a typical TDM assay is depicted in the following diagram.
Experimental Protocols
The following sections provide detailed methodologies for the quantification of Levetiracetam in biological matrices using this compound as an internal standard, based on published research[5][6].
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and widely used method for extracting Levetiracetam from plasma or saliva samples.
-
Sample Collection: Collect blood or saliva samples from patients according to standard clinical procedures. Process blood samples to obtain plasma.
-
Internal Standard Spiking: To a 50 µL aliquot of the plasma or saliva sample, add a specific volume of a working solution of this compound (e.g., 1 µg/mL in acetonitrile) to achieve a final concentration appropriate for the analytical range.
-
Precipitation: Add 450 µL of acetonitrile to the sample.
-
Vortexing: Vortex mix the sample thoroughly for approximately 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer a 100 µL aliquot of the clear supernatant to a new tube.
-
Dilution: Dilute the supernatant with 400 µL of water.
-
Injection: The diluted sample is now ready for injection into the LC-MS/MS system.
The following diagram illustrates the protein precipitation workflow.
LC-MS/MS Analysis
The chromatographic separation and mass spectrometric detection are key to the accurate quantification of Levetiracetam.
Liquid Chromatography Conditions:
-
Column: A C18 reversed-phase column is commonly used (e.g., Agilent Zorbax SB-C18, 2.1 mm x 100 mm, 3.5 µm)[6].
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of 0.1% formic acid in water and acetonitrile (e.g., 40:60 v/v) is often employed[6].
-
Flow Rate: A typical flow rate is 0.5 mL/min[6].
-
Column Temperature: The column is maintained at a constant temperature, for example, 35°C[6].
-
Injection Volume: A small volume of the prepared sample is injected (e.g., 10 µL)[6].
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+) is generally used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
-
MRM Transitions:
-
Levetiracetam: m/z 171.1 > 154.1[6]
-
This compound: The transition for the deuterated internal standard will be shifted by the mass of the deuterium atoms. For a d6 variant, the precursor ion would be approximately m/z 177.
-
The logical relationship between the analytical components is shown in the diagram below.
Conclusion
This compound certified reference material is a vital tool for researchers and clinicians involved in the therapeutic drug monitoring and pharmacokinetic analysis of Levetiracetam. Its commercial availability from various suppliers ensures access to high-quality, certified standards. The detailed experimental protocols provided in this guide, based on established scientific literature, offer a solid foundation for the development and validation of robust and reliable analytical methods. The use of this compound as an internal standard in LC-MS/MS assays is fundamental to achieving the accuracy and precision required for meaningful clinical and research outcomes.
References
- 1. Therapeutic drug monitoring of levetiracetam: Method validation using high-performance liquid chromatography-ultraviolet detector technique and usefulness in patient care setting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic drug monitoring of levetiracetam in daily clinical practice: high-performance liquid chromatography versus immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic drug monitoring of levetiracetam in clinical practice [epistemonikos.org]
- 4. Levetiracetam Therapeutic Drug Monitoring in a Large Cohort of Korean Epileptic Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rapid and Simultaneous Quantification of Levetiracetam and Its Carboxylic Metabolite in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Levetiracetam-d6: A Technical Guide for Researchers
This guide provides an in-depth overview of Levetiracetam-d6, a deuterated analog of the antiepileptic drug Levetiracetam. It is intended for researchers, scientists, and professionals in drug development, offering key technical data, experimental methodologies, and insights into its molecular interactions. This compound is primarily utilized as an internal standard in analytical and pharmacokinetic studies to ensure the precise quantification of Levetiracetam in biological samples.[1]
Core Compound Data
Quantitative information for this compound is summarized in the table below for easy reference.
| Parameter | Value | References |
| CAS Number | 1133229-30-7 | [2][3][4] |
| Molecular Weight | 176.25 g/mol | [1][3][4][5][6][7][8] |
| Molecular Formula | C₈H₈D₆N₂O₂ | [1][2][5] |
Mechanism of Action: The SV2A Signaling Pathway
Levetiracetam, the parent compound of this compound, exerts its antiepileptic effects through a unique mechanism of action, primarily by binding to the synaptic vesicle protein 2A (SV2A).[2][3][4][9] This interaction modulates neurotransmitter release and is crucial for its therapeutic efficacy. The following diagram illustrates the proposed signaling pathway.
Experimental Protocols: Quantification of Levetiracetam
This compound is instrumental as an internal standard for the accurate measurement of Levetiracetam concentrations in biological matrices such as plasma, serum, and saliva. Below are detailed methodologies for sample preparation and analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a common application for this deuterated standard.
Sample Preparation: Protein Precipitation
A prevalent and straightforward method for extracting Levetiracetam from biological samples is protein precipitation.[10][8][11]
-
Sample Collection : Collect 0.050 mL to 0.1 mL of the biological matrix (e.g., plasma).[8][11]
-
Addition of Internal Standard : Add a precipitating solution, typically acetonitrile, containing a known concentration of this compound as the internal standard.[10][8]
-
Precipitation : Vortex the mixture to ensure thorough mixing and to precipitate the proteins.[8]
-
Centrifugation : Centrifuge the sample to pellet the precipitated proteins.[8]
-
Supernatant Transfer : Carefully transfer the clear supernatant to a clean tube for analysis.[8]
-
Dilution : The supernatant may be further diluted with a suitable solvent, such as water or a mobile phase component, before injection into the LC-MS/MS system.[8]
LC-MS/MS Analysis
The following workflow outlines a typical LC-MS/MS method for the quantification of Levetiracetam.
Chromatographic Conditions:
-
Column : A C18 reversed-phase column is commonly used for separation.[5][7]
-
Mobile Phase : A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous solution (e.g., water with formic acid or ammonium acetate) is typically employed.[5][7]
-
Flow Rate : The flow rate is optimized for the specific column and separation, often in the range of 0.2 to 1.2 mL/min.[5][10][12]
Mass Spectrometric Detection:
-
Ionization : Electrospray ionization (ESI) in the positive ion mode is generally used.[5]
-
Detection Mode : Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for both Levetiracetam and this compound.[5]
This technical guide provides a foundational understanding of this compound, its physicochemical properties, its role in the context of its parent compound's mechanism of action, and its application in bioanalytical methodologies. For more specific applications and in-depth research, consulting the primary literature is recommended.
References
- 1. biorxiv.org [biorxiv.org]
- 2. The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Levetiracetam Mechanisms of Action: From Molecules to Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of levetiracetam in human plasma by liquid chromatography-tandem mass spectrometry: application to therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. rjptonline.org [rjptonline.org]
- 8. Rapid and Simultaneous Quantification of Levetiracetam and Its Carboxylic Metabolite in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. longdom.org [longdom.org]
- 11. Determination of levetiracetam in human plasma/serum/saliva by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
An In-Depth Technical Guide on the Physical and Chemical Stability of Levetiracetam-d6
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical stability of Levetiracetam-d6, a deuterated analog of the antiepileptic drug Levetiracetam. Due to the limited availability of specific stability data for the deuterated form, this guide leverages extensive data from studies on Levetiracetam to infer the stability profile of this compound, supported by the available storage and shelf-life information for the deuterated compound. The guide details potential degradation pathways, summarizes quantitative stability data in tabular format, and provides detailed experimental protocols for stability-indicating analytical methods. Furthermore, it includes visualizations of a typical forced degradation workflow and the signaling pathway associated with Levetiracetam's mechanism of action to provide a comprehensive resource for researchers and drug development professionals.
Introduction
Levetiracetam is a widely used second-generation antiepileptic drug with a favorable safety and efficacy profile.[1] Its deuterated analog, this compound, serves as an essential internal standard for pharmacokinetic and bioanalytical studies, enabling precise quantification in biological matrices. Understanding the physical and chemical stability of this compound is paramount for ensuring the accuracy and reliability of such studies, as well as for its proper storage and handling as a reference standard.
This guide synthesizes the available stability information for both Levetiracetam and this compound. While specific forced degradation and long-term stability studies on this compound are not extensively documented in publicly available literature, the structural similarity between Levetiracetam and its deuterated counterpart allows for informed predictions of its stability characteristics. The primary difference lies in the replacement of six hydrogen atoms with deuterium on the pyrrolidone ring, a modification not expected to significantly alter the core chemical stability.
Physical and Chemical Properties
| Property | This compound |
| Chemical Name | (αS)-α-ethyl-5-oxo-1-pyrrolidine-2,2,3,3,4,4-d6-acetamide |
| CAS Number | 1133229-30-7 |
| Molecular Formula | C₈H₈D₆N₂O₂ |
| Molecular Weight | 176.25 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in water, DMSO, and methanol |
Stability Profile of this compound
Direct stability data for this compound is primarily available from manufacturers of analytical standards.
Table 1: Recommended Storage and Stability of this compound
| Formulation | Storage Condition | Shelf Life |
| Solid (Powder) | Room Temperature | ≥ 4 years[2] |
| Solid (Powder) | -20°C | 3 years |
| Solution in Solvent | -80°C | 6 months |
| Solution in Solvent | -20°C | 1 month |
Inferred Stability from Levetiracetam Data
Extensive stability testing has been performed on Levetiracetam. These studies provide valuable insights into the potential degradation pathways and stability under various stress conditions, which are likely to be very similar for this compound.
Forced Degradation Studies on Levetiracetam
Forced degradation studies are crucial for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. Levetiracetam has been subjected to various stress conditions as per the International Council for Harmonisation (ICH) guidelines.
Table 2: Summary of Forced Degradation Studies on Levetiracetam
| Stress Condition | Conditions | Observations |
| Acid Hydrolysis | 0.1 M HCl, reflux for 2 hours | Significant degradation observed, with the formation of two degradation products.[3] |
| Alkaline Hydrolysis | 0.1 M NaOH, reflux for 4 hours | Significant degradation (30-40%) observed, with the formation of two new impurities. |
| Oxidative Degradation | 3% H₂O₂, 60°C for 72 hours | No significant degradation observed. |
| Thermal Degradation | 60°C for 72 hours | The drug was found to be stable under dry heat conditions. |
| Photostability | UV light (254 nm and 365 nm) and sunlight for over 72 hours | No significant degradation observed. |
Long-Term Stability of Levetiracetam Formulations
Long-term stability studies on various Levetiracetam formulations provide data on its stability under recommended storage conditions.
Table 3: Long-Term Stability of Levetiracetam Formulations
| Formulation | Storage Conditions | Duration | Results |
| Oral Solution (100 mg/mL) in amber polypropylene syringes | Refrigeration (2-8°C) and Room Temperature (20-25°C) | 6 months | Remained physically and chemically stable, retaining 97-108% of the initial concentration. |
| Intravenous Solution (40 mg/mL) in 0.9% NaCl in PVC bags, polyolefin bags, and polypropylene syringes | Refrigeration (2-8°C) | 14 days | Remained physically and chemically stable, retaining 94.2-101.3% of the initial concentration. |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the stability assessment of Levetiracetam, which are directly applicable for analyzing this compound.
Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
This method is designed to separate and quantify Levetiracetam from its potential degradation products.
-
Chromatographic System:
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer pH 5.5) and an organic modifier (e.g., acetonitrile or methanol) in isocratic or gradient mode. A common mobile phase is Methanol:Water (60:40 v/v).
-
Flow Rate: 0.8 - 1.0 mL/min
-
Detection: UV detector at 205 nm or 215 nm.
-
Injection Volume: 10-20 µL
-
Column Temperature: Ambient or controlled (e.g., 40°C)
-
-
Standard Solution Preparation:
-
Accurately weigh about 10 mg of this compound reference standard into a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase to obtain a concentration of 1 mg/mL.
-
Further dilute this stock solution with the mobile phase to achieve a working standard concentration within the linear range of the assay (e.g., 10-50 µg/mL).
-
-
Sample Preparation (for forced degradation studies):
-
Prepare a stock solution of this compound in the appropriate stress medium (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, water for thermal and photolytic stress).
-
Subject the solutions to the stress conditions as outlined in Table 2.
-
After the specified time, neutralize the acidic and basic solutions.
-
Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision (repeatability and intermediate precision), robustness, and limits of detection and quantification.
Visualizations
Forced Degradation Experimental Workflow
Caption: Workflow for conducting forced degradation studies on this compound.
Levetiracetam Signaling Pathway
Caption: Levetiracetam's primary mechanism involves binding to SV2A, modulating neurotransmitter release.
Conclusion
This compound is a chemically stable molecule, particularly in its solid form, with a recommended shelf life of several years under appropriate storage conditions. While specific, detailed stability studies on the deuterated analog are limited, extensive data from its non-deuterated counterpart, Levetiracetam, strongly suggest that it is stable under oxidative, thermal, and photolytic stress. However, it is susceptible to degradation under strong acidic and alkaline conditions. The provided experimental protocols for stability-indicating HPLC methods are suitable for the analysis of this compound and its potential degradation products. The visualizations of the experimental workflow and signaling pathway offer a practical framework for researchers. It is recommended that for critical applications, user-specific stability studies are conducted to confirm the stability of this compound in the specific formulations and storage conditions being utilized.
References
The Indispensable Role of Deuterated Compounds in Modern Analytical Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern analytical chemistry, the pursuit of precision, accuracy, and sensitivity is paramount. Among the sophisticated tools available to researchers, deuterated compounds—molecules where one or more hydrogen atoms are replaced by their stable, heavier isotope, deuterium—have emerged as indispensable assets. This technical guide provides an in-depth exploration of the core principles, experimental methodologies, and critical applications of deuterated compounds in analytical chemistry, with a focus on mass spectrometry and nuclear magnetic resonance spectroscopy. For professionals in drug discovery and development, this guide will also illuminate the strategic use of deuteration to probe and enhance the metabolic stability of new chemical entities.
The subtle mass difference between hydrogen (¹H) and deuterium (²H or D) imparts unique physicochemical properties to deuterated molecules without significantly altering their chemical reactivity. This seemingly minor change is the foundation of their utility, enabling them to serve as ideal internal standards, probes for reaction mechanisms, and tools for structural elucidation.
Core Applications of Deuterated Compounds
Enhancing Quantitative Analysis with Deuterated Internal Standards in Mass Spectrometry
In quantitative mass spectrometry, particularly liquid chromatography-mass spectrometry (LC-MS), the use of an internal standard (IS) is crucial for correcting analytical variability. Deuterated internal standards are widely considered the "gold standard" for quantitative analysis.[1] Their chemical behavior is nearly identical to the unlabeled analyte, yet they are distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer. This near-identical chemical nature ensures they effectively track the analyte through the entire analytical process, from sample preparation to detection, compensating for variations in extraction recovery, injection volume, and matrix effects such as ion suppression or enhancement.[2][3][4]
The use of deuterated internal standards significantly improves the accuracy and precision of quantitative LC-MS/MS assays.
| Analyte | Internal Standard Type | Matrix | Accuracy (% Mean Bias) | Precision (% RSD) | Reference |
| Kahalalide F | Analog IS | Plasma | 96.8 | 8.6 | [5] |
| Kahalalide F | Deuterated IS | Plasma | 100.3 | 7.6 | [5] |
| 5-HIAA | Deuterated IS | Urine | < 12 | < 12 | [3] |
| Tamoxifen | Deuterated IS | Plasma | 95.2 - 104.5 | < 7.8 | [3] |
| Endoxifen | Deuterated IS | Plasma | 96.1 - 103.8 | < 8.5 | [3] |
| 4-OH-Tamoxifen | Deuterated IS | Plasma | 94.7 - 105.1 | < 9.2 | [3] |
Table 1: Comparison of Analytical Performance with Deuterated Internal Standards. This table summarizes the improved accuracy and precision achieved in LC-MS/MS assays when using deuterated internal standards compared to analog internal standards or methods without an internal standard.
This protocol outlines a typical workflow for the quantitative analysis of tamoxifen and its active metabolites in human plasma using deuterated tamoxifen as an internal standard.[3]
1. Materials and Reagents:
-
Tamoxifen, Endoxifen, 4-Hydroxytamoxifen analytical standards
-
Tamoxifen-d5 (deuterated internal standard)
-
LC-MS grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (blank)
2. Preparation of Stock and Working Solutions:
-
Analyte Stock Solutions (1 mg/mL): Prepare individual stock solutions of tamoxifen, endoxifen, and 4-hydroxytamoxifen in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of tamoxifen-d5 in methanol.[3]
-
Calibration and Quality Control (QC) Working Solutions: Prepare serial dilutions of the analyte stock solutions in 50:50 methanol:water to create calibration standards and QC samples at various concentrations.
-
Internal Standard Working Solution (20 ng/mL): Dilute the IS stock solution in acetonitrile.[3]
3. Sample Preparation (Protein Precipitation):
-
Pipette 200 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 50 µL of the internal standard working solution to each tube and vortex briefly.[3]
-
Add 600 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 37°C.[3]
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).[3]
-
Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes.[3]
-
Inject 5-10 µL of the supernatant into the UPLC-MS/MS system.[3]
4. UPLC-MS/MS Conditions:
-
UPLC System: Waters Acquity UPLC or equivalent.
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.[3]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.[3]
-
Gradient: A suitable gradient to achieve separation of the analytes.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S).[3]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) for each analyte and the deuterated internal standard.
5. Data Analysis:
-
Integrate the peak areas for each analyte and the internal standard.
-
Calculate the peak area ratio of each analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of the analytes in the unknown samples from the calibration curve.
The Kinetic Isotope Effect (KIE) in Drug Metabolism
The substitution of hydrogen with deuterium can significantly alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). This effect arises because the carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond.[6] Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate if this bond cleavage is the rate-determining step. In drug development, the KIE is strategically employed to enhance the metabolic stability of drug candidates. By selectively replacing hydrogens at metabolically labile positions with deuterium, the rate of enzymatic metabolism (e.g., by cytochrome P450 enzymes) can be reduced, leading to an improved pharmacokinetic profile, such as a longer half-life and reduced formation of potentially toxic metabolites.[7][8]
| Compound | Deuterated Analog | In Vitro System | Improvement in Metabolic Stability | KIE (kH/kD) | Reference |
| Enzalutamide | d3-Enzalutamide | Rat Liver Microsomes | 49.7% lower CLint | ~2 | [9] |
| Enzalutamide | d3-Enzalutamide | Human Liver Microsomes | 72.9% lower CLint | ~2 | [9] |
| Indiplon | N-CD3 Indiplon | Rat Liver Microsomes | 30% increase in half-life | - | [7] |
| Indiplon | N-CD3 Indiplon | Human Liver Microsomes | 20% increase in half-life | - | [7] |
Table 2: Enhancement of In Vitro Metabolic Stability by Deuteration. This table provides examples of how deuteration can slow the rate of metabolism (intrinsic clearance, CLint) and increase the half-life of drug candidates in liver microsome assays.
This protocol describes a common method to assess the metabolic stability of a compound and its deuterated analog.[10]
1. Materials and Reagents:
-
Test compound and its deuterated analog
-
Human Liver Microsomes (HLM)
-
Potassium phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Internal standard (for LC-MS/MS analysis)
-
Acetonitrile (cold)
2. Incubation Procedure:
-
Prepare the HLM incubation mixture by diluting HLM in potassium phosphate buffer to the desired final protein concentration (e.g., 0.5 mg/mL).
-
In a 96-well plate, add the test compound or its deuterated analog to the HLM incubation mixture.
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to each well.
3. Time Points and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard to the respective wells. The 0-minute time point is quenched immediately after the addition of the NADPH regenerating system.[10]
4. Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a clean 96-well plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
5. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the in vitro half-life (t1/2) from the slope of the linear regression line (slope = -k, where k is the elimination rate constant; t1/2 = 0.693/k).[10]
-
Calculate the intrinsic clearance (CLint) using the appropriate formula.
Structural Elucidation and Dynamics using Deuterated Compounds
HDX-MS is a powerful technique for studying protein conformation, dynamics, and interactions. It relies on the principle that the amide hydrogens on the backbone of a protein can exchange with deuterium atoms when the protein is placed in a deuterated solvent (e.g., D₂O). The rate of this exchange is dependent on the solvent accessibility and hydrogen bonding of the amide hydrogens. By measuring the rate of deuterium uptake using mass spectrometry, researchers can gain insights into the protein's structure, identify regions of flexibility, and map binding sites of ligands, including small molecules and other proteins.[11][12]
This protocol provides a general workflow for investigating the binding of a small molecule ligand to a protein.[11][12]
1. Materials and Reagents:
-
Purified protein of interest
-
Small molecule ligand
-
Deuterium oxide (D₂O)
-
Quench buffer (e.g., low pH and low temperature)
-
Protease (e.g., pepsin) immobilized on a column
-
LC-MS system
2. Sample Preparation:
-
Prepare two sets of protein samples: one with the protein alone (apo) and one with the protein pre-incubated with the ligand (holo).
3. Deuterium Labeling:
-
Initiate the exchange reaction by diluting the apo and holo protein samples into a D₂O-based buffer for various time points (e.g., 10s, 1m, 10m, 1h).
4. Quenching:
-
At each time point, quench the exchange reaction by adding a cold, acidic quench buffer. This lowers the pH and temperature, significantly slowing down the exchange rate.
5. Proteolysis:
-
Immediately after quenching, inject the sample onto an online protease column (e.g., pepsin) to digest the protein into peptides.
6. LC-MS Analysis:
-
The resulting peptides are trapped and then separated by reversed-phase liquid chromatography.
-
The eluted peptides are analyzed by a mass spectrometer to determine their mass, which will have increased due to deuterium incorporation.
7. Data Analysis:
-
Compare the deuterium uptake of each peptide in the apo and holo states.
-
Peptides in the ligand-binding site will often show reduced deuterium uptake in the holo state due to protection from the solvent by the bound ligand.
In Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, the signals from the protons of the solvent can overwhelm the signals from the analyte. Deuterated solvents, where most of the hydrogen atoms are replaced with deuterium, are used to circumvent this issue. Since deuterium resonates at a different frequency from protons, the solvent becomes essentially "invisible" in the ¹H NMR spectrum. The small, residual protonated solvent peak also serves as a convenient chemical shift reference. Furthermore, modern NMR spectrometers utilize the deuterium signal from the solvent for the lock system, which stabilizes the magnetic field and ensures high-resolution spectra.
A general protocol for preparing a sample for NMR analysis is as follows:
1. For a Solid Sample:
-
Weigh 1-5 mg of the solid sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the appropriate deuterated solvent.
-
Gently swirl or vortex the vial to dissolve the sample completely.
-
Filter the solution through a pipette with a small cotton plug into a clean NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
2. For a Liquid Sample:
-
Place 1-2 drops of the liquid sample directly into a clean NMR tube.
-
Add approximately 0.6-0.7 mL of the deuterated solvent.
-
Cap the tube and invert it several times to ensure thorough mixing.
Physicochemical Effects of Deuteration
The substitution of hydrogen with deuterium, while not significantly altering the fundamental chemistry of a molecule, does introduce subtle changes in its physicochemical properties that are observable in analytical systems.
Chromatographic Isotope Effect
Deuterated compounds often exhibit slightly different retention times in chromatography compared to their non-deuterated counterparts, a phenomenon known as the chromatographic isotope effect. In reversed-phase liquid chromatography (RPLC), deuterated compounds typically elute slightly earlier than their protiated analogs.[1][13] This is attributed to the C-D bond being slightly shorter and less polarizable than the C-H bond, leading to weaker van der Waals interactions with the stationary phase.
| Compound | Chromatographic Method | Non-Deuterated Retention Time (min) | Deuterated Retention Time (min) | Retention Time Shift (ΔtR = tH - tD) (min) | Reference |
| Metformin | GC-NICI-MS | 3.60 | 3.57 | 0.03 | [14] |
| Dimethyl-labeled peptides | RPLC | - | - | 0.05 (median for heavy vs. light) | [13] |
| Dimethyl-labeled peptides | CZE | - | - | 0.002 (median for heavy vs. light) | [13] |
Table 3: Observed Retention Time Differences between Deuterated and Non-Deuterated Compounds. This table illustrates the small but measurable differences in retention times due to the chromatographic isotope effect.
Mass Spectral Fragmentation
The stronger C-D bond can also influence the fragmentation patterns of molecules in mass spectrometry. Fragmentation pathways that involve the cleavage of a C-H bond may be less favored in the deuterated analog, potentially leading to a different relative abundance of fragment ions. This can be a critical consideration when developing quantitative MRM assays and can also be exploited to elucidate fragmentation mechanisms.[15][16]
| Compound | Deuterated Analog | Key Fragmentation Difference | Reference |
| Linalool Oxides | Deuterated Linalool Oxides | Altered relative intensities of key fragment ions. | [17] |
| Cocaine | Deuterated Cocaine Analogs | Confirmed and clarified fragmentation pathways by tracking deuterium labels in fragments. | [8] |
| Illicit Drugs (various) | Deuterated Analogs | Comparison of spectra was essential for identifying less abundant fragments and understanding fragmentation routes. | [15][16] |
Table 4: Impact of Deuteration on Mass Spectral Fragmentation. This table highlights how deuteration can alter fragmentation patterns, providing valuable information for structural elucidation and method development.
Conclusion
Deuterated compounds are powerful and versatile tools in the arsenal of the modern analytical chemist. Their application as internal standards in mass spectrometry has revolutionized quantitative analysis, enabling unprecedented levels of accuracy and precision. The kinetic isotope effect provides a rational basis for the design of more stable and safer drugs, while hydrogen-deuterium exchange mass spectrometry offers invaluable insights into the dynamic world of protein structure and interactions. A thorough understanding of the principles and experimental methodologies presented in this guide will empower researchers, scientists, and drug development professionals to leverage the unique properties of deuterated compounds to advance their scientific endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. scispace.com [scispace.com]
- 6. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. dea.gov [dea.gov]
- 9. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. tsapps.nist.gov [tsapps.nist.gov]
- 13. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MS(E) accurate-mass spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Levetiracetam-d6 as an Internal Standard for Accurate Quantification of Levetiracetam by LC-MS/MS
Application Note and Protocol
This document provides a comprehensive guide for the use of Levetiracetam-d6 as an internal standard in the quantitative analysis of Levetiracetam from biological matrices, primarily human plasma and serum, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method is intended for researchers, scientists, and drug development professionals requiring a robust and reliable bioanalytical assay for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.
Introduction
Levetiracetam is a second-generation anti-epileptic drug widely used in the treatment of various seizure types. Accurate measurement of its concentration in biological fluids is crucial for optimizing patient dosage and ensuring therapeutic efficacy. LC-MS/MS has emerged as the preferred method for this purpose due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, is paramount for correcting for variability in sample preparation and instrument response, thereby ensuring the accuracy and precision of the results. This compound, being structurally identical to the analyte with a minor mass difference, co-elutes with Levetiracetam and experiences similar ionization efficiency and matrix effects, making it an ideal internal standard.
Experimental Protocols
A variety of methods have been developed for the LC-MS/MS analysis of Levetiracetam. The following protocols are a synthesis of commonly employed and validated procedures using this compound as an internal standard.
Protocol 1: Protein Precipitation Method
This is a simple and rapid sample preparation technique suitable for high-throughput analysis.
1. Materials and Reagents:
-
Levetiracetam reference standard
-
This compound internal standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma/serum (blank)
2. Preparation of Stock and Working Solutions:
-
Levetiracetam Stock Solution (1 mg/mL): Accurately weigh and dissolve Levetiracetam in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Levetiracetam Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with a methanol/water mixture (e.g., 50:50 v/v) to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with acetonitrile.
3. Sample Preparation:
-
To 100 µL of plasma/serum sample, add 300 µL of the internal standard working solution in acetonitrile.
-
Vortex mix for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject a portion (e.g., 5-10 µL) into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) Method
This method provides a cleaner extract compared to protein precipitation, which can be beneficial for reducing matrix effects.
1. Materials and Reagents:
-
Same as Protocol 1, plus:
-
SPE cartridges (e.g., C18 or polymeric)
-
Methanol for conditioning and washing
-
Elution solvent (e.g., methanol or acetonitrile)
2. Sample Preparation:
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.
-
To 100 µL of plasma/serum sample, add 10 µL of the internal standard working solution and 200 µL of 4% phosphoric acid in water.
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of ultrapure water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject a portion (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
The following are typical instrument parameters. Optimization may be required based on the specific instrumentation used.
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 - 10 µL
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Levetiracetam: m/z 171.1 → 126.1
-
This compound: m/z 177.1 → 132.1
-
-
Ion Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).
Data Presentation
The following tables summarize typical quantitative data from validated LC-MS/MS methods for Levetiracetam using this compound as an internal standard.
Table 1: Linearity and Range
| Parameter | Typical Value |
| Calibration Range | 0.1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Linearity Model | Linear, weighted (1/x or 1/x²) |
Table 2: Precision and Accuracy
| Quality Control (QC) Level | Concentration (µg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| Lower Limit of Quantification (LLOQ) | 0.1 | < 15 | < 15 | ± 20 |
| Low QC (LQC) | 0.3 | < 10 | < 10 | ± 15 |
| Medium QC (MQC) | 15 | < 10 | < 10 | ± 15 |
| High QC (HQC) | 40 | < 10 | < 10 | ± 15 |
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| Levetiracetam | 85 - 110 | Minimal to none |
| This compound | 85 - 110 | Minimal to none |
Mandatory Visualization
Caption: Experimental workflow for Levetiracetam quantification.
Caption: Role of this compound as an internal standard.
Application Note: Quantitative Analysis of Levetiracetam in Human Plasma by Gas Chromatography-Mass Spectrometry (GC-MS) using Levetiracetam-d6 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive gas chromatography-mass spectrometry (GC-MS) method for the quantitative determination of Levetiracetam in human plasma. The method utilizes Levetiracetam-d6 as an internal standard (IS) to ensure accuracy and precision. Sample preparation involves a straightforward solid-phase extraction (SPE) or a dispersive liquid-liquid microextraction (DLLME) procedure, followed by analysis using GC-MS in Selected Ion Monitoring (SIM) mode. The described method is suitable for therapeutic drug monitoring, pharmacokinetic studies, and other research applications requiring accurate measurement of Levetiracetam.
Introduction
Levetiracetam is a second-generation anti-epileptic drug widely used in the treatment of various seizure types.[1][2][3] Therapeutic drug monitoring of Levetiracetam is crucial to optimize dosage, ensure efficacy, and minimize adverse effects. Gas chromatography-mass spectrometry (GC-MS) offers high selectivity and sensitivity for the quantification of drugs in biological matrices.[2][3][4] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry as it effectively compensates for variations in sample preparation and instrument response.[4][5] This document provides a detailed protocol for the analysis of Levetiracetam in human plasma using GC-MS with this compound as the internal standard.
Experimental
Materials and Reagents
-
Levetiracetam reference standard
-
Methanol (HPLC grade)
-
Ethyl Acetate (ACS grade or better)[5]
-
Ammonium Hydroxide (NH4OH)[5]
-
Potassium Carbonate (K2CO3)[5]
-
Potassium Bicarbonate (KHCO3)[5]
-
Sodium Acetate Buffer (pH 4.5)[5]
-
Deionized Water
-
Certified Negative Human Plasma[5]
-
Solid Phase Extraction (SPE) Cartridges (e.g., C18)[4]
Equipment
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Autosampler
-
Nitrogen Evaporator
-
Vortex Mixer
-
Centrifuge
-
Solid Phase Extraction Manifold
-
Analytical Balance
-
Volumetric flasks and pipettes
Stock and Working Solutions
-
Levetiracetam Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Levetiracetam reference standard in methanol.
-
This compound Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of this compound in methanol.[5]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Levetiracetam stock solution with methanol to create calibration standards.
-
Internal Standard Working Solution (50 µg/mL): Dilute the this compound stock solution with methanol to a final concentration of 50 µg/mL.[5]
Sample Preparation
Two alternative sample preparation methods are presented: Solid Phase Extraction (SPE) and Dispersive Liquid-Liquid Microextraction (DLLME).
-
Sample Aliquoting: To a labeled tube, add 0.5 mL of human plasma (calibrator, QC, or unknown sample).[5]
-
Internal Standard Spiking: Add 20 µL of the 50 µg/mL this compound internal standard working solution to each tube and vortex.[5]
-
Sample Pre-treatment: Add 2.5 mL of deionized water and 2 mL of pH 4.5 Sodium Acetate Buffer. Vortex for 15 seconds and then centrifuge at approximately 3000 rpm for 10 minutes.[5]
-
SPE Column Conditioning: Condition the SPE columns according to the manufacturer's instructions.
-
Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE column.[5]
-
Washing:
-
Drying: Dry the columns for 15 minutes under positive pressure.[5]
-
Elution: Elute the analytes with 2.0 mL of ethyl acetate:NH4OH (98:2 v/v).[5]
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40 °C.[5]
-
Reconstitution: Reconstitute the dried extract with 100 µL of ethyl acetate and transfer to an autosampler vial for GC-MS analysis.[5]
-
Sample Aliquoting and Pre-treatment: To a conical tube, add 500 µL of human plasma, 50 µL of the appropriate Levetiracetam standard solution, and 50 µL of the internal standard solution. Add 1.0 mL of ultrapure water and vortex for 1 minute.[1]
-
Ultrafiltration: Transfer the solution to an ultrafiltration tube (e.g., Amicon® with a 10 kDa cutoff) and centrifuge.[1][6]
-
Extraction: Transfer 1.0 mL of the permeated phase to a clean conical tube. Add 400 µL of isopropyl alcohol (dispersing solvent) and 130 µL of chloroform (extraction solvent).[1][6]
-
Centrifugation: A cloudy solution will form. Centrifuge to separate the phases.
-
Collection: Collect the sedimented phase (chloroform layer) for GC-MS analysis.
GC-MS Parameters
| Parameter | Setting |
| Gas Chromatograph | |
| Injection Volume | 1-2 µL |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Oven Program | |
| Initial Temperature | 100 °C, hold for 1 min |
| Ramp 1 | 25 °C/min to 280 °C |
| Hold | Hold at 280 °C for 2 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| SIM Ions | |
| Levetiracetam | m/z 126 (quantifier), other ions for confirmation (e.g., m/z 123)[1] |
| This compound | m/z 132 (quantifier) |
Note: GC oven temperature program and SIM ions should be optimized based on the specific instrument and column used.
Results and Discussion
Method Validation
The method should be validated according to established bioanalytical method validation guidelines.[7] Key validation parameters are summarized below.
| Validation Parameter | Typical Acceptance Criteria | Example Results |
| Linearity | Correlation coefficient (r²) ≥ 0.99 | The calibration curve was linear over the range of 0.50-50.0 µg/mL with r² ≥ 0.992.[4] Another study showed linearity from 2 to 80 µg/mL.[1] A calibration plot for Levetiracetam showed good linearity with a coefficient of determination of 0.9991.[2][3][8] |
| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3 | LOD was found to be 0.004 µg/mL[2][3][8] and 0.15 µg/mL in other studies.[4][9] |
| Limit of Quantification (LOQ) | Signal-to-noise ratio ≥ 10; precision and accuracy within acceptable limits | LOQ was found to be 0.014 µg/mL[2][3][8] and 0.50 µg/mL in other studies.[4][9] |
| Precision (Intra- & Inter-day) | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LOQ) | Intra-day and inter-day precision values were less than 11.4% and 8.3%, respectively.[4][9] |
| Accuracy (Intra- & Inter-day) | Mean concentration within ±15% of nominal (±20% at LOQ) | Intra-day and inter-day accuracy values ranged from -6.5% to 4.2% and -6.6% to 3.0%, respectively.[4][9] |
| Recovery | Consistent and reproducible | Absolute recovery was found to be at least 90.0% for Levetiracetam.[4][9] |
| Stability | Analyte stable under various storage and processing conditions | Levetiracetam was found to be stable under various storage temperatures and in simulated gastric conditions for 4 hours.[2][3] Samples were considered stable if the mean concentrations were within ±15% of the nominal concentration.[1] |
Workflow Diagram
Caption: Experimental workflow for the GC-MS analysis of Levetiracetam.
Conclusion
The GC-MS method utilizing this compound as an internal standard provides a reliable, sensitive, and accurate approach for the quantification of Levetiracetam in human plasma. The detailed protocol and performance characteristics presented in this application note demonstrate its suitability for various research and clinical applications. The choice between SPE and DLLME for sample preparation can be made based on laboratory preference and available resources, with both methods yielding good recovery and clean extracts.
References
- 1. Determination of Levetiracetam in Human Plasma by Dispersive Liquid-Liquid Microextraction Followed by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Determination of levetiracetam by GC-MS and effects of storage conditions and gastric digestive systems on drug samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nyc.gov [nyc.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantitation of Levetiracetam in Human Plasma using Levetiracetam-d6
Audience: Researchers, scientists, and drug development professionals.
Introduction
Levetiracetam is a second-generation anti-epileptic drug widely used in the treatment of various seizure types.[1][2] Therapeutic drug monitoring (TDM) of Levetiracetam is crucial in certain patient populations to ensure optimal efficacy and safety.[1][3] This document provides a detailed application note and protocol for the sensitive and selective quantitation of Levetiracetam in human plasma using a stable isotope-labeled internal standard, Levetiracetam-d6, by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4][5][6] The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative LC-MS/MS assays as it compensates for variability in sample preparation and matrix effects, thus ensuring high accuracy and precision.[7]
Experimental Workflow
The overall experimental workflow for the quantitation of Levetiracetam in human plasma is depicted below.
Caption: Experimental workflow for Levetiracetam quantitation in human plasma.
Experimental Protocols
Materials and Reagents
-
Levetiracetam analytical standard
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Drug-free human plasma
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
Preparation of Stock and Working Solutions
-
Levetiracetam Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Levetiracetam in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Levetiracetam stock solution with a mixture of methanol and water (e.g., 50:50 v/v) to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the this compound stock solution with acetonitrile to a final concentration (e.g., 1 µg/mL).
Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of human plasma (blank, calibration standard, QC, or unknown sample) into a microcentrifuge tube.[8]
-
Add 150 µL of the internal standard working solution (this compound in acetonitrile) to each tube.[9]
-
Vortex the mixture for approximately 20 seconds to precipitate proteins.[8]
-
Centrifuge the tubes at high speed (e.g., 15,900 x g) for 5 minutes.[8]
-
Carefully transfer 100 µL of the clear supernatant to a clean tube or HPLC vial.[8]
-
Dilute the supernatant with 400 µL of ultrapure water containing 0.1% formic acid.[8]
-
Vortex briefly and inject a small volume (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
The following are typical starting conditions and may require optimization based on the specific instrumentation used.
| Parameter | Typical Condition |
| LC Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)[10] |
| Mobile Phase A | 0.1% Formic acid in Water or 5 mM Ammonium Acetate with 0.1% Formic Acid in Water[3][7] |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile/Methanol[7][11] |
| Flow Rate | 0.2 - 0.5 mL/min[8][12] |
| Column Temperature | 35 - 40 °C[8] |
| Injection Volume | 5 - 10 µL[10] |
| Ionization Mode | Electrospray Ionization (ESI), Positive[3][12] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Levetiracetam) | m/z 171.1 > 126.0[12][13][14] |
| MRM Transition (this compound) | m/z 177.1 > 132.0 (or similar appropriate transition) |
Data Presentation: Quantitative Method Validation Summary
The following tables summarize typical performance characteristics of a validated bioanalytical method for Levetiracetam in human plasma. The acceptance criteria are based on regulatory guidelines from agencies such as the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[15][16]
Table 1: Calibration Curve and Linearity
| Parameter | Typical Value | Acceptance Criteria |
| Calibration Range | 0.1 - 100 µg/mL[3][8][17][18] | Should cover the expected clinical concentration range |
| Regression Model | Linear, weighted by 1/x or 1/x²[8][10][17] | - |
| Correlation Coefficient (r²) | ≥ 0.99[8][13][19] | ≥ 0.99 |
Table 2: Accuracy and Precision
Accuracy is expressed as the percent deviation of the mean calculated concentration from the nominal concentration (% Bias), while precision is expressed as the coefficient of variation (CV, %).[20]
| QC Level | Concentration (µg/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 0.5 | ≤ 6.33%[19] | - | ≤ 6.82%[19] | 80 - 120%[15][20] |
| Low QC | 1.5 | ≤ 5% | ± 5% | ≤ 5% | ± 15% |
| Mid QC | 50 | ≤ 5% | ± 5% | ≤ 5% | ± 15% |
| High QC | 90 | ≤ 5% | ± 5% | ≤ 5% | ± 15% |
Acceptance Criteria: For QC samples, the precision (%CV) should not exceed 15%, and the accuracy (%Bias) should be within ±15% of the nominal value.[15][16][21] For the Lower Limit of Quantitation (LLOQ), the %CV should not exceed 20%, and the accuracy should be within ±20%.[15][16][20]
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| Levetiracetam | 68.6 - 93.4%[10][12] | Minimal to no significant effect |
| This compound | Consistent with Levetiracetam | Minimal to no significant effect |
Acceptance Criteria: Recovery does not need to be 100%, but it should be consistent and reproducible.[10][20] The matrix effect should be evaluated to ensure that endogenous components in plasma do not interfere with the ionization of the analyte or internal standard.
Table 4: Stability
| Stability Condition | Duration | Temperature | Acceptance Criteria (% Deviation from Nominal) |
| Short-term (Bench-top) | Up to 24 hours | Room Temperature | ± 15% |
| Long-term | At least 24 days[10] | -80°C[10] | ± 15% |
| Freeze-Thaw Cycles | 3 cycles[10] | -80°C to Room Temperature[10] | ± 15% |
| Post-preparative (Autosampler) | Up to 48 hours | 4°C | ± 15% |
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.[10]
Conclusion
This application note provides a comprehensive and detailed protocol for the quantitation of Levetiracetam in human plasma using this compound as an internal standard by LC-MS/MS. The described method is sensitive, specific, and robust, making it suitable for therapeutic drug monitoring, pharmacokinetic studies, and other clinical research applications. The provided validation data summary serves as a benchmark for laboratories establishing this assay. Adherence to these protocols and validation criteria will ensure the generation of high-quality, reliable data for drug development and clinical decision-making.
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Quantitation of levetiracetam concentrations in plasma and saliva samples by ultra-performance liquid chromatography-tandem mass spectrometry: Application to therapeutic drug monitoring for pregnant women with epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. chromatographydirect.com [chromatographydirect.com]
- 7. researchgate.net [researchgate.net]
- 8. Rapid and Simultaneous Quantification of Levetiracetam and Its Carboxylic Metabolite in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of levetiracetam in human plasma/serum/saliva by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rjptonline.org [rjptonline.org]
- 11. RePub, Erasmus University Repository: Quantification of levetiracetam in plasma of neonates by ultra performance liquid chromatography-tandem mass spectrometry [repub.eur.nl]
- 12. Quantification of levetiracetam in human plasma by liquid chromatography-tandem mass spectrometry: application to therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. longdom.org [longdom.org]
- 14. Determination of plasma Levetiracetam level by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS-MS) and its application in pharmacokinetics studies in neonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ajpsonline.com [ajpsonline.com]
- 16. ema.europa.eu [ema.europa.eu]
- 17. tandfonline.com [tandfonline.com]
- 18. LC-MS/MS Method for Quantification of Levetiracetam in Human Plasma and Its Application in Pharmacokinetic Study of Extended-Release Tablets at Fasted And Fed States [journal11.magtechjournal.com]
- 19. Determination of levetiracetam in human plasma by liquid chromatography/electrospray tandem mass spectrometry and its application to bioequivalence studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. anivet.au.dk [anivet.au.dk]
- 21. pharmacompass.com [pharmacompass.com]
Application Notes and Protocols for Levetiracetam-d6 in Urine Drug Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levetiracetam is a second-generation anti-epileptic drug widely used in the treatment of partial, myoclonic, and tonic-clonic seizures. Therapeutic drug monitoring (TDM) of levetiracetam is crucial in certain clinical scenarios to ensure optimal patient outcomes, assess compliance, and avoid potential toxicity, especially in populations with altered pharmacokinetics such as pediatric patients, the elderly, pregnant women, and individuals with renal impairment.[1][2][3] Urine drug testing provides a non-invasive method for monitoring levetiracetam levels.
Levetiracetam-d6, a deuterated analog of levetiracetam, serves as an ideal internal standard (IS) for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its chemical and physical properties are nearly identical to levetiracetam, ensuring similar behavior during sample preparation and chromatographic separation, while its mass difference allows for distinct detection by the mass spectrometer. This results in highly accurate and precise quantification of levetiracetam in urine samples.[4][5]
This document provides detailed application notes and protocols for the use of this compound in the quantitative analysis of levetiracetam in human urine by LC-MS/MS.
Pharmacokinetics of Levetiracetam
Levetiracetam exhibits linear pharmacokinetics and is rapidly and almost completely absorbed after oral administration.[1] A significant portion of the administered dose, approximately 66%, is excreted unchanged in the urine.[1] The major metabolic pathway for the remaining fraction is enzymatic hydrolysis of the acetamide group to form an inactive carboxylic acid metabolite, ucb L057, which accounts for about 24% of the dose and is also excreted in the urine.[1][4] This high percentage of renal excretion makes urine a suitable matrix for monitoring levetiracetam concentrations.
Experimental Protocols
The following protocols describe validated methods for the quantification of levetiracetam in urine using this compound as an internal standard.
Sample Preparation: Protein Precipitation
This method is rapid and straightforward, suitable for high-throughput analysis.
Materials:
-
Urine sample
-
This compound internal standard working solution (in methanol or acetonitrile)
-
Acetonitrile (ACN), HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 10-50 µL of the urine sample into a microcentrifuge tube.[4]
-
Add a known amount of this compound internal standard working solution.
-
Add 3 volumes of cold acetonitrile (e.g., 150 µL for a 50 µL sample) to precipitate proteins.
-
Vortex mix the sample for 20-30 seconds.
-
Centrifuge at high speed (e.g., 15,900 x g) for 5 minutes to pellet the precipitated proteins.[6]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
The sample is now ready for LC-MS/MS analysis. Depending on the sensitivity of the instrument, the supernatant may be diluted further with the initial mobile phase.[6]
Sample Preparation: Solid-Phase Extraction (SPE)
SPE provides a cleaner extract compared to protein precipitation, which can be beneficial for reducing matrix effects.
Materials:
-
Urine sample
-
This compound internal standard working solution
-
SPE cartridges (e.g., C18 or mixed-mode)
-
Conditioning solvent (e.g., Methanol)
-
Equilibration solvent (e.g., Water)
-
Wash solvent (e.g., 5% Methanol in water)
-
Elution solvent (e.g., Methanol or Acetonitrile)
-
Collection tubes
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (mobile phase)
Procedure:
-
Spike the urine sample with the this compound internal standard.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated urine sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.
-
Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a known volume (e.g., 100 µL) of the mobile phase.
-
The sample is now ready for injection into the LC-MS/MS system.
LC-MS/MS Analysis
Instrumentation: A liquid chromatography system coupled with a triple quadrupole mass spectrometer is required.
Liquid Chromatography (LC) Conditions
| Parameter | Recommended Conditions |
| Column | C18 or Phenyl-Hexyl column (e.g., 50 x 2.1 mm, 2.6 µm)[7][8] |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Methanol or Acetonitrile |
| Gradient | Isocratic or a shallow gradient depending on the complexity of the sample and desired separation. A typical starting condition is 90-95% Mobile Phase A. |
| Flow Rate | 0.2 - 0.5 mL/min[6][9] |
| Column Temperature | 35 - 40°C[6][8] |
| Injection Volume | 5 - 10 µL |
| Run Time | 2 - 5 minutes[6][7] |
Mass Spectrometry (MS) Conditions
| Parameter | Recommended Settings |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 4 - 5 kV[6][9] |
| Source Temperature | 300 - 450°C[6][9] |
| Nebulizer Gas | Nitrogen |
| Collision Gas | Argon |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Levetiracetam | 171.1 / 171.2 / 171.5 | 126.0 / 126.1 / 154.1 | 11 - 20[6][9][10] |
| This compound | 177.1 / 177.2 / 177.6 | 132.1 / 132.2 / 160.1 | Similar to Levetiracetam |
Note: The exact m/z values and collision energies should be optimized for the specific instrument being used.
Data Presentation and Validation
Calibration Curve and Linearity
A calibration curve should be prepared in a drug-free urine matrix by spiking known concentrations of levetiracetam standard and a constant concentration of this compound.
| Parameter | Typical Value |
| Linearity Range | 50 - 5,000 ng/mL or wider depending on the application[7] |
| Correlation Coefficient (r²) | > 0.99 |
Precision and Accuracy
The precision (as coefficient of variation, %CV) and accuracy (as percent bias) of the method should be evaluated at low, medium, and high quality control (QC) concentrations.
| Parameter | Acceptance Criteria |
| Intra- and Inter-assay Precision (%CV) | < 15% (< 20% at the Lower Limit of Quantification, LLOQ) |
| Intra- and Inter-assay Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
Visualization of Workflow
The following diagram illustrates the general workflow for the quantitative analysis of levetiracetam in urine using this compound.
Caption: Workflow for Levetiracetam Urine Testing.
Metabolic Pathway of Levetiracetam
The following diagram illustrates the primary routes of levetiracetam elimination.
Caption: Levetiracetam Metabolic Pathway.
References
- 1. Therapeutic drug monitoring of levetiracetam in daily clinical practice: high-performance liquid chromatography versus immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Rapid and Simultaneous Quantification of Levetiracetam and Its Carboxylic Metabolite in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Rapid LC-MS-MS Method for the Quantitation of Antiepileptic Drugs in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
- 9. longdom.org [longdom.org]
- 10. Quantification of levetiracetam in human plasma by liquid chromatography-tandem mass spectrometry: application to therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Levetiracetam-d6 in Advancing Pharmacokinetic Studies of Levetiracetam
Application Note and Protocol
Introduction
Levetiracetam is a second-generation anti-epileptic drug widely used in the treatment of partial and generalized seizures.[1][2] Its favorable pharmacokinetic profile, including rapid oral absorption, linear kinetics, and minimal metabolism, makes it a preferred therapeutic option.[2][3][4] Accurate and precise quantification of Levetiracetam in biological matrices is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as Levetiracetam-d6, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This application note provides a detailed overview and protocols for the use of this compound in the pharmacokinetic analysis of Levetiracetam.
This compound, being a deuterated analog of Levetiracetam, shares near-identical physicochemical properties with the analyte. This ensures that it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for matrix effects and variations in instrument response.[5] This leads to enhanced accuracy, precision, and robustness of the bioanalytical method.
Experimental Protocols
A sensitive and selective LC-MS/MS method is the most common approach for the quantification of Levetiracetam in biological fluids, with this compound used as the internal standard (IS).[5][6][7] The following protocols are synthesized from established methodologies.
Sample Preparation: Protein Precipitation
Protein precipitation is a simple and effective method for extracting Levetiracetam from plasma or serum samples.[5][7]
Materials:
-
Human plasma/serum samples
-
Levetiracetam and this compound stock solutions
-
Acetonitrile (ACN), HPLC grade
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Protocol:
-
Pipette 100 µL of plasma/serum sample into a microcentrifuge tube.
-
Add a specific amount of this compound working solution (e.g., 50 µL of a 500 ng/mL solution) to each sample, except for the blank matrix.[6]
-
To precipitate proteins, add 300 µL of ice-cold acetonitrile to the tube.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase | A: 10mM Ammonium Acetate in WaterB: Methanol:Acetonitrile (50:50, v/v) |
| Gradient | Isocratic or a shallow gradient depending on the method |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40°C |
| Run Time | 2 - 5 minutes |
Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Levetiracetam: m/z 171.1 → 126.1this compound: m/z 177.1 → 132.1 |
| Collision Energy | Optimized for the specific instrument |
| Source Temperature | 500°C |
Data Presentation
The use of this compound as an internal standard allows for the development of robust bioanalytical methods with excellent validation parameters.
Table 1: Bioanalytical Method Validation Parameters
| Parameter | Typical Performance |
| Linearity (Range) | 0.1 - 50 µg/mL in plasma[5] |
| Correlation Coefficient (r²) | > 0.99 |
| Intra- and Inter-day Precision (%CV) | < 15% |
| Intra- and Inter-day Accuracy (%Bias) | ± 15% |
| Recovery of Levetiracetam | 68.6 ± 2.0 %[6] |
| Recovery of this compound (IS) | 91.3 ± 1.8%[6] |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL[5] |
Table 2: Pharmacokinetic Parameters of Levetiracetam in Healthy Adults
The validated bioanalytical method can be applied to determine the pharmacokinetic parameters of Levetiracetam in clinical studies.
| Parameter | Value | Reference |
| Tmax (Time to peak concentration) | ~1.3 hours | [3] |
| t½ (Elimination half-life) | 6 - 8 hours | [3] |
| Bioavailability | >95% | [3] |
| Volume of Distribution (Vd) | 0.5 - 0.7 L/kg | [3] |
| Protein Binding | <10% | [8] |
| Renal Clearance | ~66% of the dose excreted unchanged in urine | [2] |
Visualizations
Diagram 1: Experimental Workflow for Pharmacokinetic Analysis
Caption: Workflow for the bioanalysis of Levetiracetam using this compound.
Diagram 2: Role of this compound as an Internal Standard
Caption: The principle of using this compound for accurate quantification.
Conclusion
The use of this compound as an internal standard in LC-MS/MS-based bioanalytical methods is indispensable for high-quality pharmacokinetic studies of Levetiracetam. It ensures the reliability and accuracy of the quantitative data by compensating for variability during sample processing and analysis. The protocols and data presented in this application note provide a comprehensive guide for researchers, scientists, and drug development professionals involved in the study of Levetiracetam.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetic profile of levetiracetam: toward ideal characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical pharmacokinetics of levetiracetam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of levetiracetam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. rjptonline.org [rjptonline.org]
- 7. longdom.org [longdom.org]
- 8. Pharmacokinetics and Pharmacodynamics of Levetiracetam in Neonatal Seizures: What We Still Need to Know - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Levetiracetam Analysis using Levetiracetam-d6 Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Levetiracetam is a second-generation anti-epileptic drug widely used in the treatment of various seizure types. Accurate and reliable quantification of Levetiracetam in biological matrices is crucial for therapeutic drug monitoring, pharmacokinetic studies, and bioequivalence assessments. The use of a stable isotope-labeled internal standard, such as Levetiracetam-d6, is essential for correcting matrix effects and variabilities in sample processing and instrument response, thereby ensuring the highest accuracy and precision of the analytical method.
This document provides detailed application notes and protocols for the three most common sample preparation techniques for Levetiracetam analysis in human plasma or serum using this compound as the internal standard: Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE). The subsequent analysis is typically performed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Quantitative Data Summary
The following tables summarize the key quantitative parameters for each sample preparation technique, allowing for easy comparison.
Table 1: Protein Precipitation (PPT) Parameters
| Parameter | Value | Reference |
| Biological Matrix | Human Plasma/Serum | [1][2][3] |
| Sample Volume | 10 - 100 µL | [1][2] |
| Internal Standard | This compound | [1] |
| Precipitation Solvent | Acetonitrile | [1][2][3] |
| Plasma to Solvent Ratio | 1:3 to 1:9 (v/v) | [2] |
| Centrifugation Speed | 15,900 x g | [2] |
| Centrifugation Time | 5 - 10 minutes | [2][4] |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1.2 µg/mL | [1][5] |
| Recovery | >90% | [6] |
Table 2: Solid-Phase Extraction (SPE) Parameters
| Parameter | Value | Reference |
| Biological Matrix | Human Plasma | [7] |
| Internal Standard | This compound or other | [7] |
| SPE Cartridge Type | Polymer-based, hydrophilic-lipophilic balanced (HLB) | [7] |
| Conditioning Solvents | Methanol followed by Water | [8] |
| Elution Solvent | Methanol | [8] |
| Recovery (Levetiracetam) | ~80% | [7] |
| Recovery (Internal Standard) | ~89% | [7] |
| Lower Limit of Quantification (LLOQ) | 0.5 µg/mL | [7] |
Table 3: Liquid-Liquid Extraction (LLE) Parameters
| Parameter | Value | Reference |
| Biological Matrix | Human Plasma | [8] |
| Internal Standard | This compound or other | [8][9] |
| Extraction Solvent | Dichloromethane | [8] |
| Recovery | ~90% | [8] |
| Lower Limit of Quantification (LLOQ) | 2.8 µg/mL | [8] |
Experimental Protocols
Protein Precipitation (PPT) Protocol
This protocol is a rapid and simple method for the removal of proteins from plasma or serum samples.
Materials:
-
Human plasma or serum samples
-
This compound internal standard (IS) working solution (e.g., 1 µg/mL in acetonitrile)
-
Acetonitrile (ACN), HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
-
Autosampler vials
Procedure:
-
Pipette 50 µL of the plasma/serum sample into a 1.5 mL microcentrifuge tube.
-
Add 450 µL of the this compound internal standard working solution in acetonitrile to the sample.[2]
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tube at 15,900 x g for 5 minutes to pellet the precipitated proteins.[2]
-
Carefully transfer a 100 µL aliquot of the clear supernatant to a clean microcentrifuge tube or autosampler vial.
-
For some LC-MS/MS systems, a dilution step may be necessary to reduce the organic solvent content. If required, add 400 µL of ultrapure water to the supernatant and mix well.[2]
-
The sample is now ready for injection into the LC-MS/MS system.
Caption: Protein Precipitation Workflow.
Solid-Phase Extraction (SPE) Protocol
This protocol provides a cleaner sample extract compared to PPT by utilizing a solid sorbent to retain the analyte of interest while washing away interferences.
Materials:
-
Human plasma or serum samples
-
This compound internal standard (IS) working solution
-
Polymer-based, hydrophilic-lipophilic balanced (HLB) SPE cartridges (e.g., 3 mL, 60 mg)
-
SPE vacuum manifold
-
Methanol, HPLC grade
-
Ultrapure water
-
Collection tubes
-
Nitrogen evaporator (optional)
-
Reconstitution solvent (e.g., mobile phase)
Procedure:
-
Spike 500 µL of the plasma/serum sample with an appropriate volume of the this compound internal standard working solution.
-
Condition the SPE cartridge: Pass 2 mL of methanol through the cartridge, followed by 2 mL of ultrapure water.[8] Do not allow the cartridge to dry out.
-
Load the sample: Load the pre-treated plasma sample onto the conditioned SPE cartridge. Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate.
-
Wash the cartridge: Pass 2 mL of ultrapure water through the cartridge to wash away polar interferences.
-
Elute the analyte: Place clean collection tubes in the manifold. Elute Levetiracetam and the internal standard by passing 2 mL of methanol through the cartridge.
-
Evaporate and reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature. Reconstitute the residue in 100-200 µL of the reconstitution solvent.
-
The sample is now ready for injection into the LC-MS/MS system.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Rapid and Simultaneous Quantification of Levetiracetam and Its Carboxylic Metabolite in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 5. rjptonline.org [rjptonline.org]
- 6. researchgate.net [researchgate.net]
- 7. Determination of levetiracetam in human plasma by liquid chromatography/electrospray tandem mass spectrometry and its application to bioequivalence studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
Solid Phase Extraction (SPE) Protocol for Levetiracetam and Levetiracetam-d6: An Application Note
For Researchers, Scientists, and Drug Development Professionals
This application note provides detailed protocols for the solid phase extraction (SPE) of Levetiracetam and its deuterated internal standard, Levetiracetam-d6, from human plasma. The methodologies outlined are intended for quantitative analysis using techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Levetiracetam is an anti-epileptic drug used in the treatment of seizures. Accurate and reliable quantification of Levetiracetam in biological matrices is crucial for therapeutic drug monitoring, pharmacokinetic studies, and bioequivalence assessments. Solid phase extraction is a widely used sample preparation technique that offers high recovery and removal of matrix interferences, leading to cleaner extracts and improved analytical sensitivity. This document details two common SPE protocols utilizing polymer-based (hydrophilic-lipophilic balanced) and silica-based (C18) sorbents.
Quantitative Data Summary
The following tables summarize the performance characteristics of the described SPE protocols based on published data.
Table 1: Recovery of Levetiracetam and this compound using different SPE Sorbents
| Sorbent Type | Analyte | Recovery (%) | Reference |
| Polymer-Based (HLB) | Levetiracetam | 79.95 | [1] |
| Polymer-Based (HLB) | Internal Standard | 89.02 | [1] |
| Silica-Based (C18) | Levetiracetam | ~60 | [2] |
| Silica-Based (C18) | Levetiracetam | 91.7 - 93.4 | [3] |
| Silica-Based (C18) | Internal Standard | 80.2 - 84.1 | [3] |
Table 2: Matrix Effect and Process Efficiency
| Sorbent Type | Analyte | Matrix Effect (%) | Process Efficiency (%) | Reference |
| Polymer-Based (HLB) | Levetiracetam | Not Significant | - | [1] |
| Silica-Based (C18) | Levetiracetam | Lack of matrix effect | - | [3] |
Experimental Protocols
Protocol 1: Polymer-Based Hydrophilic-Lipophilic Balanced (HLB) SPE
This protocol is suitable for a broad range of analytes and provides excellent cleanup for complex matrices like plasma.
Materials:
-
Oasis HLB SPE Cartridges
-
Methanol (HPLC grade)
-
Deionized Water
-
4% Phosphoric Acid in Water
-
5% Methanol in Water
-
90:10 Acetonitrile:Methanol (v/v)
-
Human Plasma Sample
-
This compound Internal Standard Spiking Solution
Procedure:
-
Sample Pre-treatment:
-
To 400 µL of human plasma, add an appropriate volume of this compound internal standard spiking solution.
-
Vortex mix for 10 seconds.
-
Dilute the plasma sample 1:1 with 4% phosphoric acid in water.
-
-
SPE Cartridge Conditioning (Optional for some HLB cartridges, but recommended for traditional protocols):
-
Pass 1 mL of methanol through the cartridge.
-
Pass 1 mL of deionized water through the cartridge. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the analytes with 1 mL of 90:10 acetonitrile:methanol (v/v).
-
-
Dry Down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.
-
Protocol 2: Silica-Based C18 SPE
This protocol utilizes a well-established reversed-phase mechanism for the extraction of moderately non-polar compounds like Levetiracetam.
Materials:
-
C18 SPE Cartridges
-
Methanol (HPLC grade)
-
Deionized Water
-
pH 4.5 Sodium Acetate Buffer
-
pH 9.0 Buffer (e.g., Potassium Carbonate/Bicarbonate buffer)
-
Ethyl Acetate with 2% Ammonium Hydroxide
-
Human Plasma Sample
-
This compound Internal Standard Spiking Solution
Procedure:
-
Sample Pre-treatment:
-
To 0.5 mL of human plasma, add 20 µL of this compound internal standard solution (50 mg/L).
-
Add 2.5 mL of deionized water and 2 mL of pH 4.5 sodium acetate buffer.
-
Vortex for 15 seconds and then centrifuge at approximately 3000 rpm for 10 minutes.
-
-
SPE Cartridge Conditioning:
-
Condition the C18 SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned cartridge at a flow rate of 1-2 mL/min.
-
-
Washing:
-
Wash the cartridge with 1 mL of pH 9.0 buffer.
-
Wash the cartridge with 1 mL of deionized water.
-
Dry the cartridge under vacuum or positive pressure for 15 minutes.
-
-
Elution:
-
Elute the analytes with 2.0 mL of ethyl acetate containing 2% ammonium hydroxide.
-
-
Dry Down and Reconstitution:
-
Evaporate the eluate to absolute dryness under a concentrator at 40°C.
-
Reconstitute the dried extract with 100 µL of ethyl acetate or a suitable mobile phase for analysis.
-
Visualizations
Caption: General workflow for Solid Phase Extraction (SPE) of Levetiracetam.
Caption: Logical relationship of the analytical method for Levetiracetam.
Caption: Key performance data for Levetiracetam SPE protocols.
References
- 1. Determination of levetiracetam in human plasma by liquid chromatography/electrospray tandem mass spectrometry and its application to bioequivalence studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Quantification of levetiracetam in human plasma by liquid chromatography-tandem mass spectrometry: application to therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Quantification of Levetiracetam in Human Plasma using a High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method with Levetiracetam-d6 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levetiracetam is a second-generation broad-spectrum antiepileptic drug widely used in the treatment of various seizure types.[1] Therapeutic drug monitoring (TDM) of levetiracetam is crucial in certain clinical situations to optimize dosage and improve patient outcomes. This application note provides a detailed protocol for the quantitative analysis of levetiracetam in human plasma using a robust and sensitive ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method. The use of a stable isotope-labeled internal standard, Levetiracetam-d6 ([2H6]-levetiracetam), ensures high accuracy and precision by correcting for matrix effects and variations in sample processing.[1][2]
This method involves a simple protein precipitation step for sample preparation, followed by rapid chromatographic separation and highly selective detection by mass spectrometry.[1] The protocol is validated according to regulatory guidelines and is suitable for pharmacokinetic studies, bioequivalence studies, and routine therapeutic drug monitoring.
Experimental Protocols
Materials and Reagents
-
Levetiracetam analytical standard
-
This compound ([2H6]-levetiracetam) internal standard (IS)
-
Acetonitrile (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Drug-free human plasma
Instrumentation
-
UHPLC system coupled with a triple quadrupole mass spectrometer
-
Analytical column: C18 column (e.g., Acquity UPLC BEH C18, 2.1 mm x 100 mm, 1.7 µm)[3]
-
Data acquisition and processing software
Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
-
Stock Solutions: Prepare primary stock solutions of Levetiracetam and this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare working standard solutions of Levetiracetam by serial dilution of the stock solution with a suitable solvent.
-
Internal Standard Working Solution: Prepare a working solution of this compound at an appropriate concentration.
-
Calibration Standards: Prepare calibration standards by spiking drug-free human plasma with the Levetiracetam working standard solutions to achieve a concentration range of 0.1 to 50 µg/mL.[1]
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range in the same manner as the calibration standards.
Sample Preparation
A simple protein precipitation method is employed for the extraction of Levetiracetam and the internal standard from plasma samples.[1]
-
Pipette 10 µL of plasma sample (calibration standard, QC, or unknown sample) into a microcentrifuge tube.[1]
-
Add a specified volume of the this compound internal standard working solution.
-
Add acetonitrile for protein precipitation.[1]
-
Vortex the mixture thoroughly.
-
Centrifuge the tubes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or vial for analysis.
UHPLC-MS/MS Analysis
Chromatographic Conditions:
| Parameter | Value |
| Column | UHPLC C18 Column[1] |
| Mobile Phase | A gradient or isocratic mixture of solvents, such as water with 0.1% formic acid and methanol/acetonitrile.[2][3] |
| Flow Rate | Typically in the range of 0.2-0.5 mL/min. |
| Injection Volume | 2 µL[3] |
| Column Temperature | Maintained at a constant temperature, e.g., 30-40°C. |
| Run Time | A short run time of approximately 2-4 minutes is achievable.[3][4] |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[2] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Levetiracetam: Specific precursor to product ion transition. this compound: Specific precursor to product ion transition. |
| Collision Energy | Optimized for each transition. |
Data Presentation
The following tables summarize the quantitative data typically obtained during the validation of this method.
Table 1: Chromatographic Parameters
| Analyte | Retention Time (min) | Internal Standard | Retention Time (min) |
| Levetiracetam | 1.43[1] | This compound | 1.39[1] |
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.1 - 50 µg/mL[1] |
| Correlation Coefficient (r²) | > 0.99[4] |
| Intra-assay Precision (%CV) | < 7.7%[1] |
| Inter-assay Precision (%CV) | < 7.9%[1] |
| Intra-assay Accuracy | Within ±15% of nominal values |
| Inter-assay Accuracy | Within ±15% of nominal values |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL[1] |
| Recovery | 79.95% for Levetiracetam, 89.02% for IS (example)[4] |
Mandatory Visualization
The following diagrams illustrate the key workflows and relationships in this analytical method.
Caption: Experimental workflow for the quantification of Levetiracetam in plasma.
Caption: Role of this compound in ensuring accurate quantification.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of levetiracetam in plasma of neonates by ultra performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of levetiracetam in human plasma by liquid chromatography/electrospray tandem mass spectrometry and its application to bioequivalence studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing LC-MS/MS for Levetiracetam-d6
Welcome to the technical support center for the optimization of LC-MS/MS parameters for Levetiracetam-d6. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshooting for common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial LC-MS/MS parameters for this compound analysis?
A1: For initial method development, you can start with parameters similar to those used for Levetiracetam. This compound is expected to have very similar chromatographic behavior and ionization properties. A good starting point would be a reversed-phase C18 column with a mobile phase consisting of a mixture of 0.1% formic acid in water and acetonitrile.[1][2] For mass spectrometry, use positive electrospray ionization (ESI+) and monitor the appropriate MRM transitions.
Q2: What are the common Multiple Reaction Monitoring (MRM) transitions for this compound?
A2: While optimal transitions should be determined empirically on your specific instrument, a commonly used and effective MRM transition for this compound is presented in the table below. This transition corresponds to the precursor ion ([M+H]⁺) and a stable product ion.
Q3: Which sample preparation technique is best for analyzing this compound in biological matrices?
A3: The choice of sample preparation method depends on the matrix, required sensitivity, and available resources. The three most common and effective methods are protein precipitation (PP), solid-phase extraction (SPE), and liquid-liquid extraction (LLE).[3][4][5]
-
Protein Precipitation: This is the simplest and fastest method, often providing good recoveries for Levetiracetam.[3][5] It is a good first choice for many applications.
-
Solid-Phase Extraction (SPE): This technique can provide cleaner extracts compared to protein precipitation, which can be beneficial for reducing matrix effects.[3][4]
-
Liquid-Liquid Extraction (LLE): LLE can also yield very clean samples and high recovery rates.[4]
Troubleshooting Guides
Issue 1: Poor Signal Intensity or No Signal for this compound
Possible Causes & Solutions:
-
Incorrect MRM Transition: Ensure you are monitoring the correct precursor and product ions for this compound.
-
Suboptimal Source Parameters: The declustering potential and collision energy are critical for sensitivity. These parameters should be optimized specifically for this compound on your instrument.
-
Ion Source Contamination: A dirty ion source can lead to a general loss of sensitivity for all analytes. Regular cleaning is recommended.
-
Sample Preparation Issues: Inefficient extraction can lead to low recovery of the internal standard. Re-evaluate your sample preparation method.
Issue 2: High Variability in this compound Signal
Possible Causes & Solutions:
-
Inconsistent Sample Preparation: Ensure precise and consistent execution of your sample preparation protocol, especially pipetting steps.
-
Matrix Effects: Ion suppression or enhancement from the sample matrix can cause signal variability. A cleaner sample preparation method like SPE or LLE might be necessary.
-
Instability in Mobile Phase: Ensure your mobile phases are well-mixed and degassed.
-
System Suitability: Run system suitability tests to ensure the LC-MS/MS system is performing consistently.
Issue 3: Chromatographic Problems (Peak Tailing, Splitting, or Shifting Retention Times)
Possible Causes & Solutions:
-
Column Contamination or Degradation: Flush the column or replace it if necessary.
-
Mobile Phase pH: Ensure the pH of your mobile phase is consistent and appropriate for the analyte and column.
-
Injection Volume and Solvent: Injecting a large volume of a solvent much stronger than the mobile phase can distort peak shape.
-
System Leaks: Check for any leaks in the LC system.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the LC-MS/MS analysis of Levetiracetam and its deuterated internal standard, this compound.
Table 1: Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| Levetiracetam | 171.1 | 126.0 | Positive |
| This compound | 177.1 | 132.0 | Positive |
Note: The optimal declustering potential and collision energy should be determined experimentally on your instrument.
Table 2: Comparison of Sample Preparation Techniques for Levetiracetam
| Method | Typical Recovery | Advantages | Disadvantages |
| Protein Precipitation | >90%[5] | Fast, simple, inexpensive[3] | Can result in less clean extracts, potential for matrix effects[6] |
| Solid-Phase Extraction (SPE) | ~60-80%[4][7] | Cleaner extracts, reduces matrix effects[4] | More time-consuming and expensive than PP[4] |
| Liquid-Liquid Extraction (LLE) | ~90%[4] | High recovery, clean extracts[4] | Can be more labor-intensive and use more organic solvents[6] |
Experimental Protocols
Protocol 1: Sample Preparation by Protein Precipitation
-
To 100 µL of plasma/serum sample, add 300 µL of acetonitrile containing the this compound internal standard.
-
Vortex the mixture for 30 seconds to precipitate the proteins.
-
Centrifuge the sample at 10,000 x g for 10 minutes.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Vortex briefly and inject into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis
-
LC System: A standard HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient starting with a low percentage of Mobile Phase B, ramping up to elute the analyte, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Data Acquisition: Monitor the MRM transitions specified in Table 1.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting decision tree for this compound analysis.
References
- 1. longdom.org [longdom.org]
- 2. Rapid and Simultaneous Quantification of Levetiracetam and Its Carboxylic Metabolite in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. scielo.br [scielo.br]
- 5. academic.oup.com [academic.oup.com]
- 6. Determination of Levetiracetam in Human Plasma by Dispersive Liquid-Liquid Microextraction Followed by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of levetiracetam in human plasma by liquid chromatography/electrospray tandem mass spectrometry and its application to bioequivalence studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Common sources of error in Levetiracetam quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the quantification of Levetiracetam.
General FAQs
Q1: What are the common analytical methods for Levetiracetam quantification?
A1: The most common methods for quantifying Levetiracetam in biological matrices include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and immunoassays.[1][2] Each method offers distinct advantages and is susceptible to different sources of error.
Q2: What is the typical therapeutic range for Levetiracetam?
A2: The generally accepted therapeutic range for Levetiracetam in serum or plasma is 12 to 46 µg/mL.[3] However, optimal concentrations can be patient-specific, and clinical correlation is always recommended.
Troubleshooting Guides
Below are troubleshooting guides for the most common quantification methods.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for Levetiracetam quantification. However, various factors can affect the accuracy and precision of the results.
Common Issues and Solutions
| Issue | Potential Cause | Troubleshooting Steps |
| Peak Tailing | 1. Column Degradation: Loss of stationary phase or active silanol interactions. | 1. Replace the column. Ensure mobile phase pH is within the column's recommended range (typically pH 2-8 for silica-based C18 columns). |
| 2. Contamination: Buildup of contaminants on the column inlet frit or packing material. | 2. Reverse and flush the column (follow manufacturer's instructions). If the problem persists, a guard column may be necessary to protect the analytical column. | |
| 3. Inappropriate Mobile Phase: Incorrect pH or buffer concentration. | 3. Optimize the mobile phase pH to ensure Levetiracetam is in a non-ionized state. Ensure adequate buffer capacity. | |
| Peak Splitting or Broadening | 1. Injection Solvent Mismatch: Sample dissolved in a solvent stronger than the mobile phase. | 1. Dissolve the sample in the mobile phase or a weaker solvent. |
| 2. Column Void: A void or channel has formed in the column packing material. | 2. This is often irreversible. Replace the column. To prevent this, avoid sudden pressure shocks. | |
| 3. Clogged Frit: Particulate matter blocking the inlet frit of the column. | 3. Back-flush the column. If this fails, the frit may need to be replaced (if possible) or the entire column. | |
| Inconsistent Retention Times | 1. Pump Malfunction: Inconsistent flow rate from the HPLC pump. | 1. Check for leaks in the pump and fittings. Purge the pump to remove air bubbles. |
| 2. Mobile Phase Preparation: Inconsistent mobile phase composition or degradation. | 2. Prepare fresh mobile phase daily. Ensure accurate measurement of all components. Degas the mobile phase before use. | |
| 3. Temperature Fluctuations: Changes in ambient or column temperature. | 3. Use a column oven to maintain a constant temperature. | |
| Baseline Noise or Drift | 1. Air Bubbles: Air trapped in the pump, detector, or lines. | 1. Degas the mobile phase and purge the system. |
| 2. Contaminated Mobile Phase: Impurities in the solvents or additives. | 2. Use HPLC-grade solvents and high-purity additives. Filter the mobile phase. | |
| 3. Detector Lamp Aging: The UV lamp is nearing the end of its lifespan. | 3. Replace the detector lamp. |
Experimental Protocol: HPLC-UV Quantification of Levetiracetam
This protocol is a generalized example and may require optimization for specific instrumentation and matrices.
-
Sample Preparation (Plasma/Serum):
-
To 200 µL of serum or plasma, add a known concentration of an internal standard (e.g., theophylline).[2]
-
Add 200 µL of a protein precipitation agent (e.g., acetonitrile or perchloric acid) and vortex for 30 seconds.[4][5]
-
Centrifuge at high speed (e.g., 12,000 rpm) for 10 minutes.[2]
-
Transfer the supernatant to a clean tube and inject a portion into the HPLC system.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: A mixture of a buffer (e.g., potassium phosphate buffer) and an organic solvent (e.g., acetonitrile). The ratio will need optimization (a common starting point is 80:20 buffer to acetonitrile).[6]
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 20 µL.[1]
-
Column Temperature: Maintained at a constant temperature, e.g., 40°C.[2]
-
Workflow for HPLC-UV Analysis
Caption: Workflow for Levetiracetam quantification by HPLC-UV.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity for Levetiracetam quantification. However, it is prone to matrix effects and ion suppression.
Common Issues and Solutions
| Issue | Potential Cause | Troubleshooting Steps |
| Ion Suppression/Enhancement (Matrix Effects) | 1. Co-eluting Endogenous Components: Phospholipids, salts, or other matrix components interfere with the ionization of Levetiracetam. | 1. Improve Sample Preparation: Use a more rigorous sample cleanup method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering substances.[4] |
| 2. Optimize Chromatography: Modify the LC gradient to better separate Levetiracetam from interfering peaks. Use a column with a different stationary phase. | ||
| 3. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., Levetiracetam-d6) will co-elute with the analyte and experience similar matrix effects, allowing for accurate correction. | ||
| Low Signal Intensity | 1. Poor Ionization: Suboptimal ion source parameters (e.g., temperature, gas flow, voltage). | 1. Optimize ion source parameters through infusion of a Levetiracetam standard solution. |
| 2. Contaminated Ion Source: Buildup of non-volatile salts and other residues in the ion source. | 2. Clean the ion source according to the manufacturer's protocol. | |
| 3. Incorrect Mass Transitions: Suboptimal precursor and product ion selection for Multiple Reaction Monitoring (MRM). | 3. Re-optimize the MRM transitions for Levetiracetam and the internal standard. | |
| Carryover | 1. Adsorption in the System: Levetiracetam adsorbing to surfaces in the autosampler, injector, or column. | 1. Optimize the autosampler wash procedure with a strong solvent. |
| 2. High Concentration Samples: Injecting highly concentrated samples without adequate washing. | 2. Inject blank samples after high-concentration samples to check for carryover. Dilute samples if necessary. |
Experimental Protocol: LC-MS/MS Quantification of Levetiracetam
This protocol is a generalized example and will require optimization.
-
Sample Preparation (Plasma/Serum):
-
LC-MS/MS Conditions:
-
LC Column: A suitable C18 column.
-
Mobile Phase: A gradient of water with a modifier (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).[9]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.[10]
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for Levetiracetam (e.g., m/z 171.1 -> 126.1) and its SIL-IS.[9]
-
Logical Diagram for Troubleshooting LC-MS/MS Issues
Caption: Troubleshooting logic for LC-MS/MS quantification.
Immunoassays
Immunoassays offer a high-throughput and automated platform for Levetiracetam quantification. Their primary sources of error are cross-reactivity and interferences.
Common Issues and Solutions
| Issue | Potential Cause | Troubleshooting Steps |
| Falsely Elevated Results | 1. Cross-reactivity with other drugs: Structurally similar compounds binding to the antibody. | 1. Brivaracetam: This is a known significant cross-reactant in some Levetiracetam immunoassays. If a patient is on Brivaracetam, this method should not be used. Confirm results with a chromatographic method.[11] |
| 2. Heterophile Antibodies: Endogenous human antibodies (e.g., HAMA) interfering with the assay antibodies. | 2. Re-test the sample after pre-treatment with blocking agents or use an alternative assay with different antibody components. | |
| Falsely Lowered Results | 1. High-Dose Hook Effect: Extremely high concentrations of Levetiracetam can saturate both capture and detection antibodies, leading to a falsely low signal. | 1. Dilute the sample and re-run the assay. If the result increases after dilution, a hook effect is likely. |
| 2. Interfering Substances: High levels of bilirubin, hemoglobin (hemolysis), or lipids (lipemia) in the sample. | 2. While many modern assays have minimized these effects, grossly hemolyzed, icteric, or lipemic samples should be noted and may require re-collection. | |
| Imprecision (High CV%) | 1. Reagent Issues: Improperly stored or expired reagents. | 1. Ensure reagents are stored according to manufacturer's instructions and are within their expiration date. |
| 2. Instrument Malfunction: Issues with the automated analyzer's pipetting or reading system. | 2. Perform instrument maintenance and calibration as recommended by the manufacturer. |
Quantitative Data on Interferences
The following table summarizes the impact of potential interferents on a common Levetiracetam immunoassay (ARK™ Levetiracetam Assay).
| Interfering Substance | Concentration Tested | % Interference/Deviation |
| Hemoglobin | Up to 1000 mg/dL | < 10% |
| Bilirubin | Up to 60 mg/dL | < 10% |
| Triglycerides | Up to 1000 mg/dL | < 10% |
| Brivaracetam | Co-presence in circulation | Significant cross-reactivity, leading to inaccurate results.[11] |
| Other Antiepileptic Drugs (e.g., Carbamazepine, Phenytoin) | High therapeutic concentrations | No significant cross-reactivity.[11] |
Workflow for Immunoassay Analysis
Caption: General workflow for automated immunoassay of Levetiracetam.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Therapeutic drug monitoring of levetiracetam: Method validation using high-performance liquid chromatography-ultraviolet detector technique and usefulness in patient care setting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. labtestsonline.org.uk [labtestsonline.org.uk]
- 4. rjptonline.org [rjptonline.org]
- 5. myadlm.org [myadlm.org]
- 6. abis-files.ogu.edu.tr [abis-files.ogu.edu.tr]
- 7. Hplc method for Levetiracetam (antiepileptic drug) - Chromatography Forum [chromforum.org]
- 8. Determination of levetiracetam in human plasma/serum/saliva by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapid and Simultaneous Quantification of Levetiracetam and Its Carboxylic Metabolite in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cda-amc.ca [cda-amc.ca]
- 11. ark-tdm.com [ark-tdm.com]
Matrix effects in the analysis of Levetiracetam and mitigation with Levetiracetam-d6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals analyzing Levetiracetam, with a focus on mitigating matrix effects using its deuterated internal standard, Levetiracetam-d6.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of Levetiracetam.
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape or Tailing | 1. Column Overload: Injecting too high a concentration of the analyte. 2. Incompatible Mobile Phase: pH of the mobile phase is not optimal for Levetiracetam's chemical properties. 3. Column Degradation: Loss of stationary phase or contamination. | 1. Dilute the sample and reinject. 2. Adjust the mobile phase pH. Levetiracetam is a neutral molecule, but small pH adjustments can sometimes improve peak shape. Consider using a mobile phase with a common additive like 0.1% formic acid. 3. Replace the analytical column with a new one. Use a guard column to protect the analytical column. |
| High Signal Variability or Poor Reproducibility | 1. Matrix Effects: Ion suppression or enhancement from co-eluting endogenous components in the sample matrix (e.g., plasma, urine). 2. Inconsistent Sample Preparation: Variability in protein precipitation or extraction efficiency. 3. Instrument Instability: Fluctuations in the LC pump or mass spectrometer. | 1. Utilize this compound as an internal standard. Its similar chromatographic behavior and ionization efficiency will compensate for variations caused by matrix effects. 2. Ensure consistent and precise pipetting and vortexing during sample preparation. Automate sample preparation if possible. 3. Perform system suitability tests before each analytical run to ensure the instrument is performing within specifications. |
| Low Signal Intensity or Sensitivity | 1. Ion Suppression: Significant matrix effects are quenching the analyte signal. 2. Suboptimal MS/MS Parameters: Collision energy and other MS settings are not optimized for Levetiracetam. 3. Inefficient Sample Extraction: Poor recovery of Levetiracetam from the biological matrix. | 1. Optimize sample clean-up to remove interfering matrix components. Solid-phase extraction (SPE) can provide cleaner extracts than protein precipitation (PPT). 2. Infuse a standard solution of Levetiracetam and optimize MS parameters (e.g., collision energy, declustering potential) to maximize the signal of the desired product ions. 3. Evaluate different extraction techniques (PPT, liquid-liquid extraction, SPE) to improve recovery. |
| Signal Detected in Blank Samples (Carryover) | 1. Insufficient Wash Steps: The autosampler needle or injection port is not being adequately cleaned between injections. 2. High Concentration Sample Injected Previously: A high concentration standard or sample can lead to residual analyte in the system. | 1. Increase the volume and strength of the wash solvent. A wash solution containing a high percentage of organic solvent, sometimes with acid or base, can be effective. 2. Inject several blank samples after a high concentration sample to ensure the system is clean before analyzing the next sample. |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of Levetiracetam?
A1: Matrix effects are the alteration of analyte ionization efficiency by co-eluting components from the sample matrix (e.g., plasma, serum, urine).[1][2] These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification of Levetiracetam.[1]
Q2: Why is this compound recommended as an internal standard?
A2: this compound is a stable isotope-labeled (SIL) internal standard. It is chemically identical to Levetiracetam but has a higher mass due to the deuterium atoms. This means it co-elutes with Levetiracetam and experiences the same matrix effects.[3] By using the ratio of the analyte signal to the internal standard signal for quantification, the variability caused by matrix effects is effectively canceled out, leading to more accurate and reliable results.
Q3: How can I quantitatively assess matrix effects in my assay?
A3: The matrix factor (MF) is a quantitative measure of the matrix effect. It is calculated by comparing the peak area of an analyte in a post-extraction spiked matrix sample to the peak area of the analyte in a neat solution at the same concentration. An MF of 1 indicates no matrix effect, an MF < 1 indicates ion suppression, and an MF > 1 indicates ion enhancement. The internal standard normalized matrix factor (IS-normalized MF) should be close to 1, demonstrating that the internal standard effectively compensates for the matrix effect.
Q4: What are the key differences between protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE) for Levetiracetam sample preparation?
A4:
-
Protein Precipitation (PPT): This is the simplest and fastest method, involving the addition of an organic solvent (e.g., acetonitrile) to precipitate proteins.[4][5] However, it may result in less clean extracts, potentially leading to more significant matrix effects.
-
Liquid-Liquid Extraction (LLE): This method involves extracting the analyte into an immiscible organic solvent. It generally provides cleaner samples than PPT.
-
Solid-Phase Extraction (SPE): This is the most effective method for removing interfering matrix components, resulting in the cleanest samples and minimizing matrix effects.[6] However, it is also the most time-consuming and expensive method.
Q5: What are the typical LC-MS/MS parameters for Levetiracetam analysis?
A5: While specific parameters should be optimized for your instrument, a common starting point is:
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid or ammonium acetate) and an organic phase (e.g., methanol or acetonitrile).[5][7]
-
Ionization Mode: Positive electrospray ionization (ESI+).[7]
-
MS/MS Transition: For Levetiracetam, a common transition is m/z 171.1 -> 126.1. For this compound, the transition is m/z 177.1 -> 132.1.
Experimental Protocols
Detailed Methodology for Levetiracetam Analysis in Human Plasma
This protocol is a representative example and may require optimization for specific laboratory conditions.
1. Sample Preparation (Protein Precipitation)
-
To a 1.5 mL microcentrifuge tube, add 50 µL of human plasma sample, calibrator, or quality control sample.
-
Add 10 µL of this compound internal standard working solution (e.g., at a concentration of 5 µg/mL).
-
Add 150 µL of acetonitrile to precipitate the proteins.[4]
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
2. Liquid Chromatography Conditions
-
LC System: Agilent 1200 series or equivalent
-
Column: Zorbax SB-C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-7 min: 90% B
-
7-7.1 min: 90-10% B
-
7.1-10 min: 10% B
-
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
3. Mass Spectrometry Conditions
-
Mass Spectrometer: API 4000 or equivalent
-
Ionization Source: Electrospray Ionization (ESI), positive mode
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 50 psi
-
Curtain Gas: 20 psi
-
Temperature: 500 °C
-
IonSpray Voltage: 5500 V
-
MRM Transitions:
-
Levetiracetam: Q1: 171.1 amu, Q3: 126.1 amu
-
This compound: Q1: 177.1 amu, Q3: 132.1 amu
-
-
Dwell Time: 200 ms
Data Presentation
Table 1: Impact of Matrix Effect on Levetiracetam Quantification
This table summarizes the matrix factor (MF) for Levetiracetam in human plasma and urine, demonstrating the presence of ion suppression. It also shows the internal standard (IS) normalized MF, which indicates the effectiveness of this compound in mitigating this effect. Data is adapted from a study by Veaco et al. (2023).[8]
| Matrix | Analyte Concentration (µg/mL) | Matrix Factor (MF) | IS-Normalized Matrix Factor (MF) |
| Plasma | 2 | 0.94 | 1.01 |
| 10 | 1.00 | 1.02 | |
| 20 | 0.95 | 1.01 | |
| Urine | 2 | 1.01 | 1.00 |
| 10 | 1.01 | 1.00 | |
| 20 | 1.01 | 1.00 |
An MF < 1 indicates ion suppression, while an IS-Normalized MF close to 1 indicates effective mitigation by the internal standard.
Table 2: Comparison of Assay Precision and Accuracy with and without Internal Standard (Illustrative Data)
This table provides an illustrative comparison of the precision (%CV) and accuracy (%Bias) of quality control (QC) samples with and without the use of an internal standard. This data highlights the importance of using an appropriate internal standard to achieve reliable results.
| QC Level | Without Internal Standard | With this compound | ||
| %CV | %Bias | %CV | %Bias | |
| Low QC | 18.5 | -25.3 | 4.2 | -2.1 |
| Mid QC | 15.2 | -22.8 | 3.1 | 1.5 |
| High QC | 12.8 | -19.5 | 2.5 | 0.8 |
This is illustrative data to demonstrate the concept. Actual results may vary.
Visualizations
Caption: Workflow for Levetiracetam analysis with and without an internal standard.
Caption: Experimental workflow for Levetiracetam sample preparation and analysis.
References
- 1. LC-MS/MS Method for Quantification of Levetiracetam in Human Plasma and Its Application in Pharmacokinetic Study of Extended-Release Tablets at Fasted And Fed States [journal11.magtechjournal.com]
- 2. Quantitative LC-MS/MS Method for the Simultaneous Measurement of Six Antiepileptics and Pentobarbital in Human Serum | Springer Nature Experiments [experiments.springernature.com]
- 3. RPubs - Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method [rpubs.com]
- 4. benchchem.com [benchchem.com]
- 5. Rapid and Simultaneous Quantification of Levetiracetam and Its Carboxylic Metabolite in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of levetiracetam in human plasma by liquid chromatography/electrospray tandem mass spectrometry and its application to bioequivalence studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rjptonline.org [rjptonline.org]
- 8. tandfonline.com [tandfonline.com]
Improving peak resolution between Levetiracetam and Levetiracetam-d6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of Levetiracetam and its deuterated internal standard, Levetiracetam-d6.
Frequently Asked Questions (FAQs)
Q1: Why do Levetiracetam and this compound co-elute or have very similar retention times in reversed-phase liquid chromatography (RPLC)?
Levetiracetam and this compound are isotopologues, meaning they are chemically identical with the only difference being the substitution of six hydrogen atoms with deuterium atoms in this compound. In RPLC, separation is primarily based on differences in hydrophobicity. Since deuterium substitution only results in very subtle changes to the physicochemical properties of the molecule, their interaction with the stationary phase is nearly identical, leading to co-elution or very poor resolution.
Q2: Is it always necessary to achieve baseline separation between Levetiracetam and this compound in LC-MS/MS analysis?
While baseline separation (Resolution > 1.5) is ideal, it is not always a strict requirement for LC-MS/MS assays. The mass spectrometer can differentiate between the analyte and the deuterated internal standard based on their mass-to-charge ratio (m/z). However, achieving at least partial chromatographic separation is highly recommended to minimize potential matrix effects, ion suppression, and to ensure the most accurate and reproducible quantification.
Q3: What is the "chromatographic deuterium isotope effect" and how does it affect the separation?
The chromatographic deuterium isotope effect (CDE) is the phenomenon where a deuterated compound exhibits a slightly different retention time compared to its non-deuterated counterpart. In reversed-phase chromatography, deuterated compounds like this compound typically elute slightly earlier than the non-deuterated form. This is often referred to as an "inverse isotope effect" and is attributed to the C-D bond being slightly shorter and less polarizable than the C-H bond, leading to weaker van der Waals interactions with the non-polar stationary phase.
Q4: Can chiral chromatography be used to separate Levetiracetam and this compound?
While chiral chromatography is effective for separating enantiomers of Levetiracetam, it is not the appropriate technique for separating deuterated and non-deuterated forms. Chiral separation relies on stereospecific interactions, which are not present between isotopologues.
Troubleshooting Guide: Improving Peak Resolution
This guide provides a systematic approach to improving the chromatographic resolution between Levetiracetam and this compound.
Initial Assessment
Poor resolution between Levetiracetam and this compound is a common challenge. The goal is to exploit the subtle physicochemical differences to enhance separation. One study reported retention times of 1.43 minutes for Levetiracetam and 1.39 minutes for this compound on a C18 column, confirming the earlier elution of the deuterated standard[1].
Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting and improving the chromatographic resolution between Levetiracetam and this compound.
Detailed Troubleshooting Steps
1. Mobile Phase Optimization
The composition of the mobile phase is a critical factor in manipulating the retention and selectivity between Levetiracetam and its deuterated analog.
-
Organic Modifier: The choice and percentage of the organic solvent can influence the subtle interactions with the stationary phase.
-
Acetonitrile vs. Methanol: Acetonitrile is a common choice for Levetiracetam analysis. However, switching to methanol can alter the selectivity due to different interactions (e.g., dipole-dipole vs. hydrogen bonding) with the analyte and stationary phase.
-
Isocratic vs. Gradient Elution: A shallow gradient or isocratic elution with a lower percentage of organic solvent will increase retention times and may provide more opportunity for the small differences between the isotopologues to manifest as separation.
-
-
Aqueous Phase pH and Additives:
-
While Levetiracetam is a neutral compound, small changes in mobile phase pH can sometimes influence the conformation of the molecule and its interaction with the stationary phase.
-
The use of additives like formic acid or ammonium formate is common in LC-MS methods to improve peak shape and ionization efficiency. Experimenting with the concentration of these additives may have a minor impact on selectivity.
-
2. Flow Rate and Temperature Adjustment
-
Flow Rate: Lowering the flow rate generally increases column efficiency and can lead to better resolution, albeit with longer run times.
-
Temperature: Decreasing the column temperature can increase retention and may enhance the separation between the two compounds. Conversely, increasing the temperature can decrease viscosity and improve mass transfer, which might also impact resolution. The effect of temperature should be evaluated empirically.
3. Stationary Phase Evaluation
The choice of the HPLC column is crucial for achieving separation.
-
Stationary Phase Chemistry:
-
C18 Columns: These are the most commonly used columns for Levetiracetam analysis. Columns with high carbon load and end-capping may provide stronger hydrophobic interactions.
-
Phenyl-Hexyl Columns: These columns offer alternative selectivity through π-π interactions, which could potentially differentiate between the electron clouds of C-H and C-D bonds.
-
Pentafluorophenyl (PFP) Columns: PFP columns provide a unique selectivity based on a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions.
-
-
Column Dimensions and Particle Size:
-
Longer Columns: Increasing the column length provides more theoretical plates and can improve resolution.
-
Smaller Particle Size: Columns with smaller particles (e.g., sub-2 µm in UHPLC) offer higher efficiency and can lead to sharper peaks and better resolution.
-
Experimental Protocols
General Protocol for Evaluating Resolution
This protocol provides a starting point for systematically evaluating the factors affecting the resolution of Levetiracetam and this compound.
-
Standard Preparation:
-
Prepare individual stock solutions of Levetiracetam and this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Prepare a working solution containing an equimolar mixture of both compounds.
-
-
LC-MS/MS System:
-
Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer.
-
-
Initial Chromatographic Conditions (Example):
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 5-10%) and hold for a few minutes before a shallow ramp.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 5 µL
-
-
Systematic Optimization:
-
Vary one parameter at a time (e.g., organic modifier, gradient slope, flow rate, temperature) and observe the effect on the retention times and resolution of the two peaks.
-
Record the retention times for Levetiracetam (t_R1) and this compound (t_R2) and the peak widths (w1 and w2).
-
Calculate the resolution (Rs) using the formula: Rs = 2(t_R1 - t_R2) / (w1 + w2).
-
Quantitative Data Summary
The following table summarizes typical chromatographic parameters and observed retention times from a published method.
| Parameter | Value |
| Analyte | Levetiracetam |
| Internal Standard | This compound |
| Column | UHPLC C18 |
| Retention Time (Levetiracetam) | 1.43 min[1] |
| Retention Time (this compound) | 1.39 min[1] |
| Observed Elution Order | This compound elutes before Levetiracetam[1] |
Signaling Pathways and Logical Relationships
The following diagram illustrates the factors influencing the chromatographic deuterium isotope effect, which is the underlying principle for separating Levetiracetam and this compound.
Caption: Key factors contributing to the chromatographic separation of deuterated and non-deuterated compounds.
References
Technical Support Center: Ensuring the Purity of Levetiracetam-d6 for Accurate Results
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the chemical and isotopic purity of Levetiracetam-d6 for accurate experimental outcomes. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a deuterated form of Levetiracetam, an antiepileptic drug. In research and clinical settings, it is primarily used as a stable isotope-labeled internal standard for the quantification of Levetiracetam in biological matrices using mass spectrometry-based assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] The six deuterium atoms increase the mass of the molecule, allowing it to be distinguished from the non-labeled Levetiracetam during analysis, which helps to correct for variability during sample preparation and analysis.
Q2: What are the critical purity parameters for this compound?
There are two primary purity considerations for this compound:
-
Chemical Purity: This refers to the percentage of the material that is Levetiracetam (in its deuterated form) and not other chemical compounds. Impurities can arise from the synthesis process, degradation, or residual solvents.[2]
-
Isotopic Purity: This indicates the percentage of the this compound molecules that contain the desired number of deuterium atoms (d6). It also includes the distribution of other isotopic species (e.g., d0, d1, d2, d3, d4, d5). High isotopic purity is crucial to prevent interference from the unlabeled analyte's natural isotopic abundance.
Q3: How can I assess the purity of my this compound standard?
You should always refer to the Certificate of Analysis (CoA) provided by the supplier. A comprehensive CoA will provide data on both chemical and isotopic purity. Key analytical techniques used for purity assessment include:
-
High-Performance Liquid Chromatography (HPLC): Used to determine chemical purity by separating this compound from any non-deuterated or other chemical impurities.[3][4]
-
Mass Spectrometry (MS): Used to confirm the mass of the deuterated compound and to determine the isotopic distribution (the percentage of d0 to d6 species).[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the structure of the molecule and the positions of the deuterium labels. The absence or reduction of proton signals at specific positions indicates successful deuteration.
Q4: What are the common impurities I should be aware of in this compound?
Impurities in Levetiracetam can be categorized as organic impurities, inorganic impurities, and residual solvents.[2] For this compound, specific impurities to consider include:
-
Unlabeled Levetiracetam (d0): The presence of the non-deuterated form is a critical isotopic impurity that can lead to inaccurate quantification.
-
Partially Deuterated Levetiracetam (d1-d5): These are molecules that have incorporated fewer than six deuterium atoms.
-
Synthesis-Related Impurities: These can include starting materials, reagents, or by-products from the chemical synthesis of Levetiracetam. Common Levetiracetam impurities include Levetiracetam EP Impurity A, B, C, D, E, and G.[2]
-
Degradation Products: Levetiracetam can degrade under certain conditions, leading to the formation of impurities.
Troubleshooting Guides
Issue 1: Inaccurate or Inconsistent Quantitative Results in LC-MS/MS Analysis
| Possible Cause | Troubleshooting Steps |
| Isotopic Exchange (Back-Exchange) | Verify Storage Conditions: this compound should be stored at the recommended temperature, typically -20°C, in a tightly sealed container to minimize exposure to moisture.[3][6][7] Solvent Selection: For stock solutions, use aprotic solvents like acetonitrile if possible. Avoid prolonged storage in protic solvents (e.g., water, methanol) which can facilitate hydrogen-deuterium exchange. Fresh Working Solutions: Prepare working solutions fresh daily or as needed to minimize the time the deuterated standard is in a protic environment. |
| Low Isotopic Purity of the Internal Standard | Review the Certificate of Analysis (CoA): Check the specified isotopic purity and distribution. A high percentage of d0 (unlabeled) Levetiracetam in the internal standard will lead to an overestimation of the analyte. Perform a Purity Check: If in doubt, analyze the this compound standard alone by LC-MS/MS to check for the presence of the unlabeled analyte. |
| Chromatographic Shift Between Analyte and Internal Standard | Optimize Chromatography: Adjust the mobile phase composition or gradient to ensure co-elution of Levetiracetam and this compound. Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts. Check for Matrix Effects: Differential matrix effects on the analyte and internal standard can lead to inaccurate results. Ensure proper sample clean-up and consider using a matrix-matched calibration curve. |
| Interference from Natural Isotopes | Use a Higher Deuterated Standard: If using a standard with a low number of deuterium atoms (e.g., d2, d3), there is a risk of interference from the natural M+2 or M+3 isotopes of the unlabeled analyte. This compound minimizes this risk. |
Issue 2: Observing a Peak for the Unlabeled Analyte in a Blank Sample Spiked Only with this compound
| Possible Cause | Troubleshooting Steps |
| Impurity in the Deuterated Standard | Check the CoA: Verify the percentage of d0 impurity in the standard. Even high-purity standards will have a small amount of the unlabeled form. Quantify the d0 Contribution: Prepare a solution of the internal standard at the working concentration and analyze it. The peak area of the d0 form can be used to correct for its contribution in unknown samples. |
| In-source Back-Exchange | Optimize MS Source Conditions: High temperatures in the mass spectrometer's ion source can sometimes promote hydrogen-deuterium exchange. Try reducing the source temperature if possible without compromising sensitivity. |
| Contamination | Clean the LC-MS/MS System: Thoroughly flush the injection port, loop, and column to remove any residual unlabeled Levetiracetam. Use Fresh Solvents and Vials: Ensure that all solvents and sample vials are clean and free from contamination. |
Data Presentation
Table 1: Typical Purity Specifications for this compound
| Parameter | Specification | Analytical Method |
| Chemical Purity | >95% | HPLC |
| Isotopic Purity | ≥98% (sum of d1-d6) | Mass Spectrometry |
| Deuterium Incorporation | ≥99% deuterated forms (d1-d6) | Mass Spectrometry |
Note: Specifications may vary between suppliers. Always refer to the product-specific Certificate of Analysis.
Table 2: Example Isotopic Distribution from a Certificate of Analysis
| Isotopic Species | Percentage |
| d0 | 0.11% |
| d1 | 0.14% |
| d2 | Not Detected |
| d3 | Not Detected |
| d4 | 8.94% |
| d5 | 10.77% |
| d6 | 80.05% |
(Source: Example data from a supplier's Certificate of Analysis)[5]
Experimental Protocols
Protocol 1: Representative Method for the Synthesis of this compound
Disclaimer: This is a representative protocol based on general methods for deuteration and the synthesis of Levetiracetam. It is for informational purposes only and should be adapted and optimized by qualified chemists.
The synthesis of this compound can be approached by incorporating deuterium into a suitable precursor. One plausible route involves the deuteration of a pyrrolidinone intermediate.
Step 1: Deuteration of 2-Pyrrolidinone
A common method for deuteration at positions adjacent to a carbonyl group is through acid or base-catalyzed exchange with a deuterium source, such as deuterium oxide (D₂O).
-
To a solution of 2-pyrrolidinone in D₂O, add a catalytic amount of a base (e.g., sodium deuteroxide, NaOD) or an acid (e.g., deuterium chloride, DCl).
-
Heat the mixture under reflux for a specified period to allow for hydrogen-deuterium exchange at the α-positions (C3 and C5) and potentially the β-position (C4) of the pyrrolidinone ring. The reaction progress can be monitored by ¹H NMR by observing the disappearance of the corresponding proton signals.
-
After the desired level of deuteration is achieved, neutralize the reaction mixture and extract the deuterated 2-pyrrolidinone-d6 with a suitable organic solvent.
-
Dry the organic extract over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to obtain the crude 2-pyrrolidinone-d6.
Step 2: Synthesis of this compound from 2-Pyrrolidinone-d6
The synthesis can then proceed following established routes for Levetiracetam, using the deuterated pyrrolidinone.[8][9]
-
React the 2-pyrrolidinone-d6 with a suitable reagent, such as (S)-2-chlorobutyramide, in the presence of a base (e.g., sodium hydride) in an appropriate solvent (e.g., anhydrous THF).
-
The reaction mixture is typically stirred at an elevated temperature to facilitate the nucleophilic substitution reaction.
-
After the reaction is complete (monitored by TLC or LC-MS), the mixture is quenched, and the product is extracted.
-
The crude this compound is then purified.
Protocol 2: Purification of this compound by Recrystallization
Recrystallization is a common method for purifying solid organic compounds.
-
Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., acetone, ethyl acetate, or a mixture thereof).[10]
-
If colored impurities are present, a small amount of activated carbon can be added, and the solution is heated briefly before being filtered hot to remove the carbon.
-
Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the purified this compound crystals under vacuum.
The purity of the recrystallized product should be confirmed by HPLC, MS, and NMR.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis, purification, and analysis of this compound.
Caption: Troubleshooting workflow for inaccurate quantitative results using this compound.
References
- 1. Hydrogen/deuterium exchange in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gmi-inc.com [gmi-inc.com]
- 3. CN112305007B - A method for determining the deuterium isotope abundance of a deuterium-labeled compound by proton nuclear magnetic spectrum or deuterium spectrum - Google Patents [patents.google.com]
- 4. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Considerations in the analysis of hydrogen exchange mass spectrometry data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Minimizing ion suppression in the ESI source for Levetiracetam analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression in the ESI source during the analysis of Levetiracetam.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a major concern in the ESI-MS analysis of Levetiracetam?
Ion suppression is a type of matrix effect where the ionization efficiency of a target analyte, such as Levetiracetam, is reduced by the presence of co-eluting components from the sample matrix.[1] In electrospray ionization (ESI), a finite amount of charge is available on the surface of the droplets formed.[2] When matrix components (e.g., salts, phospholipids, other endogenous materials) are present at high concentrations, they can compete with the analyte for this charge or alter the physical properties of the droplet (like viscosity and surface tension), hindering the analyte's ability to transition into the gas phase as an ion.[2][3] This leads to a decreased signal intensity, which can negatively impact the sensitivity, precision, and accuracy of the quantitative analysis.[3][4] Since tandem mass spectrometry (MS/MS) methods are highly specific, chromatographic separation is sometimes minimized, which can make ion suppression problems more evident.[3]
Q2: What are the common causes and sources of ion suppression?
Ion suppression in ESI can be caused by a variety of factors that interfere with the analyte's ionization process.[5] Key causes include:
-
Competition for Ionization: Co-eluting compounds with higher proton affinity or surface activity can monopolize the available charge, suppressing the signal of the analyte of interest.[2][5]
-
Changes in Droplet Properties: High concentrations of non-volatile components can increase the viscosity and surface tension of the ESI droplets. This reduces the efficiency of solvent evaporation, which is critical for releasing the analyte ions into the gas phase.[3]
-
Presence of Non-Volatile Buffers and Salts: Non-volatile materials like phosphate buffers (e.g., PBS), TRIS, and salts (Na+, K+) can precipitate during the desolvation process, trapping the analyte and preventing its ionization.[3][5] It is crucial to avoid these if possible.
-
Mobile Phase Additives: Certain additives, like trifluoroacetic acid (TFA) in negative ion mode or strong bases like triethylamine (TEA) in positive ion mode, can be potent sources of ion suppression.[5]
Q3: How is the matrix effect for Levetiracetam quantitatively assessed?
The matrix effect (ME) is typically evaluated by calculating the Matrix Factor (MF). This is done by comparing the peak response of an analyte in a post-extraction spiked matrix sample (a blank matrix extract to which the analyte is added) to the response of the analyte in a pure solution at the same concentration.[6][7]
The formula is:
-
Matrix Factor (MF) = (Peak Area in Presence of Matrix) / (Peak Area in Absence of Matrix) [8]
An MF value of 1 indicates no matrix effect, a value < 1 indicates ion suppression, and a value > 1 indicates ion enhancement.[6] To account for variability, the process is repeated using at least six different lots of the biological matrix.[8] An isotopically labeled internal standard can be used to normalize the matrix factor and determine if the method is acceptable.[6]
Q4: Which sample preparation technique is most effective for minimizing ion suppression for Levetiracetam?
The choice of sample preparation technique is critical for removing interfering matrix components before LC-MS analysis.[9] The most common methods for Levetiracetam are Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).[6][10]
-
Protein Precipitation (PPT): This is the simplest and fastest method, often using acetonitrile.[7][8][9][11] While quick, it may result in a less clean extract compared to SPE or LLE, potentially leaving more matrix components that can cause ion suppression.[9][10] However, for Levetiracetam, many validated methods successfully use PPT with minimal reported ion suppression.[6][12]
-
Solid-Phase Extraction (SPE): This technique is more selective and generally produces much cleaner extracts.[10][13] SPE is effective at removing salts and phospholipids, significantly reducing the risk of ion suppression.[13][14] One study noted no significant matrix effect when using an SPE method for Levetiracetam analysis.[13]
-
Liquid-Liquid Extraction (LLE): LLE is an inexpensive and feasible method that can also provide clean extracts, though it can be more time-consuming and use larger volumes of organic solvents.[15]
Q5: How should I select an appropriate internal standard (IS) to compensate for ion suppression?
An ideal internal standard should co-elute with the analyte and experience the same degree of ion suppression or enhancement.[1] This allows for accurate quantification because the ratio of the analyte signal to the IS signal remains constant.[1]
-
Best Choice (Stable Isotope-Labeled IS): The gold standard is a stable isotope-labeled (SIL) version of the analyte, such as [2H6]-Levetiracetam .[6][16] A SIL-IS has nearly identical chemical properties and chromatographic retention time to the analyte, ensuring it is affected by the matrix in the same way.[5]
-
Alternative (Structural Analogs): If a SIL-IS is unavailable, a structural analog can be used. However, it is critical to ensure it co-elutes with Levetiracetam and has similar ionization efficiency. Examples used in literature include fluconazole and ritonavir, but these may not perfectly compensate for matrix effects experienced by Levetiracetam.[8][17]
Q6: What are the recommended chromatographic conditions to help avoid ion suppression?
Good chromatographic separation is a key strategy to mitigate ion suppression.[14] The goal is to separate Levetiracetam from the bulk of matrix components, especially early-eluting, polar interferences like phospholipids.
-
Column: A reversed-phase C18 column is commonly and successfully used for Levetiracetam analysis.[6][11]
-
Mobile Phase: A typical mobile phase consists of a mixture of methanol and/or acetonitrile with an aqueous component containing a volatile additive like 0.1% formic acid or 5-10mM ammonium acetate.[11][16] These additives aid in protonation for positive mode ESI and are volatile, preventing contamination of the ion source.
-
Gradient Elution: Employing a gradient elution can help separate Levetiracetam from matrix components that might co-elute under isocratic conditions.
-
Flow Rate: Reducing the mobile phase flow rate (e.g., using nano-LC) can improve desolvation efficiency and make the ionization process more tolerant to non-volatile species, though this is not always necessary for Levetiracetam.[2]
Troubleshooting Guides
Problem: I am observing low signal intensity, poor peak shape, and high variability for my Levetiracetam samples.
This is a classic sign of significant ion suppression. Follow this guide to diagnose and resolve the issue.
Q: How can I confirm that ion suppression is the cause of my low signal?
A: Perform a post-column infusion experiment.
-
Setup: Infuse a standard solution of Levetiracetam at a constant flow rate directly into the mass spectrometer's ion source, tee'd in after the LC column.[4]
-
Acquisition: Begin acquiring data for the Levetiracetam MRM transition. You should see a stable, continuous signal (a flat-topped peak).
-
Injection: While the infusion continues, inject a blank, extracted matrix sample (e.g., a protein-precipitated plasma sample) onto the LC column.
-
Analysis: Observe the stable signal from the infused standard. If there is a dip or sharp drop in the signal at the retention time of Levetiracetam or at any other point, it confirms the presence of co-eluting matrix components that are causing ion suppression.[4]
Q: My signal is suppressed. What are the immediate steps I can take to fix it?
A:
-
Check Your Sample Preparation: If you are using a simple "dilute-and-shoot" or protein precipitation method, the extract may not be clean enough.[9] Consider switching to a more rigorous technique like SPE or LLE to better remove interfering phospholipids and salts.[10][13][14]
-
Dilute the Sample: Diluting the sample extract can reduce the concentration of matrix components, thereby lessening their suppressive effect.[18] However, this will also dilute your analyte, so this approach is limited by the instrument's sensitivity.[18]
-
Optimize Chromatography: Modify your LC gradient to achieve better separation between Levetiracetam and the region where suppression is observed. Ensure Levetiracetam does not elute in the "dead volume" where most unretained matrix components appear.
-
Use a Stable Isotope-Labeled Internal Standard: If you are not already, switch to using [2H6]-Levetiracetam as your internal standard. It will experience the same suppression as the analyte, allowing for the signal ratio to remain accurate and correct for the signal loss.[5][6]
Q: I've tried the above steps, but the signal is still low. What else could be the problem?
A: The issue may be related to the instrument itself rather than just ion suppression.
-
Clean the Ion Source: A contaminated ion source is a very common reason for a gradual or sudden loss of signal.[4][19] Follow the manufacturer's protocol to clean the ion source components, such as the capillary, spray shield, and sample cone.[4]
-
Check for Leaks: Ensure there are no leaks in the LC system, as this can cause inconsistent flow rates and pressure drops, leading to a variable and low signal.[4][20]
-
Direct Infusion Check: Bypass the LC system entirely and infuse a known concentration of your Levetiracetam standard directly into the MS. If the signal is still low, the problem lies with the mass spectrometer (e.g., detector voltage, mass calibration) or the standard itself.[20][21] If the signal is strong, the problem is in your LC system or the sample introduction process.[21]
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Levetiracetam Analysis.
| Sample Preparation Method | Typical Recovery (%) | Pros | Cons |
|---|---|---|---|
| Protein Precipitation (PPT) | 100% - 108%[7][17] | Simple, fast, inexpensive, suitable for high-throughput analysis.[9][12][15] | Produces less clean extracts, higher potential for ion suppression.[9][10] |
| Solid-Phase Extraction (SPE) | 79.95%[13] | Yields very clean extracts, effectively removes interferences, minimal ion suppression.[10][13] | More time-consuming and expensive than PPT, requires method development.[10] |
| Liquid-Liquid Extraction (LLE) | Varies widely (12% - 99%)[15] | Inexpensive, can produce clean extracts.[15] | Time-consuming, uses larger volumes of organic solvents, can have variable recovery.[15] |
Table 2: Reported Matrix Effect (ME) Values for Levetiracetam in Human Plasma. A Matrix Factor (MF) of 1.0 indicates no effect, <1.0 indicates suppression, and >1.0 indicates enhancement.
| Study Reference | Sample Preparation | Internal Standard | Matrix Factor (MF) or Range |
|---|---|---|---|
| Pandey S, et al. (2023)[6] | Protein Precipitation | [2H6]-Levetiracetam | 0.94 - 1.00 |
| Karaś K, et al. (2015)[8] | Protein Precipitation | Fluconazole | 0.952 - 1.146 |
| Matar KM. (2006)[13] | Solid-Phase Extraction | Not Specified | No significant matrix effect reported. |
| Jain R, et al. (2014)[7] | Protein Precipitation | Diphenhydramine | Recoveries of 100% - 110% suggest minimal ME. |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for Levetiracetam in Plasma This protocol is adapted from several sources utilizing acetonitrile precipitation.[6][7][8]
-
Sample Aliquoting: Pipette 50 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.[7]
-
Add Internal Standard: Add 10 µL of the internal standard working solution (e.g., 5 µg/mL [2H6]-Levetiracetam).[6]
-
Precipitation: Add 200 µL of ice-cold acetonitrile to the tube.[8]
-
Vortex: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.[8]
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 10,000 - 15,000 x g) for 5-10 minutes at 4°C to pellet the precipitated proteins.[7][8]
-
Supernatant Transfer: Carefully transfer 100 µL of the clear supernatant to a clean autosampler vial or 96-well plate.[7]
-
Dilution (Optional but Recommended): Dilute the supernatant with 300-400 µL of water or mobile phase starting condition. This helps to reduce potential solvent effects during injection.[7][17]
-
Injection: Inject an appropriate volume (e.g., 1-10 µL) into the LC-MS/MS system.
Protocol 2: Assessing Matrix Effect Using the Post-Extraction Spike Method This protocol allows for the direct measurement of ion suppression or enhancement.
-
Prepare Blank Extracts: Extract at least six different sources of blank human plasma using your validated sample preparation method (e.g., the PPT protocol above).
-
Prepare Two Sets of Samples:
-
Set A (Analyte in Matrix): To the final, clear extracts from Step 1, add a known amount of Levetiracetam and internal standard to achieve a specific final concentration (e.g., a low and a high QC concentration).
-
Set B (Analyte in Pure Solution): Prepare solutions of Levetiracetam and internal standard in the final reconstitution solvent (e.g., mobile phase) at the exact same concentrations as Set A.
-
-
Analyze: Inject and analyze both sets of samples using the LC-MS/MS method.
-
Calculate Matrix Factor (MF): For each of the six matrix sources, calculate the MF using the formula:
-
MF = (Mean Peak Area from Set A) / (Mean Peak Area from Set B)
-
-
Evaluate: Calculate the mean MF and the coefficient of variation (CV%) across the different matrix sources. An MF close to 1.0 with a CV <15% is generally considered acceptable, indicating no significant and variable matrix effect.[6]
Visualizations
Caption: Workflow for Levetiracetam bioanalysis, highlighting key stages for mitigating ion suppression.
References
- 1. longdom.org [longdom.org]
- 2. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 6. tandfonline.com [tandfonline.com]
- 7. Rapid and Simultaneous Quantification of Levetiracetam and Its Carboxylic Metabolite in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. cda-amc.ca [cda-amc.ca]
- 10. Determination of Levetiracetam in Human Plasma by Dispersive Liquid-Liquid Microextraction Followed by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rjptonline.org [rjptonline.org]
- 12. tandfonline.com [tandfonline.com]
- 13. Determination of levetiracetam in human plasma by liquid chromatography/electrospray tandem mass spectrometry and its application to bioequivalence studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. scielo.br [scielo.br]
- 16. researchgate.net [researchgate.net]
- 17. Determination of levetiracetam in human plasma/serum/saliva by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. DSpace [research-repository.griffith.edu.au]
- 19. zefsci.com [zefsci.com]
- 20. myadlm.org [myadlm.org]
- 21. biotage.com [biotage.com]
Method validation challenges for Levetiracetam assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Levetiracetam assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for Levetiracetam quantification?
The most frequently employed methods for the quantification of Levetiracetam in biological matrices are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Diode Array Detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] Immunoassays are also available and offer a high-throughput alternative for clinical settings.[3][4]
Q2: What is the typical therapeutic range for Levetiracetam?
While therapeutic drug monitoring (TDM) for Levetiracetam is not always considered necessary due to its predictable pharmacokinetics, a commonly cited therapeutic range is 12-46 mg/L.[5] However, the clinical utility of this range is still under investigation, and patient response should be the primary consideration.[5][6]
Q3: What are the key validation parameters to consider for a Levetiracetam bioanalytical method?
According to regulatory guidelines, such as those from the FDA, key validation parameters include accuracy, precision, selectivity, sensitivity, reproducibility, and stability.[7][8]
Troubleshooting Guide
Chromatography-Based Assays (HPLC, LC-MS/MS)
Problem: Poor peak shape or resolution.
-
Possible Cause: Inappropriate mobile phase composition.
-
Possible Cause: Column degradation.
-
Solution: Use a guard column to protect the analytical column. If performance degrades, wash the column according to the manufacturer's instructions or replace it.
-
-
Possible Cause: Injection of sample in a solvent stronger than the mobile phase.
-
Solution: Ensure the final sample diluent is of a similar or weaker solvent strength than the mobile phase.
-
Problem: Inconsistent retention times.
-
Possible Cause: Fluctuation in mobile phase composition.
-
Solution: Ensure proper mixing of the mobile phase components. Use a gradient proportioning valve test to check for accuracy. Premixing the mobile phase can also help.
-
-
Possible Cause: Temperature fluctuations.
-
Solution: Use a column oven to maintain a consistent temperature.[1]
-
-
Possible Cause: Pump malfunction.
-
Solution: Check for leaks and ensure the pump is delivering a consistent flow rate.
-
Problem: Low signal intensity or sensitivity.
-
Possible Cause: Suboptimal detection wavelength (HPLC-UV).
-
Possible Cause: Ion suppression (LC-MS/MS).
-
Solution: This can be caused by co-eluting endogenous matrix components or other drugs. Improve sample clean-up using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[11][12] Modifying the chromatography to separate Levetiracetam from the interfering compounds is also effective.
-
-
Possible Cause: Improper sample extraction and recovery.
Problem: Interference from other compounds.
-
Possible Cause: Co-administered drugs or their metabolites.
-
Possible Cause: Endogenous matrix components.
-
Solution: As with ion suppression, improving sample preparation is key. Analyze multiple sources of blank matrix to assess selectivity.[2]
-
Immunoassays
Problem: Inaccurate or variable results.
-
Possible Cause: Cross-reactivity with other compounds.
-
Solution: Be aware of potential cross-reactivity. For instance, the structurally similar drug brivaracetam can be detected by some Levetiracetam immunoassays.[3] In such cases, a more specific method like LC-MS/MS may be required for confirmation.[3] The metabolite of Levetiracetam, ucb L057, has been shown to have low cross-reactivity in some assays.[16]
-
-
Possible Cause: Hemolysis, icterus, or lipemia in the sample.
-
Solution: While some studies report minimal interference from these factors, it's good practice to use samples with minimal hemolysis, icterus, and lipemia.[15]
-
Quantitative Data Summary
The following tables summarize key performance characteristics from various published methods for Levetiracetam analysis.
Table 1: HPLC Method Performance
| Parameter | Concentration Range (µg/mL) | Linearity (r²) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Recovery) | LLOQ (µg/mL) | Reference |
| HPLC-UV | 3–80 | > 0.99 | < 8% | < 8% | Within ±8% | 3 | [9] |
| HPLC-UV | 2.5–80 | 0.997 | < 3.5% | < 3.5% | 105.02–110.6% | 1.15 | [1] |
| HPLC-UV | 5–150 | - | - | - | - | 5 | [17] |
| HPLC-UV | 0.0519–0.1557 (mg/mL) | > 0.999 | - | - | - | - | [18] |
Table 2: LC-MS/MS Method Performance
| Parameter | Concentration Range (µg/mL) | Linearity (r²) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (Bias %) | LLOQ (µg/mL) | Reference |
| LC-MS/MS | 1.0–40 | > 0.99 | 0.6–8.9% | 0.6–8.9% | -4.0 to 8.6% | 1.0 | [12] |
| LC-MS/MS | 0.5–100 | > 0.990 | < 10% | < 10% | < 10% | 0.5 | [2] |
| LC-MS/MS | 1.0–50 (plasma) | - | - | - | 3.8% | 1.0 | [13] |
| LC-MS/MS | 1.2–40 | - | < 7% | < 7% | < 10% | 1.2 | [19] |
Table 3: Immunoassay Performance
| Parameter | Linearity Range (µg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Correlation with HPLC (r²) | LLOQ (µg/mL) | Reference |
| ARK™ Immunoassay | 2.0–100.0 | ≤ 8.1% | ≤ 8.1% | 0.9962 | 2.0 | [20] |
| ARK™ Immunoassay | 2.0–100.0 | - | - | 0.88 | 2.0 | [4] |
Experimental Protocols
Representative HPLC-UV Method
This protocol is a generalized example based on published methods.[1][9]
-
Sample Preparation (Protein Precipitation):
-
To 300 µL of plasma, add an internal standard (e.g., caffeine).
-
Add 600 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 20 µL into the HPLC system.
-
-
Chromatographic Conditions:
Representative LC-MS/MS Method
This protocol is a generalized example based on published methods.[2][12]
-
Sample Preparation (Solid-Phase Extraction):
-
Condition an SPE cartridge with methanol followed by water.
-
To 100 µL of plasma, add an internal standard (e.g., adenosine).[12]
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute Levetiracetam and the internal standard with a stronger organic solvent (e.g., methanol).
-
Evaporate the eluate to dryness.
-
Reconstitute in the mobile phase.
-
Inject into the LC-MS/MS system.
-
-
LC-MS/MS Conditions:
Visualizations
Caption: General workflow for Levetiracetam bioanalysis.
References
- 1. Therapeutic drug monitoring of levetiracetam: Method validation using high-performance liquid chromatography-ultraviolet detector technique and usefulness in patient care setting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid and Simultaneous Quantification of Levetiracetam and Its Carboxylic Metabolite in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selectscience.net [selectscience.net]
- 4. Therapeutic drug monitoring of levetiracetam in daily clinical practice: high-performance liquid chromatography versus immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 6. Therapeutic drug monitoring and the therapeutic reference range of levetiracetam for Chinese patients: Problems and issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Levetiracetam | Analytical Method Development | Validation | BA/BE Studies [pharmacompass.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Hplc method for Levetiracetam (antiepileptic drug) - Chromatography Forum [chromforum.org]
- 11. researchgate.net [researchgate.net]
- 12. Quantification of levetiracetam in human plasma by liquid chromatography-tandem mass spectrometry: application to therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. longdom.org [longdom.org]
- 14. rjptonline.org [rjptonline.org]
- 15. researchgate.net [researchgate.net]
- 16. ark-tdm.com [ark-tdm.com]
- 17. researchgate.net [researchgate.net]
- 18. journalppw.com [journalppw.com]
- 19. cda-amc.ca [cda-amc.ca]
- 20. Performance characteristics of a new levetiracetam immunoassay and method comparison with a high-performance liquid chromatography method - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing the sensitivity and specificity of Levetiracetam detection
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and enhancing the sensitivity and specificity of Levetiracetam (LEV) detection in various biological matrices.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common issues encountered during the quantitative analysis of Levetiracetam.
FAQ 1: What are the common methods for Levetiracetam detection and their typical performance characteristics?
Several analytical methods are available for the quantification of Levetiracetam, each with its own advantages and limitations. The primary techniques include immunoassay, High-Performance Liquid Chromatography (HPLC) with UV detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3]
Troubleshooting:
-
Method Selection: The choice of method depends on the required sensitivity, specificity, sample throughput, and available instrumentation. Immunoassays are often used for rapid screening in clinical settings, while chromatographic methods like HPLC and LC-MS/MS offer higher specificity and are preferred for research and validation purposes.[2][4]
-
Performance Verification: Regardless of the method, it is crucial to validate its performance in your laboratory. Key parameters to assess include linearity, precision, accuracy, and the limit of quantification (LOQ).[5][6]
Quantitative Data Summary of Common Levetiracetam Detection Methods
| Method | Typical Limit of Quantification (LOQ) | Linearity Range (µg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Sample Matrix |
| Immunoassay (ARK™) | 2.0 µg/mL | 2.0 - 100.0 | < 4% | < 7% | Serum, Plasma |
| HPLC-UV | ~2.5 µg/mL | 2.5 - 80 | < 3.5% | < 3.5% | Serum |
| LC-MS/MS | 0.1 - 0.5 µg/mL | 0.5 - 100.0 | < 7.7% | < 8.2% | Plasma, Serum, Saliva |
Note: The values presented are typical and may vary depending on the specific instrument, reagents, and protocol used.
FAQ 2: My Levetiracetam measurements show poor reproducibility. What are the potential causes and solutions?
Poor reproducibility in Levetiracetam quantification can stem from various factors throughout the analytical workflow.
Troubleshooting Guide: Improving Reproducibility
| Potential Cause | Recommended Action |
| Inconsistent Sample Preparation: | Ensure consistent and precise execution of all sample preparation steps, including protein precipitation, liquid-liquid extraction, or solid-phase extraction.[2] Use of an internal standard is highly recommended to correct for variability.[5] |
| Pipetting Errors: | Calibrate and regularly check the accuracy of all pipettes used for sample and reagent handling. |
| Instrument Instability: | Allow the analytical instrument (e.g., HPLC, LC-MS/MS) to stabilize before starting the analysis. Monitor system pressure and baseline noise. |
| Column Degradation (for HPLC/LC-MS/MS): | Poor peak shape or shifting retention times can indicate column degradation. Flush the column regularly or replace it if necessary.[7] |
| Daily Calibration: | For some methods, daily calibration may be necessary to account for instrument variability.[8] |
Logical Relationship: Troubleshooting Poor Reproducibility
Caption: A flowchart for systematically troubleshooting poor reproducibility in Levetiracetam assays.
FAQ 3: I am observing lower-than-expected sensitivity (high limit of quantification). How can I improve it?
Achieving a low limit of quantification (LOQ) is critical for accurately measuring low concentrations of Levetiracetam, especially in specific research applications or patient populations.
Troubleshooting Guide: Enhancing Sensitivity
| Potential Cause | Recommended Action |
| Suboptimal Sample Preparation: | Optimize the extraction method to maximize the recovery of Levetiracetam. For LC-MS/MS, ensure efficient removal of matrix components that can cause ion suppression.[9] |
| Inefficient Ionization (LC-MS/MS): | Adjust the electrospray ionization (ESI) source parameters, such as spray voltage and gas flows, to enhance the signal intensity of Levetiracetam.[10] |
| Poor Chromatographic Resolution: | Optimize the mobile phase composition and gradient to achieve better peak shape and separation from interfering compounds.[9] |
| Detector Settings (HPLC-UV): | Ensure the UV detector is set to the optimal wavelength for Levetiracetam absorbance (typically around 205-210 nm).[2] |
FAQ 4: How can I identify and mitigate matrix effects in my LC-MS/MS analysis of Levetiracetam?
Matrix effects, such as ion suppression or enhancement, are a common challenge in LC-MS/MS bioanalysis and can significantly impact accuracy and precision.[9][11]
Troubleshooting Guide: Managing Matrix Effects
| Step | Action |
| 1. Detection: | Conduct a post-column infusion experiment by infusing a standard solution of Levetiracetam while injecting a blank, extracted matrix sample. A dip or rise in the baseline signal at the retention time of the analyte indicates ion suppression or enhancement, respectively.[9][12] |
| 2. Mitigation - Sample Preparation: | Improve sample cleanup to remove interfering matrix components. Techniques like solid-phase extraction (SPE) are often more effective than simple protein precipitation.[2] |
| 3. Mitigation - Chromatography: | Modify the chromatographic conditions to separate Levetiracetam from the co-eluting matrix components.[7] |
| 4. Mitigation - Internal Standard: | Use a stable isotope-labeled internal standard (e.g., Levetiracetam-d6) which will be affected by the matrix in the same way as the analyte, thereby providing accurate correction.[4] |
Experimental Workflow: Investigating and Mitigating Matrix Effects
Caption: A workflow for the systematic investigation and mitigation of matrix effects in LC-MS/MS analysis.
FAQ 5: I am concerned about cross-reactivity with other drugs. How can I ensure the specificity of my Levetiracetam assay?
Specificity is crucial to ensure that the measured signal is solely from Levetiracetam and not from other co-administered drugs or their metabolites.
Troubleshooting Guide: Ensuring Specificity
| Method | Action |
| Immunoassay: | Be aware of known cross-reactants. For instance, Brivaracetam can interfere with some Levetiracetam immunoassays.[13] If co-administration is suspected, confirm results with a chromatographic method. |
| HPLC-UV: | Analyze samples spiked with potentially interfering compounds to ensure they do not co-elute with Levetiracetam. The retention times should be sufficiently different.[14] |
| LC-MS/MS: | This technique offers high specificity due to the monitoring of specific precursor-to-product ion transitions (MRM). However, it's important to be aware that Levetiracetam and its carboxylic acid metabolite can share a common product ion, which could lead to falsely elevated results if not chromatographically separated.[6] |
Detailed Experimental Protocols
1. Protocol: Sample Preparation for LC-MS/MS using Protein Precipitation
This protocol is a common and straightforward method for preparing plasma or serum samples for Levetiracetam analysis by LC-MS/MS.[6][10]
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma or serum sample.
-
Internal Standard Spiking: Add 150 µL of acetonitrile containing the internal standard (e.g., this compound or another suitable compound like ritonavir).[5]
-
Precipitation: Vortex the mixture for 30 seconds to precipitate the proteins.
-
Centrifugation: Centrifuge the tube at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer 100 µL of the clear supernatant to a new tube.
-
Dilution: Dilute the supernatant with 300 µL of water.
-
Injection: Inject a 10 µL aliquot of the final diluted solution into the LC-MS/MS system.[5]
2. Protocol: General HPLC-UV Method Parameters
The following table outlines typical starting parameters for an HPLC-UV method for Levetiracetam quantification.[1][14]
| Parameter | Typical Setting |
| Column: | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase: | Isocratic mixture of a phosphate buffer and acetonitrile. |
| Flow Rate: | 1.0 mL/min |
| Injection Volume: | 20 µL |
| Column Temperature: | Ambient or controlled at 25-30 °C |
| UV Detection Wavelength: | 205 nm |
| Internal Standard: | A suitable compound with similar chromatographic behavior. |
Signaling Pathway: Mechanism of Levetiracetam Action
While not a signaling pathway in the classical sense, the following diagram illustrates the primary mechanism of action of Levetiracetam.
Caption: The binding of Levetiracetam to SV2A modulates neurotransmitter release, reducing neuronal hyperexcitability.
References
- 1. journalppw.com [journalppw.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Determination of levetiracetam in human plasma/serum/saliva by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid and Simultaneous Quantification of Levetiracetam and Its Carboxylic Metabolite in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. Enantiomeric impurity determination of levetiracetam using capillary electrochromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. ark-tdm.com [ark-tdm.com]
- 14. Therapeutic drug monitoring of levetiracetam: Method validation using high-performance liquid chromatography-ultraviolet detector technique and usefulness in patient care setting - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide to the Bioanalytical Method Validation of Levetiracetam Using Levetiracetam-d6
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Levetiracetam in biological matrices, with a specific focus on the use of Levetiracetam-d6 as an internal standard. The information is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies of Levetiracetam.
Methodology Comparison
The quantification of Levetiracetam in biological samples, such as plasma and urine, is crucial for assessing its therapeutic efficacy and safety.[1][2] While various analytical techniques are available, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is widely favored for its high sensitivity and selectivity.[3] A critical component of a robust LC-MS/MS method is the use of a suitable internal standard (IS) to correct for variability during sample preparation and analysis. This compound, a stable isotope-labeled version of the drug, is an ideal IS for this purpose.
Below is a comparison of different bioanalytical methods for Levetiracetam, highlighting key experimental parameters and performance characteristics.
Table 1: Comparison of Sample Preparation and Chromatographic Conditions
| Parameter | Method 1 (LC-MS/MS with this compound) | Method 2 (LC-MS/MS with other IS) | Method 3 (HPLC-UV) |
| Internal Standard | This compound[4][5] | Fluconazole[6], Diphenhydramine[7], Adenosine[8] | Caffeine[9], Theophylline[10] |
| Sample Preparation | Protein Precipitation (Acetonitrile)[1] | Protein Precipitation (Acetonitrile)[6][7], Solid-Phase Extraction[8][11] | Protein Precipitation (Acetonitrile)[9], Liquid-Liquid Extraction[10] |
| Chromatographic Column | UHPLC C18[1] | Kinetex C18[6], Agilent Zorbax SB-C18[7] | Supleco Discovery C18[12] |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water[1] | Methanol, Water, and Formic Acid (97:3:0.25, v/v/v)[6] | Water and Acetonitrile (90:10, v/v)[9] |
| Flow Rate | Not Specified | 0.2 mL/min[6] | 1 mL/min[9] |
| Run Time | 1.43 min (Levetiracetam), 1.39 min (IS)[1] | 2 min[6][7] | 15 min[9] |
Table 2: Comparison of Mass Spectrometry and Method Performance
| Parameter | Method 1 (LC-MS/MS with this compound) | Method 2 (LC-MS/MS with other IS) | Method 3 (HPLC-UV) |
| Ionization Mode | ESI+[4] | ESI+[6][7] | Not Applicable |
| MRM Transition (Analyte) | m/z 171.2 → 126.1[4] | m/z 171.0 → 126.0[6] | Not Applicable |
| MRM Transition (IS) | m/z 177.2 → 160.0[4] | m/z 307.0 → 220.0 (Fluconazole)[6] | Not Applicable |
| Linearity Range | 0.1 - 50 mg/L[1] | 1.0 - 50.0 µg/mL (Plasma)[6] | 3 - 80 µg/mL[9] |
| Lower Limit of Quantification (LLOQ) | 0.1 mg/L[1] | 1.0 µg/mL (Plasma)[6] | 3 µg/mL[9] |
| Intra-assay Precision (%RSD) | < 7.7%[1] | < 8.58% (at LLOQ)[6] | < 8%[9] |
| Inter-assay Precision (%RSD) | < 7.7%[1] | Not Specified | < 8%[9] |
| Intra-assay Accuracy (%) | 109%[1] | 3.8% (at LLOQ)[6] | < 8%[9] |
| Inter-assay Accuracy (%) | 109%[1] | Not Specified | < 8%[9] |
Detailed Experimental Protocol: Levetiracetam Quantification by LC-MS/MS using this compound
This protocol describes a representative method for the determination of Levetiracetam in human plasma using this compound as an internal standard.
1. Materials and Reagents
-
Levetiracetam reference standard
-
This compound internal standard
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Formic acid
-
Ultrapure water
-
Drug-free human plasma
2. Stock and Working Solutions Preparation
-
Prepare a stock solution of Levetiracetam (1 mg/mL) in methanol.
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Prepare working standard solutions of Levetiracetam by serial dilution of the stock solution with a mixture of water and methanol (50:50, v/v).
-
Prepare a working internal standard solution of this compound (e.g., 1 µg/mL) in acetonitrile.
3. Sample Preparation (Protein Precipitation)
-
Pipette 10 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.[1]
-
Add a specified volume of the working internal standard solution (this compound in acetonitrile).
-
Vortex the mixture for 30 seconds to precipitate proteins.[6]
-
Centrifuge the tubes at 15,000 g for 15 minutes.[6]
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 2.5 µm)[4]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: Isocratic or gradient elution suitable for separating Levetiracetam and this compound.
-
Flow Rate: 0.4 mL/min[4]
-
Injection Volume: 5 µL[4]
-
Column Temperature: 40 °C[4]
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.[4]
-
MRM Transitions:
-
Gas Temperatures and Flow Rates: Optimized for the specific instrument. For example, desolvation gas temperature at 400 °C and flow at 1100 L/h.[4]
5. Method Validation The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Visualizations
Caption: Experimental workflow for Levetiracetam analysis.
Caption: Role of this compound in quantification.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Bioanalytical Method Development and Validation of Levetiracetam, Pantoprazole and Therapeutic Activity of Levetiracetam | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 3. rjptonline.org [rjptonline.org]
- 4. UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nyc.gov [nyc.gov]
- 6. longdom.org [longdom.org]
- 7. Rapid and Simultaneous Quantification of Levetiracetam and Its Carboxylic Metabolite in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of levetiracetam in human plasma by liquid chromatography-tandem mass spectrometry: application to therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Therapeutic drug monitoring of levetiracetam: Method validation using high-performance liquid chromatography-ultraviolet detector technique and usefulness in patient care setting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of levetiracetam in human plasma by liquid chromatography/electrospray tandem mass spectrometry and its application to bioequivalence studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Internal Standards for Levetiracetam Analysis: Levetiracetam-d6 and Alternatives
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic drugs is paramount. In the bioanalysis of the antiepileptic drug Levetiracetam, the choice of an appropriate internal standard (IS) is a critical factor that directly influences the reliability and accuracy of the results. This guide provides an objective comparison of the widely used stable isotope-labeled internal standard, Levetiracetam-d6, with other reported alternatives, supported by experimental data from various validated methods.
The Gold Standard: this compound
Stable isotope-labeled (SIL) internal standards are generally considered the gold standard in quantitative mass spectrometry. This compound, a deuterated analog of the parent drug, is the most commonly employed IS for Levetiracetam analysis. The fundamental advantage of a SIL-IS lies in its near-identical physicochemical properties to the analyte. This similarity ensures that the IS and the analyte behave almost identically during sample preparation, chromatographic separation, and ionization in the mass spectrometer. This co-behavior allows for effective compensation for variations in extraction recovery, matrix effects, and instrument response.
However, a potential drawback of deuterated standards is the "isotope effect," which can sometimes lead to a slight chromatographic separation from the unlabeled analyte.[1][2] If this separation occurs in a region of the chromatogram with significant matrix-induced ion suppression or enhancement, the analyte and the IS may be affected differently, potentially compromising the accuracy of the quantification.[1][2]
Alternative Internal Standards: A Viable Option
While this compound is often preferred, several other compounds have been successfully used as internal standards in validated bioanalytical methods for Levetiracetam. These alternatives are typically structurally unrelated compounds that are not expected to be present in the biological samples being analyzed and have favorable and consistent chromatographic and mass spectrometric behavior. Commonly cited alternatives include:
The primary advantages of these alternative internal standards are their lower cost and wider availability compared to their stable isotope-labeled counterparts. However, because their chemical and physical properties differ from Levetiracetam, it is crucial to thoroughly validate their performance to ensure they adequately compensate for analytical variability.
Performance Data: A Side-by-Side Look
The following tables summarize key performance parameters from published studies. It is important to note that these data are compiled from different laboratories using varied methodologies; therefore, this represents a synthesis of reported findings rather than a direct head-to-head comparison under identical conditions.
Table 1: Extraction Recovery Comparison
| Internal Standard | Analyte (Levetiracetam) Recovery (%) | Internal Standard Recovery (%) | Sample Preparation Method |
| This compound | ~90.0[8] | Not explicitly stated | Acetonitrile Precipitation[8][9] |
| Adenosine | 91.7 - 93.4[3] | 80.2 - 84.1[3] | Solid Phase Extraction[3] |
| Diphenhydramine | 100 - 110[4] | 100 - 110[4] | Acetonitrile Precipitation[4] |
| Ritonavir | 103 - 108[5] | Not explicitly stated | Acetonitrile Precipitation[5] |
| Fluconazole | 79.9 - 87.9[6] | 82.8 - 87.2[6] | Acetonitrile Precipitation[6] |
| Clonazepam | 79.95[7] | 89.02[7] | Solid Phase Extraction[7] |
Table 2: Inter-Assay Precision Comparison
| Internal Standard | Concentration Range | Inter-Assay Precision (%CV) |
| This compound | 0.1 - 50 µg/mL | <7.7[9] |
| Adenosine | 1.0 - 40 µg/mL | <8.9[3] |
| Diphenhydramine | 0.5 - 100 µg/mL | <10[4] |
| Ritonavir | Not specified | <8.2[5] |
| Clonazepam | 0.5 - 50 µg/mL | 6.82 (at LLOQ)[7] |
Experimental Protocols & Workflows
The choice of internal standard can be compatible with various sample preparation techniques. The two most common approaches for Levetiracetam analysis are protein precipitation and solid-phase extraction.
Experimental Protocol: Protein Precipitation
-
An aliquot of the biological matrix (e.g., plasma, serum) is taken.
-
The internal standard solution is added.
-
A protein precipitating agent, typically acetonitrile, is added.
-
The sample is vortexed to ensure thorough mixing and complete protein precipitation.
-
The mixture is centrifuged at high speed to pellet the precipitated proteins.
-
The clear supernatant containing the analyte and internal standard is transferred for injection into the LC-MS/MS system.
Caption: Workflow for sample preparation using protein precipitation.
Experimental Protocol: Solid-Phase Extraction (SPE)
-
An SPE cartridge is conditioned with appropriate solvents.
-
The biological sample, with the internal standard added, is loaded onto the cartridge.
-
The cartridge is washed with a solvent that removes interfering substances while retaining the analyte and internal standard.
-
The analyte and internal standard are eluted from the cartridge with a stronger solvent.
-
The eluate is typically evaporated to dryness and then reconstituted in a small volume of the mobile phase.
-
The reconstituted sample is injected into the LC-MS/MS system.
Caption: Workflow for sample preparation using solid-phase extraction.
Conclusion
This compound is the preferred internal standard for the bioanalysis of Levetiracetam, offering the most effective compensation for analytical variability due to its structural and chemical similarity to the analyte. The compiled data indicates that methods using this compound demonstrate high recovery and excellent precision.
However, alternative internal standards such as adenosine, diphenhydramine, and ritonavir have also been successfully implemented in robust and validated analytical methods. These alternatives can provide a cost-effective solution without compromising the quality of the data, provided that the method is thoroughly validated. The key considerations when choosing an alternative internal standard are ensuring consistent recovery and demonstrating the absence of differential matrix effects between the analyte and the IS. Ultimately, the choice of internal standard should be based on a balance of performance, cost, and the specific requirements of the analytical method.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. myadlm.org [myadlm.org]
- 3. Quantification of levetiracetam in human plasma by liquid chromatography-tandem mass spectrometry: application to therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid and Simultaneous Quantification of Levetiracetam and Its Carboxylic Metabolite in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of levetiracetam in human plasma/serum/saliva by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. Determination of levetiracetam in human plasma by liquid chromatography/electrospray tandem mass spectrometry and its application to bioequivalence studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Meta-analysis and indirect comparisons of levetiracetam with other second-generation antiepileptic drugs in partial epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Gold Standard: Accuracy and Precision in Levetiracetam Quantification with Levetiracetam-d6
The quantification of the antiepileptic drug levetiracetam is crucial for therapeutic drug monitoring (TDM) and pharmacokinetic studies, ensuring optimal patient outcomes. The use of a stable isotope-labeled internal standard, such as levetiracetam-d6, is considered the gold standard in bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). This stable, isotopically labeled analog co-elutes with the analyte and experiences similar ionization effects, effectively correcting for variations in sample preparation and matrix effects, thereby enhancing the accuracy and precision of the measurement.
This guide provides a comparative overview of the performance of levetiracetam quantification methods utilizing this compound as an internal standard, supported by experimental data from published studies.
Comparative Analysis of Method Performance
The following tables summarize the quantitative performance of various analytical methods that employ this compound for the quantification of levetiracetam in biological matrices. These methods consistently demonstrate high accuracy and precision, meeting the stringent validation guidelines set by regulatory bodies like the FDA.
| Parameter | Method 1: LC-MS/MS in Plasma & Urine [1][2] | Method 2: GC-MS in Whole Blood [3] | Alternative LC-MS/MS Methods [4][5] |
| Linearity Range | 0.1 - 50 mg/L | 0.50 - 50.0 μg/mL | 0.5 - 80 mg/L |
| Correlation Coefficient (r²) | 0.997 | ≥0.992 | >0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 mg/L | 0.50 μg/mL | 0.5 mg/L |
| Intra-day Precision (%CV) | <7.7% (Plasma), <7.9% (Urine) | <11.4% | <10% |
| Inter-day Precision (%CV) | <7.7% (Plasma), <7.9% (Urine) | <8.3% | <10% |
| Intra-day Accuracy (%Bias) | Within ±9% (as per 109% mean accuracy) | -6.5% to 4.2% | Not explicitly stated, but within acceptance criteria |
| Inter-day Accuracy (%Bias) | Within ±9% (as per 109% mean accuracy) | -6.6% to 3.0% | Not explicitly stated, but within acceptance criteria |
| Recovery | Not explicitly stated, but consistent and reproducible[1] | ≥90.0% | Not explicitly stated |
Experimental Workflows and Protocols
The robustness of a bioanalytical method relies heavily on a well-defined experimental protocol. The general workflow for levetiracetam quantification using a deuterated internal standard involves sample preparation, chromatographic separation, and mass spectrometric detection.
Detailed Experimental Protocols
Method 1: LC-MS/MS for Levetiracetam in Plasma and Urine [1][2]
-
Sample Preparation: 10 μL of plasma or urine samples were spiked with [2H6]-levetiracetam (this compound) and processed using acetonitrile for protein precipitation.
-
Chromatography: A UHPLC C18 column was used for analyte separation. The retention times for levetiracetam and the internal standard were 1.43 and 1.39 minutes, respectively.
-
Mass Spectrometry: Detection was performed using an ESI-LC-MS/MS system. Quantification was based on the peak area ratio of the analyte to the internal standard, with a 1/concentration² weighting for the calibration curve. The method was validated according to FDA guidelines.
Method 2: GC-MS for Levetiracetam in Whole Blood [3]
-
Sample Preparation: A solid-phase extraction (SPE) procedure was employed using HF Bond Elut C18 columns. This was followed by derivatization using N-methyl-N-tert-butyldimethylsilyl-trifluoroacetamide (MTBSTFA). This compound served as the internal standard.
-
Chromatography and Detection: Gas chromatography-mass spectrometry (GC-MS) was used for the simultaneous determination of levetiracetam and lamotrigine.
-
Validation: The method demonstrated a linear concentration range of 0.50-50.0 μg/mL. The absolute recovery was found to be at least 90.0% for levetiracetam.
Alternative Internal Standards
While this compound is the preferred internal standard, other compounds have been utilized in various validated methods. These alternatives do not co-elute or behave identically to levetiracetam under all conditions, which can potentially compromise accuracy compared to a stable isotope-labeled standard.
| Internal Standard | Analytical Method | Linearity Range (µg/mL) | Intra/Inter-day Precision (%RSD) | Reference |
| Theophylline | HPLC-UV | 2.5 - 80 | <3.5% | [6] |
| Adenosine | LC-MS/MS | 1.0 - 40 | 0.6% - 8.9% | [7] |
| Fluconazole | HPLC-ESI-MS/MS | 1.0 - 50.0 (Plasma) | LLOQ: <8.58% | [8] |
Conclusion
The use of this compound as an internal standard in conjunction with LC-MS/MS provides a highly accurate, precise, and robust method for the quantification of levetiracetam in biological matrices.[1][2] The data consistently shows that this approach yields low coefficients of variation (<10%) and high accuracy, meeting regulatory standards for bioanalytical method validation.[1][5] While alternative methods and internal standards exist, the use of a stable isotope-labeled internal standard like this compound remains the superior choice for minimizing analytical variability and ensuring the highest quality data for clinical and research applications.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Quantification of levetiracetam in plasma and urine and its application to a pharmacokinetic study of traumatic brain injury patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Quantitative LC-MS/MS Method for the Simultaneous Measurement of Six Antiepileptics and Pentobarbital in Human Serum | Springer Nature Experiments [experiments.springernature.com]
- 6. Therapeutic drug monitoring of levetiracetam: Method validation using high-performance liquid chromatography-ultraviolet detector technique and usefulness in patient care setting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of levetiracetam in human plasma by liquid chromatography-tandem mass spectrometry: application to therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
A Comparative Guide to Inter-day and Intra-day Variability in Levetiracetam Measurement
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inter-day and intra-day variability associated with the measurement of Levetiracetam, a widely prescribed second-generation antiepileptic drug (AED). The performance of Levetiracetam measurement is compared with other commonly used AEDs, supported by experimental data from various analytical methodologies. This information is critical for researchers and clinicians in therapeutic drug monitoring (TDM), pharmacokinetic studies, and the development of new bioanalytical methods.
Introduction to Levetiracetam and Therapeutic Drug Monitoring
Levetiracetam is known for its favorable pharmacokinetic profile, including rapid and almost complete absorption, minimal protein binding, and a lack of significant metabolism by the cytochrome P450 system. While routine TDM for Levetiracetam is not always considered necessary due to its predictable pharmacokinetics, it can be valuable in specific clinical situations such as suspected non-adherence, pregnancy, renal impairment, or when assessing drug-drug interactions. Accurate and precise measurement of Levetiracetam concentrations is paramount in these scenarios. This guide focuses on the analytical variability—specifically inter-day (day-to-day) and intra-day (within-day) precision—of Levetiracetam measurement and how it compares to other AEDs.
Comparison of Analytical Method Precision
The precision of an analytical method is a critical parameter, typically expressed as the coefficient of variation (CV%), which quantifies the degree of variability. Lower CV% values indicate higher precision. The following tables summarize the inter-day and intra-day variability for Levetiracetam and other AEDs determined by various analytical techniques.
Levetiracetam Measurement Variability
| Analytical Method | Concentration (µg/mL) | Intra-day CV (%) | Inter-day CV (%) |
| HPLC-UV | 10 | < 3.5 | < 3.5 |
| 40 | < 3.5 | < 3.5 | |
| 80 | < 3.5 | < 3.5 | |
| LC-MS/MS | Low QC | 2.9 - 3.4 | 3.3 - 4.8 |
| High QC | 2.9 - 3.4 | 3.3 - 4.8 | |
| Immunoassay | Low QC | < 4.0 | < 7.0 |
| High QC | < 4.0 | < 7.0 |
Comparative Variability of Different Antiepileptic Drugs (LC-MS/MS)
| Antiepileptic Drug | Concentration Level | Intra-day CV (%) | Inter-day CV (%) |
| Levetiracetam | Low & High QC | 2.9 - 3.4 | 3.3 - 4.8 |
| Lamotrigine | Low & High QC | 3.6 - 3.8 | 4.7 - 4.8 |
| Carbamazepine | Low & High QC | 4.0 - 4.8 | 4.6 - 5.1 |
| Valproic Acid | Low QC | < 4.5 | < 4.6 |
| High QC | < 4.5 | < 4.6 |
The data indicates that modern analytical methods, particularly LC-MS/MS, offer high precision for the quantification of Levetiracetam and other AEDs, with both inter-day and intra-day CVs generally below 5%.[1] This level of precision is crucial for reliable therapeutic drug monitoring and clinical decision-making.
Experimental Protocols
Detailed methodologies are essential for reproducing and comparing experimental results. Below are representative protocols for the quantification of Levetiracetam in serum/plasma using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
1. Sample Preparation:
- To 200 µL of serum or plasma, add an internal standard (e.g., theophylline).
- Precipitate proteins by adding a suitable organic solvent like acetonitrile or methanol.
- Vortex the mixture to ensure thorough mixing.
- Centrifuge the sample to pellet the precipitated proteins.
- Transfer the clear supernatant to an autosampler vial for injection into the HPLC system.
2. Chromatographic Conditions:
- Column: A reversed-phase C18 column is typically used.
- Mobile Phase: An isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile) is common.
- Flow Rate: A constant flow rate, typically around 1.0 mL/min, is maintained.
- Detection: UV detection is performed at a wavelength where Levetiracetam shows maximum absorbance, often around 205 nm.
3. Data Analysis:
- The concentration of Levetiracetam is determined by comparing the peak area ratio of Levetiracetam to the internal standard against a calibration curve prepared with known concentrations of the drug.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
1. Sample Preparation:
- To a small volume of serum or plasma (e.g., 50 µL), add an isotopically labeled internal standard (e.g., Levetiracetam-d6).
- Perform protein precipitation using a solvent like acetonitrile.
- Vortex and centrifuge the sample.
- The supernatant can be directly injected or further diluted before injection into the LC-MS/MS system.
2. LC-MS/MS Conditions:
- Liquid Chromatography: A rapid separation is achieved using a C18 column with a gradient elution of mobile phases, typically consisting of water and methanol or acetonitrile with additives like formic acid or ammonium acetate to enhance ionization.
- Mass Spectrometry: The analysis is performed on a triple quadrupole mass spectrometer using electrospray ionization (ESI) in the positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both Levetiracetam and its internal standard.
3. Data Analysis:
- Quantification is based on the peak area ratio of the analyte to the internal standard, plotted against a calibration curve. The use of an isotopically labeled internal standard helps to correct for matrix effects and variations in instrument response.
Visualization of Experimental Workflows
The following diagrams illustrate the typical workflows for the analytical measurement of Levetiracetam.
Conclusion
The measurement of Levetiracetam in biological matrices can be performed with high precision, exhibiting low inter-day and intra-day variability. Modern analytical techniques such as HPLC-UV and particularly LC-MS/MS provide robust and reliable methods for therapeutic drug monitoring and pharmacokinetic research.[1] The variability in Levetiracetam measurement is comparable to, and in some cases better than, that of other commonly used antiepileptic drugs like Lamotrigine and Carbamazepine. For researchers and drug development professionals, the choice of analytical method will depend on the specific requirements for sensitivity, throughput, and available instrumentation. The detailed protocols and comparative data presented in this guide can aid in the selection and validation of appropriate analytical methods for Levetiracetam quantification.
References
A Comparative Guide to Levetiracetam Assays: Linearity and Range Determination
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various analytical methods for the quantification of Levetiracetam, a widely used anti-epileptic drug. The focus is on the critical performance characteristics of linearity and analytical range, supported by experimental data from published studies. Detailed methodologies for key experiments are provided to enable researchers to evaluate and select the most appropriate assay for their specific needs, whether for therapeutic drug monitoring (TDM), pharmacokinetic studies, or quality control of pharmaceutical formulations.
Comparative Analysis of Levetiracetam Assays
The determination of Levetiracetam concentrations in biological matrices and pharmaceutical dosage forms is routinely performed using techniques such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and immunoassays. Each method offers distinct advantages in terms of sensitivity, selectivity, and throughput. The linearity of an analytical method is a critical parameter, demonstrating that the response of the instrument is directly proportional to the concentration of the analyte over a specified range.
The following table summarizes the linearity and range of different Levetiracetam assays as reported in various studies. This allows for a direct comparison of the working ranges and the strength of the linear relationship, as indicated by the correlation coefficient (r) or the coefficient of determination (r²).
| Analytical Method | Matrix/Sample Type | Linearity Range (µg/mL) | Correlation Coefficient (r/r²) | Reference |
| HPLC-UV | Human Plasma | 5 - 60 | r = 0.999 | [1] |
| HPLC-UV | Human Plasma | 3 - 80 | r² > 0.99 | [2][3] |
| HPLC-UV | Human Serum | 2.5 - 80 | r² = 0.997 | [4] |
| HPLC-UV | Bulk and Combined Dosage | 10 - 60 | r = 0.9999 | [5] |
| HPLC-UV | Human Serum | 1 - 75 | - | [6] |
| HPLC-UV | Injection Formulation | 51.9 - 155.7 | r² > 0.999 | [7] |
| HPLC-UV | Pharmaceutical Formulations | 80 - 130 | r² = 0.9994 | [8] |
| LC-MS/MS | Human Plasma | 1 - 40 | r = 0.9997 | [9] |
| LC-MS/MS | Human Plasma | 0.5 - 50 | r ≥ 0.9971 | [10] |
| LC-MS/MS | Human Plasma and Saliva | 4.0 - 17 | - | [11] |
| LC-MS/MS | Human Plasma and Urine | 0.1 - 50 | - | [12] |
| LC-MS/MS | Human Plasma | 0.5 - 100 | r² > 0.990 | [13] |
| Immunoassay | Human Serum | 2.0 - 100 | - | [14] |
Experimental Workflows and Methodologies
The following sections detail the experimental protocols for the most common Levetiracetam assays. These methodologies are based on validated methods from the scientific literature and provide a practical guide for laboratory implementation.
Experimental Workflow for Levetiracetam Quantification
The general workflow for quantifying Levetiracetam in biological samples involves several key steps, from sample collection to final data analysis. The following diagram illustrates a typical experimental process.
Caption: General workflow for Levetiracetam assay in biological fluids.
Detailed Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is widely used for the quantification of Levetiracetam due to its robustness and cost-effectiveness.
a) Sample Preparation (Plasma/Serum) [1][2][3]
-
To 300 µL of plasma or serum sample, add an internal standard (e.g., caffeine at 350 µg/mL).
-
Vortex the sample for 1 minute.
-
Add 3 mL of acetonitrile for protein precipitation and vortex for 5 minutes.
-
Centrifuge the mixture at 4000 rpm for 20 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the residue in 350 µL of the mobile phase.
-
Vortex for 10 seconds and inject 40 µL into the HPLC system.
b) Chromatographic Conditions [1][2]
-
Column: C18 reversed-phase column.
-
Mobile Phase: A mixture of potassium dihydrogen phosphate buffer (10 mM, pH 4.6) and acetonitrile (93:7 v/v) or water and acetonitrile (90:10, v/v).[1][2]
-
Injection Volume: 20-40 µL.
c) Linearity and Range Determination [1][2]
-
Prepare a series of calibration standards by spiking blank plasma or serum with known concentrations of Levetiracetam (e.g., ranging from 3 to 80 µg/mL).[2]
-
Process the calibration standards alongside quality control (QC) samples at low, medium, and high concentrations.
-
Construct a calibration curve by plotting the peak area ratio of Levetiracetam to the internal standard against the nominal concentration of the standards.
-
Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r) or coefficient of determination (r²).
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and selectivity compared to HPLC-UV, making it suitable for studies requiring lower limits of quantification.
a) Sample Preparation (Plasma) [9][10]
-
Pipette 100 µL of plasma into a microcentrifuge tube.
-
Add the internal standard (e.g., Levetiracetam-d6).
-
Precipitate proteins by adding acetonitrile.
-
Vortex and centrifuge the samples.
-
Transfer the supernatant for injection into the LC-MS/MS system.
b) Chromatographic and Mass Spectrometric Conditions [9][13]
-
Column: C18 reversed-phase column.
-
Mobile Phase: A mixture of methanol, acetonitrile, and 10mM ammonium acetate (45:45:10, v/v/v) or 0.1% formic acid in water and acetonitrile (40:60 v/v).[9][13]
-
Flow Rate: 0.5 mL/min.[13]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Levetiracetam and the internal standard.
c) Linearity and Range Determination [9][10]
-
Prepare calibration standards in blank plasma over the desired concentration range (e.g., 0.5 to 50 µg/mL).[10]
-
Analyze the standards and construct a calibration curve by plotting the peak area ratios against the concentrations.
-
Use a weighted (e.g., 1/x²) linear regression to determine the linearity.[9]
Homogeneous Immunoassay
Immunoassays provide a high-throughput alternative for the routine therapeutic drug monitoring of Levetiracetam.
a) Principle of the Assay [14] These assays are based on the competition between the drug in the sample and a drug labeled with an enzyme (e.g., glucose-6-phosphate dehydrogenase, G6PDH) for binding sites on a specific antibody. The enzyme activity is directly proportional to the concentration of the drug in the sample.
b) Experimental Procedure [14]
-
The assay is typically performed on an automated clinical chemistry analyzer.
-
Serum or plasma samples are mixed with the antibody and enzyme-labeled drug reagents.
-
The rate of change in absorbance is measured spectrophotometrically, which corresponds to the enzyme activity.
-
The analyzer automatically calculates the Levetiracetam concentration based on a stored calibration curve.
c) Linearity and Range Determination [14]
-
A high-concentration serum sample is prepared and serially diluted with drug-free human serum to create samples spanning the expected analytical range (e.g., 2.0 to 100.0 µg/mL).
-
The prepared samples are analyzed, and the measured concentrations are compared to the expected theoretical concentrations.
-
Linearity is considered acceptable if the percent difference between the observed and expected values is within a predefined limit (e.g., ±10-15%).
Conclusion
The choice of an analytical method for Levetiracetam determination depends on the specific application. HPLC-UV methods are reliable and widely accessible for routine analysis in a therapeutic range.[1][2][4] LC-MS/MS provides superior sensitivity and is the method of choice for pharmacokinetic studies or when low concentrations need to be measured.[9][10][13] Immunoassays offer a rapid and high-throughput solution for clinical laboratories performing therapeutic drug monitoring.[14] This guide provides the necessary data and protocols to assist researchers and clinicians in making an informed decision based on the required analytical range, sensitivity, and sample throughput.
References
- 1. mathewsopenaccess.com [mathewsopenaccess.com]
- 2. Development and Validation of a Simple HPLC-UV Assay Method for Determination of Levetiracetam Concentrations in Human Plasma [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Therapeutic drug monitoring of levetiracetam: Method validation using high-performance liquid chromatography-ultraviolet detector technique and usefulness in patient care setting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.ekb.eg [journals.ekb.eg]
- 6. Determination of levetiracetam in human plasma with minimal sample pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journalppw.com [journalppw.com]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. rjptonline.org [rjptonline.org]
- 10. Determination of levetiracetam in human plasma by liquid chromatography/electrospray tandem mass spectrometry and its application to bioequivalence studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. Rapid and Simultaneous Quantification of Levetiracetam and Its Carboxylic Metabolite in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ark-tdm.com [ark-tdm.com]
Comparative Analysis of LC-MS/MS versus GC-MS for Levetiracetam Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantification of the anti-epileptic drug Levetiracetam in biological matrices. The information presented is collated from published analytical methods to assist researchers in selecting the most appropriate technique for their specific needs.
Executive Summary
Both LC-MS/MS and GC-MS are powerful analytical techniques capable of accurately quantifying Levetiracetam. However, they differ significantly in terms of sample preparation, sensitivity, and throughput. LC-MS/MS has emerged as the more prevalent method due to its high sensitivity, specificity, and simpler sample preparation, often involving a straightforward protein precipitation step.[1][2][3] GC-MS, while also effective, typically requires a more involved sample extraction and derivatization process to ensure the volatility of Levetiracetam for gas-phase analysis.[4]
Performance Characteristics
The following tables summarize the key quantitative performance metrics for both LC-MS/MS and GC-MS based on reported data.
Table 1: LC-MS/MS Method Performance for Levetiracetam Quantification
| Parameter | Reported Performance | References |
| Linearity Range | 0.1 - 80.0 µg/mL | [1][5] |
| Lower Limit of Quantification (LLOQ) | 0.1 - 0.5 µg/mL | [1][2] |
| Lower Limit of Detection (LOD) | 0.004 - 0.25 µg/mL | [2][6][7] |
| Intra-assay Precision (%CV) | < 7.7% | [1] |
| Inter-assay Precision (%CV) | < 7.9% | [1] |
| Accuracy | 108 - 109% | [1] |
| Recovery | 68.6 - 110% | [2][8] |
| Sample Volume | 10 - 50 µL | [1][2] |
| Run Time | 2 - 3 minutes | [2][8] |
Table 2: GC-MS Method Performance for Levetiracetam Quantification
| Parameter | Reported Performance | References |
| Linearity Range | 0.5 - 50.0 µg/mL | [4] |
| Lower Limit of Quantification (LLOQ) | 0.014 - 0.50 µg/mL | [4][6][7] |
| Lower Limit of Detection (LOD) | 0.004 - 0.15 µg/mL | [4][6][7] |
| Intra-assay Precision (%CV) | < 11.4% | [4] |
| Inter-assay Precision (%CV) | < 8.3% | [4] |
| Accuracy | -6.6% to 3.0% (deviation) | [4] |
| Recovery | > 90% | [4] |
| Sample Volume | 0.5 mL | [9] |
| Run Time | Not explicitly stated, but typically longer than LC-MS/MS due to temperature programming. |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for Levetiracetam quantification using LC-MS/MS and GC-MS.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Rapid and Simultaneous Quantification of Levetiracetam and Its Carboxylic Metabolite in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cda-amc.ca [cda-amc.ca]
- 4. researchgate.net [researchgate.net]
- 5. LC-MS/MS Method for Quantification of Levetiracetam in Human Plasma and Its Application in Pharmacokinetic Study of Extended-Release Tablets at Fasted And Fed States [journal11.magtechjournal.com]
- 6. Determination of levetiracetam by GC-MS and effects of storage conditions and gastric digestive systems on drug samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. rjptonline.org [rjptonline.org]
- 9. nyc.gov [nyc.gov]
Establishing the Limit of Detection and Quantification for Levetiracetam: A Comparative Guide
This guide provides a comparative overview of analytical methodologies for establishing the limit of detection (LOD) and limit of quantification (LOQ) of the anti-epileptic drug Levetiracetam. It is intended for researchers, scientists, and drug development professionals involved in the bioanalysis and quality control of this pharmaceutical compound. The guide summarizes quantitative data, details experimental protocols, and presents a logical workflow for LOD and LOQ determination.
Data Presentation: Comparison of Analytical Methods
The determination of Levetiracetam's LOD and LOQ is highly dependent on the analytical instrumentation and methodology employed. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are the most common techniques. The following table summarizes the reported LOD and LOQ values from various studies.
| Analytical Method | Matrix | LOD | LOQ/LLOQ | Reference |
| HPLC-UV | Serum | 0.37 µg/mL | 1.15 µg/mL | [1] |
| HPLC-UV | Human Plasma | 0.19 µg/mL | 5 µg/mL | [2] |
| HPLC-UV | Pharmaceutical Formulation | 0.036 µg/mL | 0.110 µg/mL | [3] |
| HPLC-UV | Bulk and Combined Dosage | 0.13 µg/mL | 0.41 µg/mL | [4] |
| LC-MS/MS | Human Plasma | 0.25 µg/mL | 0.5 µg/mL | [5] |
| UHPLC-ESI-MS/MS | Human Plasma | 0.20 µg/mL | 1.0 µg/mL | [6] |
| UHPLC-ESI-MS/MS | Saliva | 0.11 µg/mL | 0.5 µg/mL | [6] |
| ESI-LC-MS/MS | Plasma and Urine | 0.08 mg/L | 0.1 mg/L | [7] |
| LC-MS/MS | Human Plasma | - | 1.0 µg/mL | [8] |
| UHPLC-PDA | Plasma | 10 ng/mL | 33 ng/mL | [9] |
LOD: Limit of Detection, LOQ: Limit of Quantification, LLOQ: Lower Limit of Quantification, UHPLC: Ultra-High-Performance Liquid Chromatography, ESI: Electrospray Ionization, PDA: Photodiode Array.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of LOD and LOQ determination. Below are representative protocols for HPLC-UV and LC-MS/MS methods.
1. HPLC-UV Method for Levetiracetam in Human Serum [1]
-
Sample Preparation: A liquid-liquid extraction method is employed. To a serum sample, an internal standard (e.g., Theophylline) is added, followed by a precipitation and extraction solvent. The mixture is vortexed and centrifuged. The clear supernatant is then injected into the HPLC system.[1]
-
Chromatographic Conditions:
-
Instrument: Reverse Phase HPLC system with a UV Detector.
-
Column: C18 column (e.g., 250x 4.6mm; 5μm).[10]
-
Mobile Phase: A mixture of potassium dihydrogen phosphate buffer and acetonitrile. The mobile phase is filtered and degassed before use.[1]
-
Flow Rate: 1.2 mL/min.[1]
-
Column Temperature: 40°C.[1]
-
Detection Wavelength: 205 nm.[10]
-
-
LOD and LOQ Calculation: The LOD and LOQ are calculated using the formulas 3.3σ/S and 10σ/S, respectively, where σ is the standard deviation of the response and S is the slope of the calibration curve.[1]
2. LC-MS/MS Method for Levetiracetam in Human Plasma [5]
-
Sample Preparation: A simple protein precipitation method is used. A small volume of plasma (e.g., 0.050 mL) is mixed with acetonitrile containing an internal standard (e.g., diphenhydramine). The mixture is vortexed and centrifuged. A portion of the clear supernatant is diluted with water before injection.[5]
-
Chromatographic and Mass Spectrometric Conditions:
-
Instrument: A liquid chromatography system coupled with a triple quadrupole mass spectrometer with a Turbo Ion Spray source.
-
Column: C18 column (e.g., Agilent Zorbax SB-C18, 2.1 mm × 100 mm, 3.5 µm).[5]
-
Mobile Phase: An isocratic mixture of 0.1% formic acid in water and acetonitrile (e.g., 40:60 v/v).[5]
-
Flow Rate: 0.5 mL/min.[5]
-
Ionization Mode: Positive electrospray ionization (ESI+).[5]
-
Detection: Multiple Reaction Monitoring (MRM) mode is used to monitor specific precursor to product ion transitions for Levetiracetam and the internal standard. For Levetiracetam, the transition is m/z 171.1 > 154.1.[5]
-
-
LOD and LLOQ Determination: The LOD and LLOQ are determined based on the signal-to-noise (S/N) ratio, with an S/N of ≥3 for LOD and ≥5 for LLOQ.[5]
Workflow for Establishing LOD and LOQ
The following diagram illustrates a generalized workflow for the determination of the limit of detection and quantification for an analytical method.
Caption: General workflow for establishing the Limit of Detection (LOD) and Limit of Quantification (LOQ).
References
- 1. Therapeutic drug monitoring of levetiracetam: Method validation using high-performance liquid chromatography-ultraviolet detector technique and usefulness in patient care setting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mathewsopenaccess.com [mathewsopenaccess.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. naturalspublishing.com [naturalspublishing.com]
- 5. Rapid and Simultaneous Quantification of Levetiracetam and Its Carboxylic Metabolite in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Quantification of levetiracetam in human plasma by liquid chromatography-tandem mass spectrometry: application to therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
A Comparative Guide to Regulatory Guidelines for Bioanalytical Method Validation Using Internal Standards
For researchers, scientists, and drug development professionals, the validation of bioanalytical methods is a critical step in ensuring the accuracy and reliability of data submitted to regulatory agencies. A key component of this validation, particularly for chromatographic methods, is the proper use and evaluation of internal standards (IS). This guide provides a comparative overview of the regulatory guidelines from the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation (ICH) M10 guideline, with a focus on the use of internal standards.
The landscape of bioanalytical method validation has moved towards global harmonization with the adoption of the ICH M10 guideline.[1] This guideline aims to provide a single, unified standard for the validation of bioanalytical assays, streamlining the global drug development process.[1] Previously, researchers had to navigate distinct requirements from the FDA and EMA.[1]
Core Principles of Internal Standard Use
An internal standard is a compound of known concentration added to calibration standards, quality control (QC) samples, and study samples to facilitate the quantification of the target analyte.[2] Its primary purpose is to compensate for variability during sample processing and analysis.[1] The ideal IS is a stable isotope-labeled (SIL) version of the analyte, as it has a similar extraction recovery, ionization response, and chromatographic retention time.[3]
Regulatory guidelines emphasize that a suitable internal standard should be used for all chromatographic methods, and its absence must be justified.[4][5][6] The quality and purity of the reference standards for both the analyte and the IS are critical to the success of the bioanalytical method validation.[5][7]
Comparison of Key Validation Parameters and Acceptance Criteria
The following tables summarize the key validation parameters and their acceptance criteria as specified in the harmonized ICH M10 guideline, which is now the standard for both the FDA and EMA.
Table 1: Acceptance Criteria for Calibration Curve
| Parameter | Acceptance Criteria |
| Composition | Blank, zero sample (matrix + IS), and at least 6 non-zero concentration levels.[6][8] |
| Accuracy | Back-calculated concentrations must be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ).[1][8] |
| Reproducibility | At least 75% of the calibration standards must meet the accuracy criteria.[1][8] |
Table 2: Acceptance Criteria for Accuracy and Precision
| Parameter | Concentration Levels | Acceptance Criteria |
| Within-Run Accuracy & Precision | LLOQ, Low QC, Mid QC, High QC (minimum of 5 replicates per level).[9] | Mean concentration within ±15% of nominal (±20% at LLOQ).[9] Precision (CV%) not to exceed 15% (20% at LLOQ).[9][10] |
| Between-Run Accuracy & Precision | LLOQ, Low QC, Mid QC, High QC (from at least 3 runs over 2 or more days).[9] | Mean concentration within ±15% of nominal (±20% at LLOQ).[9] Precision (CV%) not to exceed 15% (20% at LLOQ).[9] |
Table 3: Acceptance Criteria for Selectivity and Matrix Effect
| Parameter | Evaluation | Acceptance Criteria |
| Selectivity | At least 6 independent sources of blank matrix.[1][11] | Response of interfering components should not be more than 20% of the analyte response at the LLOQ and not more than 5% of the internal standard response.[1][10] |
| Matrix Effect | Assessed by comparing the response of the analyte in post-extraction spiked samples to the response of the analyte in a neat solution. | The IS-normalized matrix factor from at least six different lots of blank matrix should have a coefficient of variation (CV) ≤ 15%.[12] |
Table 4: Acceptance Criteria for Stability
| Parameter | Conditions | Acceptance Criteria |
| Analyte and IS Stability | Freeze-thaw, bench-top, long-term storage, and in-processed samples.[12][13] | The mean concentration of the stability QC samples should be within ±15% of the nominal concentration.[1][12] |
Experimental Protocols
Detailed experimental protocols are essential for the successful validation of a bioanalytical method. The following outlines a general workflow for validation experiments.
Protocol for Selectivity and Specificity Assessment
-
Obtain blank matrix samples from at least six different individual donors.[1][11]
-
Analyze the blank samples to check for any interfering peaks at the retention time of the analyte and internal standard.[11]
-
Spike the blank matrices at the LLOQ and analyze to ensure no significant interference from endogenous components.
Protocol for Accuracy and Precision Determination
-
Prepare quality control (QC) samples at a minimum of four concentration levels: LLOQ, Low QC, Mid QC, and High QC.[11]
-
For within-run assessment, analyze at least five replicates of each QC level in a single analytical run.[9]
-
For between-run assessment, analyze the QC samples in at least three separate analytical runs on at least two different days.[9]
-
Calculate the accuracy (% bias) and precision (% CV) for each level.
Protocol for Matrix Effect Evaluation
-
Prepare three sets of samples:
-
Set A: Analyte and IS in a neat solution.
-
Set B: Blank matrix extract spiked with analyte and IS.
-
Set C: Matrix from at least six different sources, extracted and then spiked with analyte and IS.
-
-
Calculate the matrix factor by comparing the peak areas of Set B to Set A.
-
Calculate the IS-normalized matrix factor by dividing the matrix factor of the analyte by the matrix factor of the IS for each lot of the matrix.
-
The coefficient of variation of the IS-normalized matrix factor should be ≤ 15%.[12]
Visualizing the Workflow
The following diagrams illustrate the key decision-making and experimental workflows in bioanalytical method validation using internal standards.
Caption: Decision process for selecting an appropriate internal standard.
Caption: General workflow for bioanalytical method validation experiments.
By adhering to these harmonized guidelines and employing a systematic approach to method validation, researchers can ensure the generation of high-quality, reliable bioanalytical data that meets global regulatory expectations.
References
- 1. benchchem.com [benchchem.com]
- 2. fda.gov [fda.gov]
- 3. scispace.com [scispace.com]
- 4. database.ich.org [database.ich.org]
- 5. fda.gov [fda.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 9. ema.europa.eu [ema.europa.eu]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. fda.gov [fda.gov]
Performance Showdown: A Comparative Guide to Analytical Columns for Levetiracetam Separation
For researchers, scientists, and drug development professionals seeking optimal analytical methods for Levetiracetam, the choice of an HPLC column is paramount. This guide provides a comprehensive comparison of various analytical columns, supported by experimental data, to facilitate informed decisions in method development and routine analysis.
Levetiracetam, an anti-epileptic drug, is frequently analyzed for quality control, therapeutic drug monitoring, and research purposes. The efficiency of its separation from impurities, enantiomers, or other sample components is critically dependent on the stationary phase chemistry of the analytical column. This guide evaluates the performance of reversed-phase and chiral columns for Levetiracetam analysis.
Reversed-Phase Chromatography: The Workhorse for Achiral Separations
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique for the routine analysis of Levetiracetam in pharmaceutical formulations and biological matrices. C18 columns are the standard choice, but other stationary phases can offer unique selectivity.
A study comparing a conventional C18 column (Gemini C18) with a monolithic silica column (Chromolith Performance RP18e) demonstrated a significant advantage in analysis time for the monolithic column.[1][2] While both columns successfully separated Levetiracetam and an internal standard (caffeine), the monolithic column achieved the separation in under 5 minutes, compared to approximately 7 minutes on the conventional C18 column.[1][2]
| Column Type | Dimensions | Particle Size | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) | Detection (nm) | Reference |
| Prontosil C18 | 150 x 4.6 mm | 5 µm | Buffer (pH 2.8) : Acetonitrile (90:10) | 1.2 | 4 | 215 | [3] |
| Chromosil C18 | 250 x 4.6 mm | 5 µm | Methanol : Water : TEA (75:25:0.5) | 1.0 | 2.59 | 214 | [4] |
| Gemini C18 | 100 x 4.6 mm | 5 µm | Water : Acetonitrile (90:10) | 1.0 | 3.30 | 200 | [1][2] |
| Chromolith Performance RP18e | 100 x 4.6 mm | 2 µm macropores | Water : Acetonitrile (90:10) | 1.0 | 2.67 | 200 | [1][2] |
| Inertsil ODS-3V | 150 x 4.6 mm | 3 µm | Gradient (Buffer pH 5.5 : ACN) | 1.0 | Not specified | 205 | [5] |
| BEH C18 (UHPLC) | 100 x 2.1 mm | 1.7 µm | Acetonitrile : Phosphate Buffer (pH 6.6) (10:90) | Not specified | Not specified | Not specified | [6] |
Chiral Separations: Resolving Enantiomers
Levetiracetam is the (S)-enantiomer of etiracetam. For enantiomeric purity analysis, chiral chromatography is essential. Various chiral stationary phases (CSPs) have been successfully employed for the separation of Levetiracetam from its (R)-enantiomer.
Amylose-based columns, such as Chiralpak AD-H and Lux Amylose-1, have demonstrated excellent resolution.[7][8][9] A method using a Chiralpak AD-H column achieved a resolution of not less than 7 between the enantiomers.[7][9] Similarly, cellulose-based columns like Chiralcel OD-H and OJ-H have also been effectively used.[9][10] A study also reported the use of a protein-based chiral column, specifically a chiral-α1-acid glycoprotein (AGP) column, for rapid enantiomeric separation in under 5 minutes.[11]
| Column Type | Dimensions | Particle Size | Mobile Phase | Flow Rate (mL/min) | Resolution | Detection (nm) | Reference |
| Chiralpak AD-H | 250 x 4.6 mm | 5 µm | Hexane : Isopropanol (90:10) | 1.0 | > 7 | 210 | [7][9] |
| Chiralcel OD-H | 250 x 4.6 mm | 5 µm | Hexane : Isopropanol (90:10) | 1.0 | Not specified | 210 | [9] |
| Chiralcel OJ-H | 250 x 4.6 mm | 5 µm | n-Hexane : Isopropanol (90:10 or 92.5:7.5) | 1.0 | Baseline separation | 210 | [10] |
| Chiralpak-AD RH | 150 x 4.6 mm | 5 µm | Water : Acetonitrile (80:20) | 0.5 | > 1.5 | Not specified | [12] |
| Chiral-AGP | 150 x 4.0 mm | 5 µm | Phosphate Buffer (pH 7.0) | 0.7 | Baseline separation | 210 | [11] |
| Lux Amylose-1 | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | [8] |
Experimental Protocols
Below are detailed methodologies for representative experiments cited in this guide.
Reversed-Phase Separation on a Conventional C18 Column
-
Mobile Phase: A mixture of water and acetonitrile (90:10, v/v) was used.[1][2]
-
Flow Rate: The mobile phase was pumped at a rate of 1.0 mL/min.[1][2]
-
Column Temperature: The column was maintained at 40°C.[1]
-
Detection: The diode array detector was set at 200 nm.[1][2]
-
Injection Volume: 5 µL of the sample solution was injected.[1][2]
Chiral Separation on an Amylose-Based Column
-
Mobile Phase: A mixture of hexane and isopropanol (90:10, v/v) was used.[7][9]
-
Flow Rate: The mobile phase was pumped at a rate of 1.0 mL/min.[7][9]
-
Column Temperature: The column was maintained at 25°C.[9]
-
Detection: UV detection was performed at 210 nm.[9]
-
Injection Volume: 10 µL of the sample solution was injected.[7]
Experimental Workflow for Levetiracetam Analysis
The following diagram illustrates a typical experimental workflow for the analysis of Levetiracetam using HPLC.
Conclusion
The selection of an analytical column for Levetiracetam separation is dependent on the specific analytical goal. For routine quantification and quality control of the bulk drug and formulations, standard C18 columns provide reliable results. Monolithic C18 columns can offer a significant advantage in terms of reduced analysis time. For the determination of enantiomeric purity, a range of chiral stationary phases, particularly amylose and cellulose-based columns, have proven to be highly effective in providing excellent resolution between the (S) and (R)-enantiomers of Levetiracetam. The data and protocols presented in this guide serve as a valuable resource for developing and optimizing robust and efficient analytical methods for Levetiracetam.
References
- 1. abis-files.ogu.edu.tr [abis-files.ogu.edu.tr]
- 2. Reversed-phase HPLC analysis of levetiracetam in tablets using monolithic and conventional C18 silica columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. jpionline.org [jpionline.org]
- 6. academic.oup.com [academic.oup.com]
- 7. A validated chiral LC method for the enantioselective analysis of Levetiracetam and its enantiomer R-alpha-ethyl-2-oxo-pyrrolidine acetamide on amylose-based stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chiral Separation of Levetiracetam on Lux Column | Phenomenex [phenomenex.com]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. CN101532996A - Method for analyzing and separating levetiracetam by using HPLC method - Google Patents [patents.google.com]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
